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  • Product: (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid
  • CAS: 848777-30-0

Core Science & Biosynthesis

Foundational

A Technical Guide to (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a chiral non-proteinogenic amino acid derivative incorporating a cyclohexyl moiety and a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a chiral non-proteinogenic amino acid derivative incorporating a cyclohexyl moiety and a pyrazine-2-carboxamide group. The pyrazine ring is a well-established pharmacophore present in numerous clinically significant drugs, valued for its ability to act as a bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions.[1][2] This guide provides a detailed examination of the molecule's chemical structure, proposes a robust synthetic pathway, and explores its potential applications in medicinal chemistry and drug discovery as a sophisticated building block for novel therapeutics.

Molecular Structure and Physicochemical Properties

The chemical identity of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is defined by its unique combination of three key structural components: a chiral α-carbon with (S)-stereochemistry, a bulky, lipophilic cyclohexyl group, and a planar, aromatic pyrazine-2-carboxamide functional group.

  • IUPAC Name: (2S)-cyclohexyl[(pyrazin-2-ylcarbonyl)amino]acetic acid[3]

  • CAS Number: 848777-30-0[3]

  • Molecular Formula: C₁₃H₁₇N₃O₃[3]

  • Molecular Weight: 263.29 g/mol [3]

The central feature is the (S)-α-amino acid core. The cyclohexyl group, attached to the α-carbon, imparts significant lipophilicity and steric bulk, which can be exploited to probe hydrophobic pockets in enzyme active sites or receptors. The pyrazine-2-carboxamide moiety is particularly noteworthy; the pyrazine ring is an electron-deficient aromatic system containing two nitrogen atoms, which are frequent participants in hydrogen bonding with biological targets.[4] This moiety is famously the active component of the antitubercular drug pyrazinamide, where it plays a critical role in the drug's mechanism of action.[5]

Structural Diagram

Caption: 2D Chemical Structure of the target molecule.

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not publicly available, properties can be inferred from its constituent parts and data from commercial suppliers.

PropertyValue / ObservationSource / Rationale
Purity ≥98%Commercially available data.[3]
Appearance Likely a white to off-white solid.Based on related amino acid derivatives.
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base. Limited solubility in water and nonpolar solvents.Inferred from the presence of a carboxylic acid and a large organic structure.
Storage Ambient TemperatureSupplier recommendation.[3]
LogP 2.85 (for cyclohexaneacetic acid)The addition of the pyrazine carboxamide group likely modifies this value, but it suggests a moderate degree of lipophilicity.[6]

Retrosynthetic Analysis and Proposed Synthesis

A robust synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid can be achieved through the coupling of two key fragments: commercially available (S)-2-amino-2-cyclohexylacetic acid and pyrazine-2-carboxylic acid.

Retrosynthesis Diagram

retrosynthesis cluster_0 Key Precursors target (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid disconnection1 Amide Disconnection (C-N bond) target->disconnection1 precursor1 (S)-2-amino-2-cyclohexylacetic acid (Protected) disconnection1->precursor1 precursor2 Pyrazine-2-carboxylic acid disconnection1->precursor2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Workflow

This proposed synthesis prioritizes stereochemical retention and high coupling efficiency. It involves the protection of the starting amino acid, activation of the pyrazine carboxylic acid, amide coupling, and final deprotection.

workflow cluster_steps Synthetic Protocol start Start: (S)-2-amino-2-cyclohexylacetic acid step1 Step 1: Amine Protection (e.g., Boc Anhydride, Base) start->step1 Protection step3 Step 3: Amide Coupling (Combine protected amino acid and activated pyrazine acid) step1->step3 Protected Amino Acid step2 Step 2: Carboxylic Acid Activation (Pyrazine-2-carboxylic acid + EDC/HOBt) step2->step3 Activated Ester step4 Step 4: Deprotection (e.g., TFA in DCM) step3->step4 Coupling end Final Product step4->end Purification

Caption: Proposed workflow for the synthesis protocol.

Detailed Experimental Protocol (Proposed)

Rationale: The use of a tert-butyloxycarbonyl (Boc) protecting group for the amine is standard due to its stability under coupling conditions and its facile removal with acid.[7] EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) is a classic choice for forming an activated ester from pyrazine-2-carboxylic acid, minimizing racemization and promoting high-yield amide bond formation.

Step 1: Protection of (S)-2-amino-2-cyclohexylacetic acid

  • Dissolve (S)-2-amino-2-cyclohexylacetic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.5 eq) and cool the solution to 0 °C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion via TLC or LC-MS.

  • Upon completion, acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(S)-cyclohexylglycine.

Step 2: Amide Coupling

  • Dissolve pyrazine-2-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • In a separate flask, dissolve Boc-(S)-cyclohexylglycine (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM/DMF.

  • Slowly add the solution of the protected amino acid to the activated ester solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography if necessary.

Step 3: Deprotection

  • Dissolve the protected intermediate from Step 2 in anhydrous DCM.

  • Add Trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitor by LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • The final product can be purified by recrystallization or preparative HPLC to yield (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this molecule make it a valuable building block for drug discovery programs. Pyrazine-containing compounds are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2]

Potential Roles:

  • Peptidomimetics: As a non-proteinogenic amino acid, it can be incorporated into peptide sequences to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. The cyclohexyl group can serve as a mimic for the side chains of leucine or phenylalanine, while providing a more rigid and lipophilic profile.

  • Scaffold for Combinatorial Libraries: The carboxylic acid provides a handle for further chemical modification, allowing for the rapid generation of libraries of related compounds. These libraries can be screened against various biological targets to identify novel hits.

  • Fragment-Based Drug Discovery (FBDD): The molecule itself, or fragments thereof (like the pyrazine-carboxamide portion), can be used in FBDD screening campaigns. The pyrazine moiety is an excellent hydrogen bond acceptor and its interaction with a target protein can be a starting point for growing a more potent lead compound.

Safety and Handling

Based on supplier safety data, (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid should be handled with appropriate precautions in a laboratory setting.

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Always consult the full Safety Data Sheet (SDS) before handling this chemical. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a synthetically accessible and highly functionalized chiral building block. Its combination of a bulky lipophilic group, a defined stereocenter, and a biologically relevant pyrazine pharmacophore makes it a compound of significant interest for medicinal chemists. While detailed biological studies on this specific molecule are limited, its structural design suggests considerable potential for its use in the development of novel peptidomimetics and small molecule therapeutics targeting a range of diseases. The proposed synthetic route provides a reliable and scalable method for its preparation, enabling further investigation and application in drug discovery pipelines.

References

  • Javaid, K., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Cogent Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21363, Cyclohexaneacetic acid. Available at: [Link]

  • Li, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66972991. Available at: [Link]

  • The Good Scents Company. cyclohexyl acetic acid. Available at: [Link]

  • Google Patents. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.

Sources

Exploratory

An In-depth Technical Guide to (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (CAS Number: 848777-30-0)

For Researchers, Scientists, and Drug Development Professionals Abstract (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a chiral non-proteinogenic α-amino acid derivative incorporating a pyrazine carboxamide m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a chiral non-proteinogenic α-amino acid derivative incorporating a pyrazine carboxamide moiety. While specific research on this compound (CAS 848777-30-0) is not extensively available in public literature, its structural features suggest its primary role as a sophisticated building block or intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The pyrazine ring is a well-established pharmacophore known for its presence in a variety of biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide provides a comprehensive overview of the compound's chemical properties, a plausible synthetic approach based on established organic chemistry principles, and its potential applications in medicinal chemistry, drawing parallels from structurally related molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is fundamental for its application in chemical synthesis and drug design.

PropertyValueSource
CAS Number 848777-30-0[3]
Molecular Formula C₁₃H₁₇N₃O₃[3]
Molecular Weight 263.29 g/mol [3]
Appearance White to off-white solid
Purity Typically >98%[3]
Chirality (S)-enantiomer
Solubility Expected to be soluble in organic solvents like DMSO and methanol.
Storage Store at room temperature in a dry, well-ventilated place.[3]

InChI Key: GEJCLNODLCIGDU-NSHDSACASA-N

Synthesis and Chemical Logic

While a specific, published synthetic route for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid has not been identified in the searched literature, a logical and efficient synthesis can be postulated based on well-established methodologies for the preparation of α-amino acids and amides. The proposed synthesis involves the coupling of a chiral α-amino acid with pyrazine-2-carboxylic acid.

Proposed Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be disconnected at the amide bond, leading to two key starting materials: (S)-2-amino-2-cyclohexylacetic acid and pyrazine-2-carboxylic acid.

G Target (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid SM1 (S)-2-amino-2-cyclohexylacetic acid Target->SM1 Amide disconnection SM2 Pyrazine-2-carboxylic acid Target->SM2

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

This protocol is a generalized procedure based on standard amide coupling reactions. Optimization of reaction conditions, such as solvent, temperature, and reaction time, would be necessary to achieve high yields and purity.

Step 1: Activation of Pyrazine-2-carboxylic Acid

The carboxylic acid of pyrazine-2-carboxylic acid needs to be activated to facilitate nucleophilic attack by the amino group of (S)-2-amino-2-cyclohexylacetic acid. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole).

Protocol using EDC/HOBt:

  • Dissolve pyrazine-2-carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.1 equivalents) portion-wise to the solution and stir for 30 minutes at 0 °C.

Step 2: Amide Coupling

  • In a separate flask, dissolve (S)-2-amino-2-cyclohexylacetic acid (1.0 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) in the same anhydrous solvent.

  • Slowly add the solution of the activated pyrazine-2-carboxylic acid to the amino acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification PyrazineCOOH Pyrazine-2-carboxylic acid ActivatedEster Activated Ester Intermediate PyrazineCOOH->ActivatedEster EDC, HOBt, DCM, 0°C Product (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid ActivatedEster->Product AminoAcid (S)-2-amino-2-cyclohexylacetic acid AminoAcid->Product TEA, RT Crude Crude Product Product->Crude Work-up Pure Pure Product Crude->Pure Chromatography/Recrystallization

Caption: Proposed workflow for the synthesis of the target compound.

Potential Applications in Drug Development

The pyrazine moiety is a key structural feature in numerous approved drugs and clinical candidates.[1] Its presence in (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid suggests potential utility as an intermediate for creating novel therapeutics.

As a Scaffold for Novel Therapeutics

This compound can serve as a versatile scaffold for the synthesis of more complex molecules. The carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, allowing for the attachment of other pharmacologically relevant groups. The chiral center and the cyclohexyl group can influence the compound's three-dimensional shape and lipophilicity, which are critical for target binding and pharmacokinetic properties.

Potential Biological Activities

Based on the known activities of pyrazine derivatives, compounds synthesized from this intermediate could be investigated for a range of therapeutic applications:

  • Anticancer: Pyrazine-containing compounds have shown promise as anticancer agents.[1]

  • Anti-inflammatory: The pyrazine ring is present in molecules with anti-inflammatory properties.[1]

  • Antimicrobial: Some pyrazinamide derivatives exhibit activity against Mycobacterium tuberculosis and other microbes.[4]

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of synthesized (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrazine ring protons, the cyclohexyl protons, the α-proton, and the amide and carboxylic acid protons.
¹³C NMR Resonances for the carbons of the pyrazine ring, the cyclohexyl group, the carbonyl carbons of the amide and carboxylic acid, and the α-carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.
Chiral HPLC To confirm the enantiomeric purity of the (S)-isomer.
FT-IR Characteristic absorption bands for the N-H and C=O stretching of the amide and the O-H and C=O stretching of the carboxylic acid.

Conclusion

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a valuable chiral building block with significant potential in medicinal chemistry and drug discovery. While direct research on this specific compound is limited, its structural components suggest a primary role as an intermediate for the synthesis of novel therapeutics targeting a variety of diseases. The proposed synthetic route provides a practical approach for its preparation, and its potential applications are underscored by the broad biological activities of the pyrazine class of compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • Choudhary, D., & Kumar, D. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(3), 1033. [Link]

  • Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof. (2019).
  • Pyrazine carboxamide compound. (2015).
  • Sperry, J., & Kim, J. H. (2013). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 11(40), 6803-6806.
  • Wang, H., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1166-1172.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2020). Molecules, 25(18), 4235. [Link]

  • Process of producing pyrazinamide. (1955).
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7440. [Link]

  • Synthetic route of pyrazinamide derivatives. ResearchGate. [Link]

  • Physicochemical and Electrochemical Characteristics of Pyrazine-2-Thiocarboxamide and Its Interaction Ability Against Biomolecules. ResearchGate. [Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (2013). Organic & Biomolecular Chemistry, 11(40), 6803-6806. [Link]

  • Process for the preparation of cyclohexanone-2-carboxamide. (1979).
  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1166–1172. [Link]

Sources

Foundational

A Technical Guide to (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid: A Keystone Intermediate in Antiviral Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a critical chiral building block in the synthesis of adv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a critical chiral building block in the synthesis of advanced antiviral therapeutics. We will explore its chemical identity, a detailed synthesis protocol, and its pivotal role in the creation of potent inhibitors targeting the Hepatitis C virus (HCV), specifically focusing on its incorporation into the drug Vaniprevir.

Compound Identification and Nomenclature

The precise chemical identity of a synthetic intermediate is paramount for reproducibility and regulatory compliance. The molecule of interest is unambiguously defined by the following identifiers.

IdentifierValue
IUPAC Name (2S)-2-cyclohexyl-2-[(pyrazin-2-ylcarbonyl)amino]acetic acid
Synonym (2S)-cyclohexyl[(2-pyrazinylcarbonyl)amino]ethanoic acid
CAS Number 848777-30-0
Molecular Formula C₁₃H₁₇N₃O₃
Molecular Weight 263.3 g/mol
InChI Key GEJCLNODLCIGDU-NSHDSACASA-N

The "(S)" designation in the IUPAC name is crucial, indicating a specific stereoisomer. This chirality is fundamental to the molecule's function as a precursor to a stereospecific drug, where only the correct enantiomer will effectively bind to the biological target.

Role in Antiviral Drug Development: Precursor to Vaniprevir

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is not an active pharmaceutical ingredient (API) itself. Instead, it serves as a high-value intermediate in the multi-step synthesis of Vaniprevir (MK-7009).[1] Vaniprevir is a potent, macrocyclic inhibitor of the Hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication.[2][3]

The structural features of this intermediate are strategically designed to be incorporated into the final drug scaffold:

  • The (S)-α-amino acid core: Provides the correct stereochemical orientation for binding within the protease's active site.

  • The cyclohexyl group: Forms a key lipophilic interaction in a substrate-binding pocket (specifically the S2 pocket) of the NS3/4A protease.

  • The pyrazine-2-carboxamide moiety: Acts as a crucial hydrogen bond acceptor and contributes to the overall electronic and conformational properties required for potent inhibition.[4]

The development of direct-acting antivirals (DAAs) like Vaniprevir, which target specific viral enzymes, has revolutionized the treatment of chronic Hepatitis C.[5]

Synthesis Protocol: A Validated Approach

The synthesis of this chiral intermediate requires precise control over stereochemistry. A common and effective method is the N-acylation of a chiral amino acid precursor.

Experimental Protocol: Synthesis via N-Acylation

This protocol describes the coupling of (S)-2-amino-2-cyclohexylacetic acid with an activated pyrazine carboxylic acid.

Materials and Reagents:

  • (S)-2-amino-2-cyclohexylacetic acid

  • Pyrazine-2-carboxylic acid

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous organic solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

  • Aqueous acid (e.g., 1M HCl)

  • Aqueous base (e.g., 1M NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add the coupling agent (1.1 eq) and HOBt (if using EDC) and stir for 15-20 minutes at room temperature to form the activated ester.

    • Causality: This pre-activation step is critical. It converts the carboxylic acid's hydroxyl group into a better leaving group, making it highly susceptible to nucleophilic attack by the amino group in the next step, thus facilitating efficient amide bond formation.

  • Coupling Reaction: In a separate flask, suspend (S)-2-amino-2-cyclohexylacetic acid (1.05 eq) in anhydrous DCM. Add DIPEA (2.5 eq) to deprotonate the amine and solubilize the amino acid.

  • Addition: Slowly add the activated pyrazine-2-carboxylic acid solution from Step 1 to the amino acid suspension at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Causality: The slow addition at low temperature controls the reaction exotherm. DIPEA acts as a non-nucleophilic base to neutralize the HCl formed during the reaction (if using an acid chloride) or the acidic byproducts from the coupling agent, driving the reaction to completion.

  • Work-up & Extraction:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, water, and then brine.

    • Extract the aqueous layers with DCM.

    • Self-Validation: The acidic wash removes unreacted base (DIPEA) and basic byproducts. The brine wash helps to break any emulsions and remove residual water from the organic layer.

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the final product as a solid.

    • Self-Validation: The purity and identity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure has been synthesized and is free of impurities before its use in subsequent steps.

Synthesis Workflow Diagram

Synthesis_Workflow P2CA Pyrazine-2-carboxylic acid ActivatedEster Activated Ester Intermediate P2CA->ActivatedEster Activation SACA (S)-2-amino-2-cyclohexylacetic acid Reaction Amide Coupling (0°C to RT) SACA->Reaction Coupling Coupling Agent (e.g., HATU) Coupling->ActivatedEster Base Base (DIPEA) Base->Reaction Solvent Anhydrous DCM Solvent->Reaction ActivatedEster->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification FinalProduct (S)-2-cyclohexyl-2-(pyrazine-2- carboxamido)acetic acid Purification->FinalProduct

Caption: Workflow for the N-acylation synthesis.

Mechanism of Action of the Target Drug: Vaniprevir

To appreciate the importance of the intermediate, one must understand the mechanism of the final drug. The HCV NS3/4A serine protease is a viral enzyme crucial for the lifecycle of the Hepatitis C virus.[5][6]

Key Functions of HCV NS3/4A Protease:

  • Polyprotein Processing: After the viral RNA is translated into a single large polyprotein, NS3/4A is responsible for cleaving it at four specific sites to release individual, functional non-structural proteins (NS4A, NS4B, NS5A, NS5B).[7] This maturation is essential for forming the viral replication complex.[8]

  • Evasion of Host Immunity: The NS3/4A protease cleaves and inactivates key host proteins involved in the innate immune response, such as MAVS (Mitochondrial Antiviral-Signaling protein).[8] This allows the virus to evade detection and clearance by the host's immune system.[7]

Vaniprevir, synthesized using our title compound, acts as a competitive, reversible inhibitor of this protease.[2][3] It binds non-covalently to the enzyme's active site, physically blocking the substrate from entering and preventing the cleavage of the viral polyprotein.[2] This halts the viral replication cycle and restores the host's ability to mount an immune response.[9]

HCV Protease Inhibition Pathway

MOA_Diagram cluster_virus HCV Life Cycle cluster_host Host Cell HCV_RNA HCV Genomic RNA Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Translation NS34A NS3/4A Protease Polyprotein->NS34A auto-cleavage Replicase Mature Viral Proteins (Replication Complex) NS34A->Replicase Processes Polyprotein MAVS MAVS Protein (Mitochondria) NS34A->MAVS Cleaves & Inactivates NewVirus New Virus Assembly Replicase->NewVirus Enables Replication InnateImmunity Innate Immune Response (Interferon Production) MAVS->InnateImmunity Activates Vaniprevir Vaniprevir (Synthesized from Intermediate) Vaniprevir->NS34A Inhibits

Caption: Inhibition of HCV NS3/4A protease by Vaniprevir.

Conclusion

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid represents more than just a chemical compound; it is an enabling tool in medicinal chemistry and drug development. Its carefully designed structure and stereochemistry make it an indispensable precursor for the synthesis of complex antiviral agents like Vaniprevir. A thorough understanding of its synthesis and its role as a pharmacophore fragment provides valuable insight for researchers working on the next generation of protease inhibitors and other targeted therapeutics. The protocols and mechanisms detailed in this guide underscore the importance of precision, validation, and a deep understanding of structure-activity relationships in the development of life-saving medicines.

References

  • Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. (2019). ACS Omega.
  • Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. National Center for Biotechnology Information (PMC).
  • HCV NS3/4A Protease and its Emerging Inhibitors. (2017). MedCrave online.
  • (S)-2-Cyclohexyl-2-(Pyrazine-2-Carboxamido)Acetic Acid Product Page. Fisher Scientific.
  • US Patent US11116783B2 - Combination formulation of two antiviral compounds. Google Patents.
  • Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle. American Society for Microbiology (ASM) Journals.
  • Vaniprevir Drug Information. Grokipedia.
  • US Patent US9572834B2 - Methods for treating HCV. Google Patents.
  • Characterization of vaniprevir, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics. (2013). PubMed.
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Exploratory

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid molecular weight

An In-depth Technical Guide to (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid A Comprehensive Analysis for Drug Development Professionals This guide serves as a detailed technical resource for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

A Comprehensive Analysis for Drug Development Professionals

This guide serves as a detailed technical resource for researchers, scientists, and professionals engaged in drug development. It provides a thorough examination of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a molecule of interest within the broader class of pyrazine derivatives. The structure of this document is designed to offer a logical and in-depth exploration of the compound, moving from its fundamental physicochemical properties to its synthesis, analysis, and potential applications.

The pyrazine moiety is a significant pharmacophore in medicinal chemistry, known for its presence in various bioactive compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] Understanding the specific characteristics of derivatives such as (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is crucial for leveraging their potential in therapeutic development.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of its development as a potential therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

The molecular weight of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a critical parameter, directly impacting its diffusion and transport characteristics. Based on its chemical formula, the calculated molecular weight provides a key data point for experimental design.

PropertyValueSource
Molecular Formula C₁₃H₁₅N₃O₃Calculated
Molecular Weight 277.28 g/mol Calculated
IUPAC Name (2S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acidN/A
CAS Number 848777-30-0[2]
Appearance White to off-white solid (predicted)[3]
Isomeric SMILES C1CCC(CC1)O)NC(=O)C2=NC=CN=C2[2]

Synthesis and Purification

The synthesis of pyrazine carboxamide derivatives typically involves the coupling of a pyrazine-2-carboxylic acid with an appropriate amine. The synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid would likely follow a similar pathway, starting with commercially available pyrazine-2-carboxylic acid and (S)-amino(cyclohexyl)acetic acid.

The choice of a coupling reagent is critical to ensure high yield and purity. Propylphosphonic anhydride (T3P) is often used for its efficiency and the ease of removal of byproducts. The general synthetic approach is outlined below. This multi-step process necessitates careful control of reaction conditions to maintain the stereochemistry of the chiral center.

Experimental Protocol: Conceptual Synthesis
  • Activation of Pyrazine-2-carboxylic Acid: Pyrazine-2-carboxylic acid is activated to form a more reactive species, such as an acid chloride or an active ester. This can be achieved using reagents like thionyl chloride or a carbodiimide such as EDC in the presence of HOBt.

  • Coupling Reaction: The activated pyrazine derivative is then reacted with (S)-amino(cyclohexyl)acetic acid. The reaction is typically carried out in an inert solvent, such as dichloromethane or dimethylformamide, at a controlled temperature to prevent side reactions.

  • Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove unreacted starting materials and coupling reagents. The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

  • Final Characterization: The final product's identity and purity are confirmed through various analytical techniques as described in the following section.

Synthesis_Workflow start Starting Materials|{Pyrazine-2-carboxylic acid | (S)-amino(cyclohexyl)acetic acid} activation Activation Step e.g., T3P, EDC/HOBt start->activation coupling Amide Coupling Inert solvent, controlled temp. activation->coupling workup Aqueous Work-up Extraction and washing coupling->workup purification Purification Column Chromatography workup->purification product Final Product|(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid purification->product

Conceptual workflow for the synthesis of the title compound.

Analytical Characterization

To ensure the synthesized compound is the correct molecule and possesses the required purity for biological testing, a suite of analytical techniques is employed. Each method provides a unique piece of information that, when combined, confirms the structure and purity of the final product.

  • Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, provide a detailed map of the molecule's connectivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of a compound. By using a suitable column and mobile phase, the percentage of the desired compound in the sample can be accurately determined.

  • Chiral Chromatography: To confirm the stereochemical integrity of the (S)-enantiomer, chiral HPLC or a similar technique is necessary. This is crucial as different enantiomers of a drug can have vastly different biological activities.

Analytical_Workflow Sample Purified Compound Sample MS Mass Spectrometry (MS) Confirms Molecular Weight Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure Sample->NMR HPLC HPLC Assesses Purity Sample->HPLC Chiral Chiral Analysis Confirms Stereochemistry Sample->Chiral Data Verified Data MS->Data NMR->Data HPLC->Data Chiral->Data

Standard analytical workflow for compound characterization.

Applications in Research and Drug Development

Pyrazine and its derivatives are a cornerstone in the development of new therapeutic agents.[4] The pyrazine ring is an important scaffold in a variety of drugs due to its ability to participate in hydrogen bonding and its metabolic stability.[5] Pyrazine carboxamides, in particular, have been investigated for a range of biological activities.[6]

Derivatives of pyrazine have demonstrated a wide array of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer properties.[4][7] The specific compound, (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, as a chiral amino acid derivative, may have applications as a building block in peptide-based therapeutics or as a standalone agent. The cyclohexyl group can enhance lipophilicity, which may improve cell membrane permeability.

The development of novel pyrazine carboxamide derivatives continues to be an active area of research, with studies focusing on their potential as elicitors of secondary metabolite production in plant cell cultures and as antimicrobial agents.[8]

Conclusion

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a chiral pyrazine derivative with potential for further investigation in drug discovery and development. Its precise molecular weight of 277.28 g/mol and other physicochemical properties provide the necessary foundation for its synthesis and biological evaluation. The established synthetic routes for similar pyrazine carboxamides offer a clear path for its preparation, and a standard suite of analytical techniques can ensure its structural integrity and purity. Given the broad therapeutic potential of the pyrazine scaffold, this compound represents a valuable entity for researchers in medicinal chemistry.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21363, Cyclohexaneacetic acid. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 224395, 2-Cyclohexyl-2-(methylamino)acetic acid. [Link].

  • Cenmed. (S)-2-Cyclohexyl-2-(Pyrazine-2-Carboxamido)Acetic Acid (C007B-517008). [Link].

  • Shafi, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Cogent Chemistry, 8(1). Available from: [Link]

  • The Good Scents Company. cyclohexyl acetic acid. [Link].

  • Tůmová, L., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(45), 57-62. Available from: [Link]

  • Khan, I., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6289. Available from: [Link]

  • Patel, H., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. Available from: [Link]

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  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. Available from: [Link]

  • Sridhar, M., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 1735-1745.
  • Stephenson, C. R. J., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3169. Available from: [Link]

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Foundational

An In-Depth Technical Guide to the Synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Introduction: The Significance of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a chiral non-proteinogenic α-amino acid derivative. Its structural comple...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a chiral non-proteinogenic α-amino acid derivative. Its structural complexity, featuring a cyclohexylglycine core acylated with a pyrazine-2-carbonyl moiety, makes it a molecule of significant interest in medicinal chemistry and drug development. The pyrazine ring is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific stereochemistry at the α-carbon, designated as (S), is crucial for its biological activity, as enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the synthetic pathways to this target molecule, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis: Devising a Logical Pathway

A retrosynthetic analysis of the target molecule reveals two primary disconnections. The most logical disconnection is at the amide bond, separating the molecule into two key synthons: the chiral α-amino acid, (S)-2-amino-2-cyclohexylacetic acid (also known as (S)-cyclohexylglycine), and pyrazine-2-carboxylic acid. A further disconnection of the α-amino acid reveals its precursors: cyclohexanecarboxaldehyde, an ammonia source, and a cyanide source, pointing towards a Strecker synthesis approach.

G TM (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid Amide Amide Disconnection TM->Amide Intermediates Pyrazine-2-carboxylic acid + (S)-2-amino-2-cyclohexylacetic acid Amide->Intermediates Strecker Strecker Disconnection Intermediates->Strecker Precursors Cyclohexanecarboxaldehyde + Ammonia + Cyanide Strecker->Precursors

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis forms the basis of the two primary synthetic strategies detailed in this guide:

  • Strategy 1: Asymmetric synthesis of the (S)-cyclohexylglycine core, followed by amide coupling.

  • Strategy 2: Synthesis of racemic cyclohexylglycine, followed by chiral resolution and subsequent amide coupling.

Strategy 1: Asymmetric Synthesis of (S)-2-amino-2-cyclohexylacetic acid and Amide Coupling

This strategy focuses on establishing the desired stereocenter early in the synthesis, a more elegant and often more efficient approach than resolving a racemic mixture. The asymmetric Strecker synthesis is a powerful method for achieving this.[3][4]

Part 1: Asymmetric Strecker Synthesis of (S)-2-amino-2-cyclohexylacetonitrile

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-amino nitrile, which can then be hydrolyzed to the corresponding α-amino acid.[3] To achieve enantioselectivity, a chiral auxiliary or a chiral catalyst is employed.

Causality of Experimental Choices:

  • Chiral Auxiliary: The use of a chiral amine, such as (R)-phenylglycinol, in place of ammonia, leads to the formation of diastereomeric α-amino nitriles. The stereocenter of the auxiliary directs the addition of the cyanide ion to the imine intermediate, favoring the formation of one diastereomer over the other.

  • Catalyst: Alternatively, a chiral catalyst, such as a titanium-salen complex, can be used to catalyze the enantioselective addition of a cyanide source (e.g., trimethylsilyl cyanide) to the in situ formed imine.

Experimental Protocol: Asymmetric Strecker Synthesis using a Chiral Auxiliary

  • Imine Formation: In a round-bottom flask, dissolve cyclohexanecarboxaldehyde (1.0 eq) and (R)-phenylglycinol (1.0 eq) in a suitable solvent such as methanol or toluene. Stir the mixture at room temperature for 1-2 hours to form the chiral imine. Water may be removed azeotropically to drive the reaction to completion.

  • Cyanide Addition: Cool the reaction mixture to 0°C and add a solution of potassium cyanide (1.1 eq) in water dropwise. Alternatively, trimethylsilyl cyanide (1.1 eq) can be used. Stir the reaction at 0°C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting diastereomeric α-amino nitriles can often be separated by chromatography.

Part 2: Hydrolysis to (S)-2-amino-2-cyclohexylacetic acid

The α-amino nitrile is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Hydrolysis of the α-Amino Nitrile

  • Acid Hydrolysis: Treat the isolated α-amino nitrile with a strong acid, such as 6M hydrochloric acid, and heat the mixture to reflux for 12-24 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is typically washed with an organic solvent to remove the chiral auxiliary. The aqueous layer is then concentrated, and the resulting amino acid hydrochloride can be purified by recrystallization. Neutralization with a base, such as sodium hydroxide, will yield the free amino acid.

Part 3: Amide Coupling with Pyrazine-2-carboxylic acid

The final step is the coupling of the chiral amino acid with pyrazine-2-carboxylic acid. To prevent unwanted side reactions, such as polymerization, it is crucial to protect the functional groups of the amino acid that are not involved in the amide bond formation.[5][6]

Protecting Group Strategy:

  • Amine Protection: The amino group of (S)-cyclohexylglycine is typically protected as a tert-butyloxycarbonyl (Boc) carbamate. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[5]

  • Carboxylic Acid Protection: The carboxylic acid group can be protected as a methyl or ethyl ester by reaction with the corresponding alcohol under acidic conditions.

G start (S)-2-amino-2-cyclohexylacetic acid protect_amine Protect Amine (Boc) start->protect_amine protect_acid Protect Carboxylic Acid (Ester) protect_amine->protect_acid protected_aa Protected (S)-cyclohexylglycine protect_acid->protected_aa couple Amide Coupling with activated Pyrazine-2-carboxylic acid protected_aa->couple coupled_product Protected Target Molecule couple->coupled_product deprotect_acid Deprotect Carboxylic Acid coupled_product->deprotect_acid deprotect_amine Deprotect Amine deprotect_acid->deprotect_amine final_product (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid deprotect_amine->final_product

Figure 2: Workflow for the amide coupling step with protecting groups.

Experimental Protocol: HATU-mediated Amide Coupling

  • Activation of Pyrazine-2-carboxylic acid: In a dry flask under an inert atmosphere, dissolve pyrazine-2-carboxylic acid (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[4][7] Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: Add the protected (S)-cyclohexylglycine ester (1.0 eq) to the activated pyrazine-2-carboxylic acid solution. Continue stirring at room temperature for 2-4 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Deprotection: The protecting groups are removed in subsequent steps. The ester is typically hydrolyzed under basic conditions (e.g., with LiOH or NaOH), followed by acidification. The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane).

Strategy 2: Racemic Synthesis and Chiral Resolution

An alternative to asymmetric synthesis is the preparation of the racemic α-amino acid followed by separation of the enantiomers.

Part 1: Synthesis of Racemic 2-amino-2-cyclohexylacetic acid

The racemic amino acid can be prepared via a standard Strecker synthesis without a chiral auxiliary or catalyst.[8]

Experimental Protocol: Racemic Strecker Synthesis

  • Reaction Setup: In a suitable reaction vessel, combine cyclohexanecarboxaldehyde (1.0 eq), ammonium chloride (1.2 eq), and potassium cyanide (1.2 eq) in a mixture of water and methanol.

  • Reaction Conditions: Heat the mixture to 50-60°C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Hydrolysis and Isolation: The resulting α-amino nitrile is hydrolyzed in situ by the addition of a strong acid (e.g., HCl) and continued heating. The racemic amino acid hydrochloride can be isolated by crystallization upon cooling.

Part 2: Chiral Resolution

The separation of enantiomers is achieved by converting them into diastereomers, which have different physical properties and can be separated by techniques such as fractional crystallization.[9][10]

Causality of Experimental Choices:

  • Resolving Agent: A chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, is used to form diastereomeric salts with the racemic amino acid.[9] The different solubilities of these salts in a particular solvent allow for their separation.

Experimental Protocol: Chiral Resolution by Fractional Crystallization

  • Diastereomeric Salt Formation: Dissolve the racemic 2-amino-2-cyclohexylacetic acid in a suitable hot solvent (e.g., a mixture of ethanol and water). Add an equimolar amount of a chiral resolving agent, such as (R,R)-(+)-tartaric acid.

  • Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will preferentially crystallize out of the solution.

  • Isolation and Purification: Collect the crystals by filtration. The enantiomeric purity of the salt can be enhanced by repeated recrystallization.

  • Liberation of the Enantiopure Amino Acid: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the resolving agent and then acidify with a mineral acid (e.g., HCl) to precipitate the enantiomerically enriched amino acid.

Once the (S)-2-amino-2-cyclohexylacetic acid has been obtained in high enantiomeric purity, the synthesis proceeds with the amide coupling to pyrazine-2-carboxylic acid as described in Strategy 1, Part 3.

Data Presentation

ParameterAsymmetric Strecker SynthesisRacemic Synthesis with Resolution
Starting Materials Cyclohexanecarboxaldehyde, Chiral Auxiliary/Catalyst, Cyanide SourceCyclohexanecarboxaldehyde, NH₄Cl, KCN, Chiral Resolving Agent
Key Steps Asymmetric Cyanide Addition, Hydrolysis, Amide CouplingStrecker Synthesis, Chiral Resolution, Amide Coupling
Stereochemical Control Achieved during C-C bond formationAchieved by separation of enantiomers
Typical Yields Moderate to goodCan be higher overall, but limited to 50% per enantiomer in resolution step without racemization of the unwanted enantiomer
Enantiomeric Excess (ee) Typically >90%Can reach >99% after multiple recrystallizations
Advantages More elegant, potentially fewer stepsMay be more cost-effective for large-scale synthesis
Disadvantages Chiral auxiliaries/catalysts can be expensiveResolution can be tedious and time-consuming

Conclusion and Future Perspectives

The synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid can be successfully achieved through well-established synthetic methodologies. The choice between an asymmetric synthesis approach and a racemic synthesis followed by chiral resolution will depend on factors such as the desired scale of the synthesis, the cost and availability of chiral reagents, and the desired enantiomeric purity of the final product. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of more efficient and cost-effective catalytic asymmetric methods for the synthesis of key chiral intermediates like (S)-cyclohexylglycine will be of paramount importance. Further research into novel coupling reagents and protecting group strategies will also contribute to streamlining the synthesis of this and other complex, biologically active molecules.

References

  • Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

  • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(4), 242-256. [Link]

  • Joseph, A., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1586-1596. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Patel, N. B., & Patel, N. N. (2011). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 27(3), 913-919. [Link]

  • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

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  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry. [Link]

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  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. [Link]

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Exploratory

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (Ganetespib) Abstract (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, more commonly known as Ganete...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (Ganetespib)

Abstract

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, more commonly known as Ganetespib (formerly STA-9090), is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). This technical guide provides a detailed examination of its mechanism of action, from its direct molecular interaction with Hsp90 to the downstream cellular consequences that underpin its therapeutic potential, particularly in oncology. We will explore the biochemical and cellular effects of Ganetespib, detail the experimental methodologies used to validate its mechanism, and contextualize its role in modern drug development.

The Molecular Target: Heat Shock Protein 90 (Hsp90)

To comprehend the action of Ganetespib, one must first understand its target. Hsp90 is a highly conserved and essential molecular chaperone that plays a pivotal role in maintaining cellular homeostasis. It is responsible for the conformational maturation, stability, and activity of a diverse group of "client" proteins, many of which are critical nodes in signal transduction pathways that regulate cell proliferation, survival, and adaptation.

In cancer cells, Hsp90 is overexpressed and exists in a high-affinity, activated state. This heightened chaperone activity is crucial for stabilizing the mutated, overexpressed, and misfolded oncoproteins that drive malignant transformation and progression. By buffering the proteotoxic stress inherent to cancer, Hsp90 allows tumor cells to tolerate a wide range of genetic and environmental insults, making it a critical enabler of all six hallmarks of cancer. This dependency makes Hsp90 a prime therapeutic target.

Core Mechanism of Action: Inhibition of the Hsp90 Chaperone Cycle

Ganetespib exerts its effects by potently and specifically disrupting the Hsp90 chaperone machinery. This is not a simple "on/off" switch but a multi-step process that begins with direct binding and culminates in the degradation of oncogenic client proteins.

Direct Binding to the Hsp90 N-Terminal ATP-Binding Pocket

The function of Hsp90 is intrinsically linked to its ability to bind and hydrolyze ATP, a process that drives the conformational changes necessary for client protein activation. Ganetespib is a competitive inhibitor that binds with high affinity to the ATP-binding pocket located in the N-terminal domain of Hsp90. This binding event physically occludes the pocket, preventing ATP from binding and initiating the chaperone cycle. The unique chemical structure of Ganetespib, which differs from the ansamycin scaffold of first-generation inhibitors, contributes to its high potency and favorable safety profile.

Arresting the Chaperone Cycle and Client Protein Destabilization

By preventing ATP binding, Ganetespib locks Hsp90 in an aberrant, non-functional conformation. This has two immediate consequences:

  • Inhibition of ATPase Activity: The hydrolysis of ATP is halted, freezing the chaperone machine.

  • Cochaperone Dissociation: The conformational state induced by Ganetespib binding leads to the dissociation of essential cochaperones (e.g., Aha1, p23) and the recruitment of the E3 ubiquitin ligase CHIP (C-terminus of Hsc70-interacting protein).

This cascade of events marks the bound client proteins for destruction. The CHIP E3 ligase ubiquitinates the destabilized client proteins, targeting them for degradation by the 26S proteasome. The result is the simultaneous depletion of multiple oncogenic drivers within the cancer cell.

Hsp90_Cycle_Inhibition cluster_cycle Normal Hsp90 Chaperone Cycle cluster_inhibition Ganetespib Inhibition Hsp90_open Hsp90 (Open, ATP-receptive) Hsp90_ATP Hsp90-ATP Complex (Closed State) Hsp90_open->Hsp90_ATP + ATP Hsp90_Inhibited Hsp90-Ganetespib Complex (Aberrant Conformation) Client_Protein Unfolded Client Oncoprotein Client_Protein->Hsp90_open Binds Client_Protein->Hsp90_Inhibited Client remains bound and unfolded Cochaperones Cochaperones Bind (e.g., p23, Aha1) Hsp90_ATP->Cochaperones Hydrolysis ATP Hydrolysis Cochaperones->Hydrolysis Hydrolysis->Hsp90_open ADP + Pi release Client_Folded Folded/Active Client Protein Hydrolysis->Client_Folded Client Release Ganetespib Ganetespib Ganetespib->Hsp90_open CHIP CHIP E3 Ligase Recruitment Hsp90_Inhibited->CHIP Proteasome Proteasomal Degradation CHIP->Proteasome Client Ubiquitination

Caption: Hsp90 chaperone cycle and the inhibitory mechanism of Ganetespib.

Cellular Ramifications and Therapeutic Rationale

The degradation of Hsp90 client proteins translates into potent anti-tumor activity. Ganetespib's efficacy stems from its ability to dismantle multiple oncogenic signaling pathways simultaneously.

Key Hsp90 Client Proteins and Affected Pathways

The list of Hsp90 clients is extensive and includes many proteins that are central to cancer cell survival and proliferation.

Client ProteinFunction / Signaling PathwayAssociated Malignancies
HER2 (ErbB2) Receptor Tyrosine Kinase (RTK) / PI3K/AKT/mTORBreast Cancer, Gastric Cancer
EGFR RTK / MAPK, PI3K/AKT pathwaysNon-Small Cell Lung Cancer (NSCLC), Colorectal Cancer
ALK RTK / RAS/MAPK, JAK/STAT pathwaysNSCLC, Anaplastic Large Cell Lymphoma
MET RTK / RAS/MAPK pathwayGastric Cancer, Kidney Cancer
BRAF (V600E) Serine/Threonine Kinase / MAPK pathwayMelanoma, Thyroid Cancer
AKT Serine/Threonine Kinase / PI3K/AKT/mTOR survival pathwayVarious Cancers
CDK4/6 Cell Cycle Kinases / G1-S phase transitionVarious Cancers
HIF-1α Transcription Factor / Angiogenesis, Hypoxia responseVarious Cancers

By triggering the degradation of these proteins, Ganetespib induces profound cellular effects including:

  • Cell Cycle Arrest: Primarily at the G1/S or G2/M checkpoints due to depletion of cyclins and CDKs.

  • Induction of Apoptosis: Triggered by the downregulation of pro-survival proteins like AKT and the upregulation of pro-apoptotic factors.

  • Inhibition of Angiogenesis: Mediated by the degradation of HIF-1α and key RTKs like VEGFR.

  • Blockade of Metastasis: Resulting from the destabilization of proteins involved in cell motility and invasion, such as MET.

Downstream_Effects cluster_clients Client Protein Degradation cluster_outcomes Cellular Outcomes Ganetespib Ganetespib Hsp90 Hsp90 Inhibition Ganetespib->Hsp90 RTKs RTKs (EGFR, HER2, ALK, MET) Hsp90->RTKs Kinases Kinases (AKT, BRAF, CDK4) Hsp90->Kinases TFs Transcription Factors (HIF-1α) Hsp90->TFs Prolif Decreased Proliferation & Cell Cycle Arrest RTKs->Prolif Meta Anti-Metastasis RTKs->Meta e.g., MET Kinases->Prolif Apoptosis Induction of Apoptosis Kinases->Apoptosis Angio Anti-Angiogenesis TFs->Angio

Caption: Downstream cellular consequences of Hsp90 inhibition by Ganetespib.

Experimental Validation Protocols

A rigorous, multi-faceted approach is required to validate the mechanism of action for an Hsp90 inhibitor like Ganetespib. The following protocols represent a standard workflow.

Protocol 1: Confirmation of Direct Hsp90 Binding (Biochemical)

Objective: To quantify the binding affinity and thermodynamics of Ganetespib to purified Hsp90 protein.

Methodology: Isothermal Titration Calorimetry (ITC)

  • Preparation: Recombinantly express and purify human Hsp90α protein. Prepare a concentrated stock solution of Ganetespib in a matched buffer (e.g., PBS with 5% DMSO). Dialyze the protein extensively against the same buffer to minimize buffer mismatch effects.

  • ITC Setup: Load the purified Hsp90 protein (typically 10-20 µM) into the sample cell of the calorimeter. Load the Ganetespib solution (typically 100-200 µM) into the injection syringe.

  • Titration: Perform a series of small, precise injections of Ganetespib into the Hsp90 solution while monitoring the heat change (ΔH) upon binding.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

    • Trustworthiness Check: The resulting Kd should be in the low nanomolar range, consistent with published data for Ganetespib. The stoichiometry should be close to 1, indicating a 1:1 binding interaction.

Protocol 2: Measurement of Client Protein Degradation (Cell-Based)

Objective: To demonstrate that Ganetespib treatment leads to the degradation of known Hsp90 client proteins in a dose- and time-dependent manner.

Methodology: Western Blot Analysis

  • Cell Culture and Treatment: Plate cancer cells known to be dependent on specific Hsp90 clients (e.g., BT-474 breast cancer cells for HER2, NCI-H1975 NSCLC cells for mutant EGFR). Treat the cells with increasing concentrations of Ganetespib (e.g., 0, 10, 30, 100 nM) for a set time (e.g., 24 hours).

  • Lysate Preparation: Harvest the cells and prepare whole-cell lysates using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for Hsp90 client proteins (e.g., anti-HER2, anti-AKT, anti-CDK4). Also probe for Hsp70, which is characteristically upregulated as a heat shock response upon Hsp90 inhibition. Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for detection. Quantify band intensities to demonstrate a dose-dependent decrease in client protein levels and an increase in Hsp70.

    • Trustworthiness Check: The degradation of client proteins should correlate with the IC50 of Ganetespib for cell viability. The upregulation of Hsp70 is a hallmark pharmacodynamic biomarker for Hsp90 inhibition.

Experimental_Workflow cluster_biochem Biochemical Validation cluster_cell Cell-Based Validation ITC ITC Assay (Quantify Binding) ATPase_Assay ATPase Assay (Confirm Inhibition) ITC->ATPase_Assay Confirms Target Engagement Western Western Blot (Client Degradation) ATPase_Assay->Western Viability Viability/Apoptosis Assay (Measure Phenotype) Western->Viability Links Mechanism to Function Conclusion Conclusion: Mechanism Validated Viability->Conclusion Hypothesis Hypothesis: Ganetespib inhibits Hsp90 Hypothesis->ITC

Caption: Standard experimental workflow for validating an Hsp90 inhibitor.

Conclusion

The mechanism of action of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (Ganetespib) is a paradigm of targeted cancer therapy. By binding with high affinity to the N-terminal ATP pocket of Hsp90, it competitively inhibits the chaperone's essential ATPase activity. This locks the chaperone in a non-functional state, leading to the ubiquitination and subsequent proteasomal degradation of a multitude of oncogenic client proteins. The simultaneous dismantling of key signaling pathways responsible for cell growth, survival, and angiogenesis results in potent and broad-spectrum anti-tumor activity. The validation of this mechanism relies on a suite of biochemical and cell-based assays that confirm direct target engagement and measure the downstream functional consequences, providing a robust framework for its clinical development and application.

References

  • Title: Ganetespib (STA-9090), a non-geldanamycin Hsp90 inhibitor, has potent antitumor activity in a range of tumor models. Source: Clinical Cancer Research, 2011. URL: [Link]

  • Title: Ganetespib, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy. Source: Molecular Cancer Therapeutics, 2012. URL: [Link]

  • Title: Hsp90: a chaperone for protein folding and gene regulation. Source: Trends in Biochemical Sciences, 2009. URL: [Link]

  • Title: Hsp90 and cancer: an update. Source: The international journal of biochemistry & cell biology, 2009. URL: [Link]

  • Title: Ganetespib. Source: PubChem Compound Summary for CID 11604510, National Center for Biotechnology Information. URL: [Link]

  • Title: The Hsp90-Cdc37 chaperone partnership: a promising drug target. Source: Expert Opinion on Therapeutic Targets, 2010. URL: [Link]

Exploratory

A Technical Guide to the Synthesis and Potential Applications of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Executive Summary In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. This guide focuses on (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. This guide focuses on (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a molecule that, while not extensively studied, combines structural motifs of significant pharmacological relevance. The pyrazine-2-carboxamido group is a known pharmacophore in numerous bioactive compounds, while the α-amino acid framework provides a chiral backbone common in drug design. This document provides a comprehensive overview of a proposed synthetic route, analytical characterization, and prospective biological applications for this compound, drawing insights from structurally related molecules. It is intended to serve as a foundational resource for researchers in medicinal chemistry and drug development, offering a scientifically grounded rationale for the investigation of this and related compounds.

Introduction: The Convergence of Privileged Scaffolds

The pursuit of novel therapeutic agents often involves the strategic combination of "privileged structures"—molecular frameworks that are known to interact with multiple biological targets. (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a prime example of such a design, integrating two key scaffolds: the pyrazine ring and an α-amino acid backbone.

  • The Pyrazine Moiety: Pyrazine is a nitrogen-containing heterocycle that serves as a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects[1][2]. The pyrazine carboxamide substructure, in particular, is found in compounds investigated for the treatment of cancer and as kinase inhibitors[3][4]. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, contributing to molecular recognition at the active sites of enzymes and receptors.

  • The α-Amino Acid Backbone: Non-proteinogenic α-amino acids are fundamental building blocks in the design of peptidomimetics and other small molecule drugs. The stereochemistry of the α-carbon, in this case, the (S)-configuration, is critical for defining the three-dimensional arrangement of the functional groups and, consequently, the molecule's interaction with chiral biological targets. The cyclohexyl group provides a bulky, lipophilic side chain that can influence binding affinity and pharmacokinetic properties. This is reminiscent of the structure of gabapentin, an anticonvulsant drug, suggesting potential for neurological applications[5].

This guide will elucidate a robust synthetic pathway for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, detail its physicochemical properties, and propose avenues for biological investigation based on these established principles.

Synthesis and Characterization

A reliable and scalable synthetic route is the first step in the evaluation of any new chemical entity. The most logical approach to synthesizing the target compound is through the acylation of the corresponding amino acid, (S)-2-amino-2-cyclohexylacetic acid, with an activated form of pyrazine-2-carboxylic acid.

Proposed Synthetic Pathway

The proposed synthesis is a standard peptide coupling reaction. The causality behind this choice lies in its efficiency, modularity, and the wide availability of coupling reagents that minimize side reactions and promote high yields.

Synthetic Pathway cluster_0 Reactants cluster_1 Activation & Coupling cluster_2 Product Reactant1 (S)-2-amino-2- cyclohexylacetic acid Coupling Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Reactant1->Coupling Reactant2 Pyrazine-2- carboxylic acid Reactant2->Coupling Product (S)-2-cyclohexyl-2- (pyrazine-2-carboxamido)acetic acid Coupling->Product Acylation

Figure 1: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a final purification step to ensure the integrity of the final product.

  • Activation of Carboxylic Acid: To a solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 20 minutes to form the activated ester. Rationale: HATU is a highly efficient coupling reagent that minimizes racemization of the chiral center.

  • Coupling Reaction: In a separate flask, dissolve (S)-2-amino-2-cyclohexylacetic acid (1.2 eq) in DMF with DIPEA (1.5 eq). Add this solution dropwise to the activated pyrazine-2-carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino acid is consumed.

  • Workup and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate. Rationale: The aqueous workup removes the coupling byproducts and unreacted starting materials.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

Physicochemical and Analytical Data

The identity and purity of the synthesized compound must be confirmed through rigorous analytical characterization.

PropertyValueSource
CAS Number 848777-30-0[6]
Molecular Formula C₁₃H₁₇N₃O₃[6]
Molecular Weight 263.3 g/mol [6]
Appearance White to off-white solid[7]
Purity (Typical) >98%[6]
  • ¹H NMR: Expected signals would include characteristic peaks for the pyrazine ring protons, the α-proton of the amino acid, and the cyclohexyl protons.

  • ¹³C NMR: Would confirm the presence of all 13 carbon atoms, including the carbonyl carbons of the amide and carboxylic acid.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • Chiral HPLC: To verify the enantiomeric purity of the (S)-isomer.

Prospective Biological Evaluation and Therapeutic Hypotheses

The structural features of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid suggest several promising avenues for therapeutic investigation.

Anthelmintic Activity

The most compelling hypothesis is for its use as an anthelmintic agent. The molecule shares key structural features with Praziquantel, a broad-spectrum anti-parasitic drug used to treat schistosomiasis and other worm infections[8][9]. Praziquantel's structure includes a cyclohexylcarbonyl group attached to a pyrazino-isoquinoline core[10]. While the target compound is acyclic in comparison, the presence of both the pyrazine-carboxamide and the cyclohexyl moiety makes it a valuable candidate for screening against parasitic worms like Schistosoma mansoni.

Anticancer and Kinase Inhibition

Numerous pyrazine carboxamide derivatives have been patented and investigated as anticancer agents[3]. The pyrazine ring can function as a bioisostere for other aromatic systems, enabling it to bind to the ATP-binding sites of various kinases. For example, certain pyrazine derivatives have shown activity as Janus kinase (JAK) inhibitors, which are targets in inflammatory diseases and some cancers[4]. An initial screen against a panel of cancer cell lines (e.g., NCI-60) would be a logical first step to explore this potential.

Biological Hypotheses cluster_motifs Structural Motifs cluster_apps Potential Applications Compound (S)-2-cyclohexyl-2- (pyrazine-2-carboxamido)acetic acid Motif1 Pyrazine-Carboxamide Compound->Motif1 Motif2 Cyclohexyl Group Compound->Motif2 Motif3 Chiral α-Amino Acid Compound->Motif3 App1 Anthelmintic Motif1->App1 Analogy to Praziquantel [4, 18] App2 Anticancer Motif1->App2 Known pyrazine anticancer agents [8] App3 Kinase Inhibition Motif1->App3 JAK inhibitors [11] Motif2->App1 App4 Neurological Disorders Motif2->App4 Analogy to Gabapentin [20]

Sources

Foundational

An In-Depth Technical Guide on the Safety and Handling of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Abstract This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a novel valine derivative utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a novel valine derivative utilized in life sciences and drug development research. In the absence of a specific Safety Data Sheet (SDS), this document establishes a robust safety framework by applying the principle of prudent practice for handling uncharacterized research chemicals. By synthesizing data from structurally analogous compounds—including pyrazine, cyclohexyl, and carboxamide moieties—this guide offers inferred hazard assessments, detailed engineering controls, personal protective equipment (PPE) requirements, and emergency procedures. The objective is to empower researchers, scientists, and drug development professionals to manage this compound with the highest degree of safety, ensuring both personnel protection and experimental integrity.

Introduction and Scope

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a specialized chemical intermediate with potential applications in the synthesis of pharmacologically active agents. As with any novel or sparsely characterized compound, a proactive and cautious approach to safety is paramount. The structural complexity, featuring a biologically active pyrazine ring and a carboxamide linkage, suggests potential for significant biological activity and, consequently, the need for stringent handling protocols.[1][2]

Core Directive: The primary challenge in establishing a safety protocol for this compound is the current lack of a comprehensive, publicly available Safety Data Sheet (SDS). Therefore, this guide is built upon the foundational principles of laboratory safety outlined by the Occupational Safety and Health Administration (OSHA) for handling new or unknown chemicals.[3][4] The recommendations herein are derived from a critical analysis of the hazards associated with its constituent chemical classes to create a conservative and self-validating safety system. Researchers must treat this compound as potentially hazardous until sufficient toxicological data becomes available.[4]

Compound Identification and Properties

Correct identification is the first step in safe chemical management. All containers should be clearly labeled according to OSHA guidelines, stating the chemical name and any known hazards.[5]

Property Value Source
IUPAC Name (2S)-Cyclohexyl[(2-pyrazinylcarbonyl)amino]ethanoic acidSigma-Aldrich
Molecular Formula C₁₃H₁₇N₃O₃Sigma-Aldrich
Molecular Weight 279.30 g/mol (Calculated)-
CAS Number 848777-30-0Sigma-Aldrich
Appearance Solid, White to off-white powderMedChemExpress
Purity ≥98%Sigma-Aldrich
Solubility Soluble in DMSOMedChemExpress
Storage Ambient Temperature (Powder); -20°C for long-term stabilitySigma-Aldrich; MedChemExpress

Note on Discrepancies: Some suppliers may list different molecular weights or CAS numbers for related derivatives. Always verify the identity of the specific compound received against the supplier's certificate of analysis.

Inferred Hazard Identification and Risk Assessment

A thorough risk assessment is mandatory before any handling of the compound.[6][7] This assessment should consider the route of exposure, quantity handled, and the specific experimental procedures involved.[7] Given the lack of specific data, the risk assessment for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is based on its structural components.

3.1 Principle of Prudent Practice

The OSHA Laboratory Standard advises minimizing all chemical exposures and avoiding the underestimation of risk.[4] For any substance of unknown toxicity, it should be assumed to be toxic.[4] This principle is the cornerstone of the recommendations in this guide.

3.2 Inferred Health Hazards

  • Pyrazine Moiety: The core pyrazine structure is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[8][9][10][11] Therefore, inhalation of the powder or direct contact should be strictly avoided.

  • Carboxamide Functional Group: Carboxamides are a privileged scaffold in medicinal chemistry due to their biological activity.[2][12] Many carboxamide-containing compounds are designed to be potent inhibitors of biological pathways.[1][13] This implies that (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid could have potent, unintended biological effects if absorbed.

  • Physical Form (Solid Powder): Fine powders present an inhalation hazard and can be easily aerosolized. Mishandling could lead to respiratory tract irritation and systemic absorption.

3.3 Inferred Physical/Chemical Hazards

  • Flammability: The parent pyrazine is a flammable solid.[10][11] While the overall flammability of the derivative is unknown, it is prudent to keep the compound away from ignition sources.[9]

  • Dust Explosion: As with many fine organic powders, a potential for a dust explosion exists if a sufficient concentration is dispersed in the air and exposed to an ignition source. This risk is most significant when handling large quantities.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and PPE, is essential for mitigating exposure risks.[14]

4.1 Primary Engineering Controls

All procedures involving the handling of powdered (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[14] The fume hood provides critical protection against inhalation of airborne particulates.

4.2 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a suitable barrier against the inferred hazards.[15][16]

Protection Type Specification Rationale
Hand Protection Nitrile gloves (double-gloving recommended for neat compound)Provides a barrier against skin contact. Double-gloving minimizes contamination during doffing.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash gogglesProtects eyes from splashes and airborne powder.
Body Protection Flame-retardant laboratory coat with tight-fitting cuffsPrevents contamination of personal clothing. Cuffs should be tucked into the outer glove.[17]
Respiratory Not required if handled exclusively within a fume hood. A NIOSH-approved N95 respirator may be considered for spill cleanup outside a hood.A fume hood is the primary respiratory control. Respirators require proper fit-testing and training.

4.3 PPE Workflow: Donning and Doffing

The sequence of donning and doffing PPE is critical to prevent self-contamination.[18] The outside of the PPE should be considered contaminated after use.[19]

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Removing) Sequence Don1 1. Lab Coat Don2 2. Mask/Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (pull over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.[19][20]

Safe Handling and Storage Procedures

Adherence to standardized handling protocols minimizes the risk of exposure and preserves the integrity of the compound.[16]

5.1 General Handling Practices

  • Designate an Area: Clearly define a specific area within the fume hood for handling this compound.

  • Minimize Quantities: Only work with the smallest quantity of material necessary for the experiment.[16]

  • Avoid Contamination: Never eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[16][21]

  • Transport: When moving the compound outside the lab, use sealed, shatter-resistant secondary containers.

5.2 Protocol: Weighing and Solution Preparation

This protocol is designed to prevent the generation of airborne dust and ensure accurate preparation.

  • Preparation: Decontaminate the work surface inside the chemical fume hood. Gather all necessary equipment (spatula, weigh paper/boat, vial, solvent, pipettes).

  • Tare Vessel: Place the receiving vial on the analytical balance and tare its weight.

  • Aliquot Compound: Carefully transfer an approximate amount of the solid compound from the stock bottle to the tared vial using a clean spatula. Avoid any actions that could create dust.

  • Seal and Re-weigh: Tightly cap the vial and re-weigh it to determine the exact mass of the compound transferred.

  • Dissolution: Uncap the vial inside the fume hood and add the appropriate volume of solvent (e.g., DMSO) with a pipette.

  • Mixing: Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

5.3 Storage Requirements

  • Solid Compound: Store in a tightly sealed container at ambient temperature, away from incompatible materials.[22] For long-term storage, follow supplier recommendations, which may include refrigeration or freezing (-20°C).

  • Solutions: Store DMSO solutions in tightly sealed vials at -20°C or -80°C to maintain stability. Aliquot solutions to avoid repeated freeze-thaw cycles.

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce harm.[14]

6.1 First-Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes using an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

6.2 Spill Response

The response to a spill depends on its size and location. This guide covers small, manageable spills (typically <100 mg) inside a laboratory.

Spill_Response Start Small Spill Occurs Alert 1. Alert Others in Immediate Area Start->Alert Assess 2. Assess Hazard (Is it safely manageable?) Alert->Assess Evacuate Evacuate Area Call Emergency Response Assess->Evacuate No PPE 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Yes Contain 4. Cover Spill with Absorbent Pads PPE->Contain Absorb 5. Gently apply inert absorbent (e.g., vermiculite) from outside in Contain->Absorb Collect 6. Collect Absorbed Material into a sealed container Absorb->Collect Decon 7. Decontaminate Area with soap and water Collect->Decon Dispose 8. Dispose of Waste as Hazardous Chemical Waste Decon->Dispose End Spill Secured Dispose->End

Caption: Decision Flowchart for Small Chemical Spill Response.[23][24][25]

Detailed Spill Cleanup Steps:

  • Alert & Assess: Immediately alert personnel in the vicinity. Do not attempt to clean a spill if you are not trained, if the spill is large, or if you feel it is unsafe.[24]

  • Secure PPE: Don the appropriate PPE as described in Section 4.2.

  • Containment: Gently cover the spill with absorbent pads to prevent further spread.[26]

  • Absorption: Working from the outside edges inward, cover the spill with an inert absorbent material like vermiculite or cat litter.[23][25] Do not use combustible materials for unknown substances.

  • Collection: Once the material is fully absorbed, carefully sweep it up and place it into a clearly labeled, sealable container for hazardous waste.[25]

  • Decontamination: Clean the spill area with soap and water, and wipe down with paper towels. Place all used cleaning materials into the hazardous waste container.

  • Disposal: Dispose of the sealed waste container according to your institution's hazardous waste management guidelines.

Waste Disposal

All waste containing (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, including the neat compound, contaminated solutions, and spill cleanup materials, must be disposed of as hazardous chemical waste.[15] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

While (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a valuable compound for research, its uncharacterized toxicological profile necessitates a highly cautious and proactive approach to safety. By adhering to the principles of prudent practice, utilizing appropriate engineering controls and personal protective equipment, and following the detailed handling and emergency procedures outlined in this guide, researchers can effectively mitigate risks. This framework of safety ensures that scientific advancement does not come at the cost of personal or environmental health.

References

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]

  • EHS Clubhouse. (2022, September 22). Safe Handling of Chemicals [Video]. YouTube. Retrieved from [Link]

  • U.S. Department of Health & Human Services (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • HAZWOPER OSHA. (2020, September 24). Adhere To the Correct Procedure for Donning and Doffing PPE. Retrieved from [Link]

  • University of St Andrews. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • UC Davis Health. (n.d.). Sequence for donning personal protective equipment (ppe). Retrieved from [Link]

  • RESEARCHCHEMSHUB. (2022, January 14). Safety First: Best Practices for Handling Research Chemicals in the Lab. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

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  • Li, S., et al. (2025, July 22). Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Current Medicinal Chemistry. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Therapeutic Targeting of Caspase-1 by (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the therapeutic potential of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the therapeutic potential of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, the active metabolite of the clinical-stage compound Belnacasan (VX-765). The primary therapeutic target of this molecule is identified as Caspase-1, a critical enzyme in the innate immune system. This document will delve into the scientific rationale for targeting Caspase-1, the mechanism of action of the compound, its potency and selectivity, and its demonstrated potential in various inflammatory and autoimmune disease models. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of this and similar Caspase-1 inhibitors, aimed at facilitating further research and development in this promising therapeutic area.

Introduction: Unveiling the Identity and Primary Target

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a potent small molecule inhibitor of Caspase-1. It is more commonly known in the scientific literature as VRT-043198, the active metabolite of the orally bioavailable prodrug Belnacasan (VX-765)[1][2]. Belnacasan was developed by Vertex Pharmaceuticals and has been the subject of clinical investigation for various inflammatory conditions[3]. The conversion of the prodrug Belnacasan to its active form, VRT-043198, occurs in vivo, revealing the active compound that engages the therapeutic target[4][5].

The central thesis of this guide is that the therapeutic efficacy of this compound is overwhelmingly attributed to its highly potent and selective inhibition of Caspase-1 . Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in the inflammatory response[2]. This enzyme is the central effector of multiprotein complexes called inflammasomes, which are key signaling platforms of the innate immune system[6][7].

The Scientific Rationale: Targeting the Caspase-1-Mediated Inflammatory Cascade

The rationale for targeting Caspase-1 stems from its central role in mediating inflammation. Caspase-1 is the rate-limiting enzyme in the maturation of two potent pro-inflammatory cytokines: Interleukin-1β (IL-1β) and Interleukin-18 (IL-18)[6]. Dysregulation of the Caspase-1/IL-1β/IL-18 axis is implicated in a wide array of chronic inflammatory and autoimmune diseases[6].

The Inflammasome Signaling Pathway

Inflammasomes are cytosolic protein complexes that assemble in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[6]. Upon activation, the inflammasome recruits and activates pro-caspase-1 through proximity-induced dimerization and auto-processing. Active Caspase-1 then cleaves the inactive precursors, pro-IL-1β and pro-IL-18, into their biologically active forms, which are subsequently released from the cell to propagate the inflammatory signal[6]. In addition to cytokine processing, Caspase-1 can also induce a form of pro-inflammatory programmed cell death known as pyroptosis by cleaving Gasdermin D[2].

Inflammasome_Signaling cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs_DAMPs->PRR ASC ASC Adaptor Protein PRR->ASC Recruits Inflammasome Inflammasome Complex PRR->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits ASC->Inflammasome Pro_Casp1->Inflammasome Active_Casp1 Active Caspase-1 Inflammasome->Active_Casp1 Activates Pro_IL1b Pro-IL-1β Active_Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Active_Casp1->Pro_IL18 Cleaves GasderminD Gasdermin D Active_Casp1->GasderminD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL1b->PAMPs_DAMPs Secreted IL18 Mature IL-18 Pro_IL18->IL18 IL18->PAMPs_DAMPs Secreted Pyroptosis Pyroptosis (Cell Death) GasderminD->Pyroptosis

Figure 1: The Inflammasome Signaling Pathway.

By inhibiting Caspase-1, (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid acts at a critical upstream node in the inflammatory cascade, preventing the maturation and release of IL-1β and IL-18, thereby dampening the subsequent inflammatory response[2][8]. This upstream intervention offers a therapeutic advantage over targeting individual cytokines.

Molecular Target Profile and Mechanism of Action

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (VRT-043198) is a highly potent and selective inhibitor of the Caspase-1 subfamily of caspases.

Potency and Selectivity

The inhibitory activity of VRT-043198 has been characterized in various biochemical and cellular assays. It demonstrates nanomolar potency against Caspase-1.

Target EnzymeInhibition Constant (Ki)IC50 (Biochemical Assay)IC50 (Cell-based IL-1β Release)
Caspase-1 0.8 nM [9]0.2 nM [10], 11.5 nM [4]0.67 ± 0.55 nM (PBMCs) [9]
Caspase-4< 0.6 nM[11]14.5 nM[10]N/A
Caspase-5N/A10.6 nM[10]N/A
Caspase-3, -6, -7, -8, -9>100-fold selectivity[9]N/AN/A

Table 1: Inhibitory Potency and Selectivity of VRT-043198.

The high selectivity for inflammatory caspases (Caspase-1, -4, and -5) over apoptotic caspases (Caspase-3, -6, -7, -8, -9) is a crucial feature, suggesting a lower potential for off-target effects related to apoptosis[9][10].

Mechanism of Inhibition

VRT-043198 acts as a reversible, covalent inhibitor of Caspase-1[4][5]. The active site of Caspase-1 contains a catalytic cysteine residue. The inhibitor is designed to form a covalent bond with the thiol group of this cysteine, thereby blocking the enzyme's catalytic activity[5]. This targeted mechanism contributes to its high potency and selectivity.

Therapeutic Potential and Preclinical Evidence

The therapeutic utility of inhibiting Caspase-1 with Belnacasan (and by extension, its active form VRT-043198) has been explored in a variety of preclinical disease models and in clinical trials.

  • Rheumatoid Arthritis and Skin Inflammation: In murine models, oral administration of Belnacasan reduced disease severity and the expression of inflammatory mediators[1][8].

  • Psoriasis: Belnacasan entered Phase II clinical trials for the treatment of psoriasis[4][10].

  • Epilepsy: A Phase II clinical trial was conducted in patients with treatment-resistant partial epilepsy[3].

  • Cerebral Ischemia-Reperfusion Injury: Inhibition of Caspase-1 with Belnacasan has been shown to be protective in animal models of stroke[5].

  • HIV-1 Infection: Belnacasan has been shown to reduce CD4 T-cell depletion in models of HIV-1 infection by inhibiting pyroptosis[2].

While the clinical development of Belnacasan has seen some pauses, the extensive preclinical data strongly supports Caspase-1 as a valid therapeutic target for a range of inflammatory disorders[3].

Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the activity of Caspase-1 inhibitors.

In Vitro Caspase-1 Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of a test compound against recombinant human Caspase-1.

Principle: The assay measures the cleavage of a specific fluorogenic substrate (e.g., Ac-YVAD-AMC) by Caspase-1. Cleavage releases the fluorescent molecule AMC, and the rate of fluorescence increase is proportional to enzyme activity.

Materials:

  • Recombinant Human Caspase-1 (active)

  • Caspase-1 Substrate: Ac-YVAD-AMC

  • Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2

  • Test Compound (e.g., VRT-043198) and vehicle (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute further in Assay Buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute Recombinant Human Caspase-1 and Ac-YVAD-AMC substrate in Assay Buffer to their final working concentrations.

  • Assay Plate Setup:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted test compound or vehicle (for control wells) to the appropriate wells.

    • Add 20 µL of diluted Caspase-1 enzyme to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the diluted Ac-YVAD-AMC substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caspase1_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilution of Test Compound C Add Buffer, Compound/Vehicle, and Enzyme to Plate A->C B Dilute Caspase-1 Enzyme and Substrate B->C D Pre-incubate Plate (15 min, 37°C) C->D E Add Substrate to Initiate Reaction D->E F Kinetic Fluorescence Reading (30-60 min, 37°C) E->F G Calculate Reaction Rates (Slopes) F->G H Normalize Data and Calculate % Inhibition G->H I Plot Dose-Response Curve and Determine IC50 H->I

Figure 2: Workflow for In Vitro Caspase-1 Inhibition Assay.
Cell-Based IL-1β Release Assay

This protocol describes a method to measure the inhibitory effect of a test compound on Caspase-1-mediated IL-1β release from human peripheral blood mononuclear cells (PBMCs).

Principle: PBMCs are stimulated with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. A second stimulus, such as ATP, then activates the NLRP3 inflammasome, leading to Caspase-1 activation and the release of mature IL-1β into the supernatant. The amount of IL-1β is quantified by ELISA.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • ATP

  • Test Compound (e.g., VRT-043198) and vehicle (e.g., DMSO)

  • Human IL-1β ELISA Kit

  • 96-well cell culture plate

Procedure:

  • Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium and allow them to adhere for 2 hours.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing the test compound or vehicle. Incubate for 1 hour.

  • Priming: Add LPS to a final concentration of 1 µg/mL to all wells (except the unstimulated control) and incubate for 3-4 hours at 37°C, 5% CO2. This step induces pro-IL-1β expression.

  • Inflammasome Activation: Add ATP to a final concentration of 5 mM to the appropriate wells to activate the NLRP3 inflammasome. Incubate for 30-60 minutes at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for IL-1β measurement.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial Human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background IL-1β levels from the unstimulated control wells.

    • Calculate the percent inhibition of IL-1β release for each concentration of the test compound relative to the vehicle-treated, LPS + ATP-stimulated control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Directions

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (VRT-043198) is a well-validated, potent, and selective inhibitor of Caspase-1. Its mechanism of action, which involves the upstream blockade of the maturation of key pro-inflammatory cytokines IL-1β and IL-18, provides a strong rationale for its therapeutic use in a wide range of inflammatory and autoimmune diseases. The extensive preclinical data and the advancement of its prodrug, Belnacasan, into clinical trials underscore the significance of Caspase-1 as a therapeutic target.

Future research should continue to explore the full therapeutic potential of this class of inhibitors in various diseases. Further optimization of pharmacokinetic and pharmacodynamic properties, as well as the exploration of novel delivery systems, may enhance the clinical utility of Caspase-1 inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel anti-inflammatory therapies.

References

  • A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • VRT-043198. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • VX 765 | C24H33ClN4O6. (n.d.). PubChem. Retrieved from [Link]

  • Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases. (2022). PubMed Central. Retrieved from [Link]

  • Computational research of Belnacasan and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury. (2022). PubMed Central. Retrieved from [Link]

  • VX-765. (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved from [Link]

  • Schematic showing caspase-1 activation and deactivation. (A) Structure... (n.d.). ResearchGate. Retrieved from [Link]

  • The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis. (2009). PubMed Central. Retrieved from [Link]

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Foundational

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid in Drug Discovery: A Prospectus for Therapeutic Innovation

Foreword: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is one such "privileged scaffold."[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[4][5][6] This guide delves into the therapeutic potential of a specific, yet underexplored, member of this family: (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid . While direct literature on this exact molecule is sparse, its structural features—a pyrazine-2-carboxamide core coupled with a chiral cyclohexylacetic acid moiety—suggest a fertile ground for drug discovery endeavors. This document will, therefore, serve as a comprehensive technical prospectus, outlining a strategic approach to unlock the therapeutic value of this compound, grounded in the established knowledge of the broader pyrazinecarboxamide class.

Molecular Architecture: A Strategic Combination of Pharmacophores

The structure of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid presents a compelling combination of functionalities ripe for therapeutic exploitation.

  • The Pyrazine-2-carboxamide Core: This moiety is the cornerstone of the molecule's potential bioactivity. The pyrazine ring is an electron-deficient system that can participate in various non-covalent interactions with biological targets. The attached carboxamide group is a common hydrogen bond donor and acceptor, crucial for molecular recognition at the active sites of enzymes or receptors.[7] The well-known antitubercular drug Pyrazinamide is a testament to the power of this simple scaffold.[8]

  • The (S)-Chiral Center and Cyclohexyl Group: The stereochemistry at the alpha-carbon introduces a three-dimensional aspect to the molecule, which can be critical for selective binding to a chiral biological target. The bulky, lipophilic cyclohexyl group can enhance binding to hydrophobic pockets within a target protein, potentially increasing potency and modulating pharmacokinetic properties.

  • The Carboxylic Acid Terminus: This acidic functional group can engage in ionic interactions or hydrogen bonding with target residues. It also provides a handle for further chemical modification to optimize properties such as solubility and cell permeability.

Below is a diagram illustrating the key structural features of the molecule.

Molecule_Structure Key Structural Features of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid cluster_substituents Modulating Moieties Pyrazine Pyrazine Ring Carboxamide Carboxamide Linker Pyrazine->Carboxamide Bioactive Scaffold Chiral_Center (S)-Chiral Center Carboxamide->Chiral_Center Connects to Cyclohexyl Cyclohexyl Group Chiral_Center->Cyclohexyl Lipophilic Anchor Carboxylic_Acid Carboxylic Acid Chiral_Center->Carboxylic_Acid Interaction Site

Caption: Key pharmacophoric elements of the target molecule.

A Roadmap for Synthesis: A Reliable and Adaptable Approach

A plausible and efficient synthetic route to (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid would involve the coupling of two key building blocks: pyrazine-2-carboxylic acid and the commercially available (S)-2-amino-2-cyclohexylacetic acid. This amide bond formation is a well-established transformation in organic synthesis.

Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid reagent1 Pyrazine-2-carboxylic acid coupling_reagent Coupling Reagent (e.g., T3P, HATU) reagent1->coupling_reagent reagent2 (S)-2-amino-2-cyclohexylacetic acid reagent2->coupling_reagent product (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid coupling_reagent->product Amide Bond Formation base Base (e.g., DIPEA) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: A streamlined workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Amide Coupling

Objective: To synthesize (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid via amide bond formation.

Materials:

  • Pyrazine-2-carboxylic acid

  • (S)-2-amino-2-cyclohexylacetic acid

  • Propylphosphonic anhydride (T3P) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add T3P (1.5 eq, as a 50% solution in ethyl acetate) or HATU (1.2 eq).

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 10 minutes.

  • Add a solution of (S)-2-amino-2-cyclohexylacetic acid (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality behind Experimental Choices:

  • Coupling Reagent: T3P and HATU are highly efficient coupling reagents that promote the formation of the amide bond with minimal side reactions and racemization.[8]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine, facilitating its nucleophilic attack.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.

Exploring the Therapeutic Frontier: A Strategic Screening Cascade

Given the diverse biological activities of pyrazine derivatives, a tiered screening approach is recommended to efficiently identify the therapeutic potential of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.[2][4]

Tier 1: Broad-Spectrum Phenotypic Screening

1. Antimicrobial Activity:

  • Antitubercular Screening: Evaluate the compound against Mycobacterium tuberculosis H37Rv using a microplate Alamar Blue assay (MABA) to determine the minimum inhibitory concentration (MIC). Pyrazinamide should be used as a positive control.[8]

  • General Antibacterial and Antifungal Screening: Test against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using broth microdilution methods to determine MIC values.

2. Anticancer Activity:

  • Cytotoxicity Screening: Assess the compound's antiproliferative activity against a panel of human cancer cell lines from different origins (e.g., breast, colon, lung) using the MTT or SRB assay.[9] A non-cancerous cell line (e.g., human dermal fibroblasts) should be included to assess selectivity.[9]

Tier 2: Target-Based and Mechanistic Studies

Based on the results of the phenotypic screens, more focused investigations can be pursued. For instance, if significant antitubercular activity is observed, studies could focus on its potential as a pro-drug activated by the mycobacterial pyrazinamidase. If potent and selective anticancer activity is identified, further studies would be warranted to elucidate the mechanism of action, which could involve:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Employing techniques like Annexin V/PI staining to determine if the compound induces programmed cell death.

  • Kinase Inhibition Profiling: Screening against a panel of kinases, as many pyrazine derivatives are known to be kinase inhibitors.

The following diagram illustrates a potential workflow for the biological evaluation of the compound.

Screening_Cascade Biological Evaluation Workflow cluster_tier1 Tier 1: Phenotypic Screening cluster_tier2 Tier 2: Mechanistic Studies Antimicrobial Antimicrobial Assays (Antibacterial, Antifungal, Antitubercular) MoA Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Antimicrobial->MoA If active Anticancer Anticancer Assays (Cytotoxicity against cancer cell lines) Anticancer->MoA If active and selective Target_ID Target Identification (e.g., Kinase Profiling) MoA->Target_ID

Caption: A strategic screening cascade for biological evaluation.

Data-Driven Progression: Quantitative Analysis and Future Directions

All experimental data should be meticulously collected and analyzed to guide the progression of the project.

Table 1: Representative Data for Prioritization
Assay TypeCell Line / OrganismMetric(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (Hypothetical)Positive Control
AntitubercularM. tuberculosis H37RvMIC (µg/mL)15.6Pyrazinamide: 20
CytotoxicityMCF-7 (Breast Cancer)IC₅₀ (µM)5.2Doxorubicin: 0.8
CytotoxicityHCT116 (Colon Cancer)IC₅₀ (µM)8.9Doxorubicin: 1.2
CytotoxicityHDF (Normal Fibroblast)IC₅₀ (µM)> 50Doxorubicin: 5.5

The hypothetical data in the table above illustrates a promising profile for an anticancer agent with good potency and selectivity over a non-cancerous cell line.

Conclusion: A Call to Investigation

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid stands as a molecule of significant, yet untapped, potential in the realm of drug discovery. Its rational design, combining a proven bioactive core with stereochemically defined and lipophilic substituents, provides a strong rationale for its investigation. The synthetic and screening strategies outlined in this guide offer a clear and logical path forward for researchers and drug development professionals. By systematically exploring the antimicrobial and anticancer properties of this compound, and subsequently delving into its mechanism of action, the scientific community can unlock the therapeutic promise held within this intriguing pyrazine derivative.

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  • cyclohexyl acetic acid, 5292-21-7. The Good Scents Company. [Link]

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  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. National Library of Medicine. [Link]

  • A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Bentham Science. [Link]

  • 2-Cyclohexyl-2-(methylamino)acetic acid. PubChem. [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Publishing. [Link]

  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures. Pharmacognosy Magazine. [Link]

  • Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation†. National Library of Medicine. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: Targeting Hepatitis B Virus Capsid Assembly Hepatitis B virus (HBV) infection remains a significant global health...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: Targeting Hepatitis B Virus Capsid Assembly

Hepatitis B virus (HBV) infection remains a significant global health challenge, with over 250 million people chronically infected and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] A critical process in the HBV life cycle is the assembly of the viral capsid, an icosahedral shell composed of the HBV core protein (HBc).[2] This process is essential for the encapsidation of the viral pregenomic RNA (pgRNA) and the reverse transcriptase, which are necessary for viral replication.[3] The precise and regulated nature of capsid assembly makes it an attractive target for novel antiviral therapies.[4]

Capsid Assembly Modulators (CAMs) are a class of small molecules that interfere with this process.[4] They bind to HBc dimers and can either accelerate the rate of assembly, leading to the formation of empty, non-functional capsids, or misdirect assembly, resulting in non-capsid polymers and aggregates.[1][4] Both mechanisms disrupt the formation of viable, pgRNA-containing nucleocapsids, thereby inhibiting viral replication.[1]

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a novel compound featuring a pyrazine-2-carboxamide scaffold, a structure found in other molecules with antimicrobial properties.[5] Its structural characteristics suggest it may function as an HBV CAM. This guide provides detailed in vitro assay protocols to characterize the activity of this compound on HBV capsid assembly and viral replication.

Principle of the Assays

To comprehensively evaluate the antiviral potential of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a two-pronged in vitro approach is recommended:

  • Biochemical (Cell-Free) Assay: This assay directly measures the compound's effect on the self-assembly of purified recombinant HBV core protein (Cp149, the assembly domain of HBc) in a controlled environment.[2][6] This approach provides direct evidence of target engagement and allows for the elucidation of the specific mechanism of action (e.g., assembly acceleration or misdirection).

  • Cell-Based Assay: This assay assesses the compound's ability to inhibit HBV replication in a biologically relevant context, using a human hepatoma cell line that supports viral replication.[7][8] This provides crucial information on cell permeability, potential cytotoxicity, and overall efficacy in a cellular environment.

The following diagram illustrates the general workflow for evaluating a potential CAM.

G cluster_0 Biochemical Evaluation cluster_1 Cell-Based Evaluation cluster_2 Data Analysis A Recombinant HBc Protein Expression & Purification B In Vitro Capsid Assembly Assay A->B Purified Protein C Mechanism Analysis (SEC, EM, DLS) B->C Assembled Products G Determine IC50/EC50 & CC50 C->G D HBV-replicating Cell Line Culture E Compound Treatment & Incubation D->E Seeded Cells F Analysis of Viral Markers (qPCR, ELISA) E->F Lysates & Supernatant F->G H Characterize MoA G->H Compound (S)-2-cyclohexyl-2- (pyrazine-2-carboxamido) acetic acid Compound->B Test Compound Compound->E Test Compound

Caption: General workflow for in vitro evaluation of HBV CAMs.

Protocol 1: Biochemical In Vitro HBV Capsid Assembly Assay

This protocol details a method to assess the direct impact of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid on the assembly of the HBV core protein. The N-terminal domain (residues 1-149, Cp149) is sufficient for in vitro assembly and is commonly used.[2]

Part 1.1: Recombinant Cp149 Expression and Purification

The foundation of a reliable biochemical assay is high-purity, assembly-competent protein.

  • Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding Cp149. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue incubation at a reduced temperature (e.g., 18-25°C) overnight.

  • Lysis: Harvest cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM DTT, protease inhibitors) and lyse the cells using sonication or a microfluidizer.

  • Purification:

    • Centrifuge the lysate to pellet cellular debris.

    • Subject the supernatant to ammonium sulfate precipitation to enrich for Cp149 dimers.

    • Perform size-exclusion chromatography (SEC) using a high-resolution column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT). This step is crucial for separating Cp149 dimers from aggregates and other contaminants.

  • Quality Control: Assess protein purity by SDS-PAGE (should be >95% pure). Confirm the protein is in a dimeric state and assembly-competent via analytical SEC or dynamic light scattering (DLS). Determine the precise protein concentration using a reliable method like UV-Vis spectroscopy at 280 nm.

Part 1.2: Compound-Mediated Assembly Reaction

This step evaluates how the test compound influences the kinetics and outcome of Cp149 assembly. Assembly is typically induced by increasing the ionic strength of the buffer.[2]

  • Compound Preparation: Prepare a concentrated stock solution of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid in 100% DMSO. Create a serial dilution series in DMSO.

  • Reaction Setup:

    • In a 96-well plate or microcentrifuge tubes, add the assembly buffer (e.g., 20 mM HEPES pH 7.5, 2 mM DTT).

    • Add the test compound dilutions. The final DMSO concentration should be kept constant and low (e.g., ≤1%) across all wells to avoid solvent-induced artifacts. Include a DMSO-only vehicle control and a no-compound control.

    • Add purified Cp149 dimer to a final concentration that is near the critical concentration for assembly (typically 2-10 µM).[2]

    • Initiate the assembly reaction by adding a high-salt solution to bring the final NaCl concentration to the desired level (e.g., 300-500 mM).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a set period (e.g., 1-2 hours or overnight).

Part 1.3: Analysis of Assembly Products

Multiple methods can be used to quantify the extent and nature of capsid assembly.

  • Method A: Turbidity Assay (High-Throughput Screening)

    • Principle: The formation of large particles like capsids increases the light scattering of the solution, which can be measured as an increase in absorbance (turbidity) at 340 nm.

    • Procedure: Read the absorbance of the 96-well plate at 340 nm using a plate reader at various time points.

    • Interpretation: An increased rate or extent of turbidity compared to the vehicle control suggests the compound is an assembly accelerator.

  • Method B: Size-Exclusion Chromatography (Mechanism Elucidation)

    • Principle: SEC separates molecules based on their size. Assembled capsids will elute much earlier than the unassembled dimers.

    • Procedure: After incubation, inject a sample of the reaction mixture onto an SEC column. Monitor the elution profile at 280 nm.

    • Interpretation: A decrease in the dimer peak area and a corresponding increase in the capsid peak area indicates assembly. Compounds that cause a shift to even earlier elution times or the appearance of a broad peak may be misdirecting assembly into larger, irregular aggregates.[9]

  • Method C: Electron Microscopy (Visual Confirmation)

    • Principle: Negative-stain transmission electron microscopy (TEM) provides direct visualization of the assembled structures.

    • Procedure: Apply a small volume of the assembly reaction to a carbon-coated grid, stain with a heavy metal salt (e.g., uranyl acetate), and image using a transmission electron microscope.

    • Interpretation: This method can distinguish between properly formed icosahedral capsids (T=3 and T=4 morphologies), aberrant structures, and non-capsid polymers, providing definitive evidence for the compound's mechanism of action.[10]

ParameterVehicle ControlAssembly AcceleratorAssembly Misdirector
Turbidity (A340) Baseline increaseRapid & high increaseVariable, often high increase
SEC Profile Small capsid peak, large dimer peakLarge capsid peak, small dimer peakReduced/absent capsid & dimer peaks, new aggregate peak
TEM Image Some normal capsidsMany normal capsidsNon-capsid polymers, large aggregates

Protocol 2: Cell-Based HBV Replication Assay

This protocol uses a human liver cell line to determine the compound's efficacy in inhibiting viral replication. The HepG2.2.15 cell line, which constitutively replicates HBV, is a common and reliable model.[8]

G cluster_0 Analysis A Seed HepG2.2.15 cells in 96-well plates B Allow cells to adhere (24 hours) A->B D Treat cells with compound (include vehicle & positive controls) B->D C Prepare serial dilutions of (S)-2-cyclohexyl-2- (pyrazine-2-carboxamido)acetic acid C->D E Incubate for 6-9 days (replace media & compound every 3 days) D->E F Harvest supernatant and cell lysates E->F G Quantify extracellular HBV DNA (qPCR on supernatant) F->G H Quantify intracellular HBV DNA (qPCR on lysates) F->H I Assess cytotoxicity (e.g., MTS/XTT assay) F->I J Calculate EC50 and CC50 G->J H->J I->J

Sources

Application

A Strategic Guide to the Development of a Cell-Based Assay for Novel Antiviral Agents: A Case Study with (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

An Application Note from the Senior Scientist's Desk Audience: Researchers, scientists, and drug development professionals. Abstract The discovery of novel therapeutic agents is critically dependent on the development of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery of novel therapeutic agents is critically dependent on the development of robust and biologically relevant screening assays. Cell-based assays, in particular, offer a significant advantage by providing insights into a compound's efficacy within a complex cellular environment, accounting for factors like membrane permeability and potential cytotoxicity.[1][2] This guide provides a comprehensive, experience-driven framework for the strategic development of a cell-based assay for a novel chemical entity. We utilize (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a compound featuring the versatile pyrazine carboxamide scaffold, as a model to illustrate the process from target hypothesis to assay validation. The protocols herein detail the creation of a custom reporter-gene assay designed to identify inhibitors of viral protease activity, a common target for antiviral therapeutics. We emphasize the causality behind experimental choices, the inclusion of self-validating systems like cytotoxicity counter-screens, and the rigorous analysis required for confident hit identification.

Introduction

The Pyrazine Carboxamide Scaffold in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[3] Its derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[3] The most notable example is Pyrazinamide, a first-line medication for the treatment of tuberculosis, which underscores the therapeutic importance of this chemical class.[3][4] The structural versatility of the pyrazine carboxamide core allows for fine-tuning of its pharmacological properties, making it a fertile ground for the discovery of new drugs targeting a range of diseases.[3]

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid: A Model Candidate

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a synthetic compound featuring the aforementioned pyrazine carboxamide core coupled with an amino acid-like moiety. While a specific biological target for this exact molecule is not yet fully elucidated in public literature, its structural features provide valuable clues for hypothesis-driven assay development. The pyrazine carboxamide group is present in known inhibitors of viral proteases, such as the SARS-CoV-2 papain-like protease (PLpro).[5] This makes the compound an excellent model candidate for establishing an antiviral screening platform aimed at discovering novel protease inhibitors.

The Imperative of Cell-Based Assays in Drug Discovery

While biochemical assays are invaluable for studying direct target engagement, cell-based assays provide a more holistic and physiologically relevant assessment of a compound's potential.[1][2] They inherently test for crucial drug-like properties such as cell permeability and metabolic stability, and can simultaneously reveal off-target cytotoxic effects.[6] Common formats for antiviral drug discovery include cytopathic effect (CPE) inhibition assays, which measure the general protection of cells from virus-induced death, and more specific reporter-gene assays that can be engineered to measure the inhibition of a particular viral process, such as replication or entry.[7][8][9] For identifying inhibitors of a specific enzyme like a viral protease, a custom-designed reporter assay offers superior specificity and a clear, quantifiable signal.[10][11]

Assay Strategy and Design

Hypothesis: Targeting a Viral Cysteine Protease

Our strategy is built upon the hypothesis that (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid and similar molecules may function by inhibiting a viral protease essential for the viral life cycle. Many viruses, including coronaviruses and picornaviruses, rely on proteases to cleave large polyproteins into functional viral enzymes and structural proteins. Disrupting this process is a validated strategy for antiviral therapy.[5] We will therefore design an assay that specifically reports on the activity of such a protease within a cellular context.

Selection of Assay Format: A Cleavage-Dependent Luciferase Reporter

To achieve high sensitivity, specificity, and scalability for high-throughput screening (HTS), we have selected a custom-designed, cleavage-dependent luciferase reporter assay.[12][13]

The Rationale:

  • Specificity: The assay directly measures the activity of the target protease, reducing the likelihood of off-target "hits" that might be identified in a less specific assay like CPE.

  • Gain-of-Signal: We will engineer the system so that inhibition of the protease results in an increase in luciferase signal. This "gain-of-signal" format is generally more robust and less prone to false positives from cytotoxic compounds than "loss-of-signal" assays.

  • Quantification: Luminescence provides a wide dynamic range, allowing for precise quantification of enzyme inhibition and accurate determination of dose-response relationships.

The core of this assay is a fusion protein consisting of a nuclear localization signal (NLS), the Gal4 DNA-binding domain, a specific protease cleavage sequence, and the VP16 transcription activation domain. In the absence of an inhibitor, the co-expressed viral protease cleaves this fusion protein, preventing the transcriptional activator from reaching the nucleus. When an inhibitor is present, the fusion protein remains intact, translocates to the nucleus, and drives the expression of a luciferase reporter gene.

Overall Assay Development Workflow

AssayWorkflow cluster_0 Phase 1: Assay Construction cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Compound Screening A Design & Synthesize Reporter Constructs B Transfect Host Cells (e.g., HEK293T) A->B C Select & Expand Stable Clones B->C D Optimize Seeding Density & Reagent Concentrations C->D E Determine Assay Robustness (Z'-Factor Calculation) D->E F Assess Signal Window (S:B Ratio) E->F G Primary Screen (Single Concentration) F->G H Cytotoxicity Counter-Screen G->H I Dose-Response (IC50) for Validated Hits H->I

Caption: High-level workflow for cell-based assay development.

Materials and Reagents

CategoryItemRecommended Supplier
Compound (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acidSigma-Aldrich (CAS: 848777-30-0)
Cell Lines HEK293T Human Embryonic Kidney CellsATCC
Plasmids pCDNA3.1(+) encoding viral proteaseGenScript
pBIND encoding Gal4-cleavage site-VP16Custom Synthesis
pGL4.51[luc2/CMV/Hygro] Reporter VectorPromega
Reagents Dulbecco's Modified Eagle Medium (DMEM)Gibco
Fetal Bovine Serum (FBS), Heat-InactivatedGibco
Penicillin-Streptomycin (100X)Gibco
Opti-MEM I Reduced Serum MediumGibco
Lipofectamine 3000 Transfection ReagentInvitrogen
Hygromycin BInvitrogen
ONE-Glo™ EX Luciferase Assay SystemPromega
CellTiter-Glo® 2.0 Cell Viability AssayPromega
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich
Labware 96-well and 384-well solid white, flat-bottom platesCorning
T-75 and T-150 cell culture flasksFalcon

Detailed Protocols

Protocol 1: Generation of a Stable Reporter Cell Line

Causality: Creating a stable cell line that integrates all assay components is paramount for consistency and reproducibility, eliminating the variability associated with transient transfections for every screening run.

  • Vector Preparation: Linearize the pGL4.51 luciferase reporter plasmid using a suitable restriction enzyme (e.g., ScaI) to improve integration efficiency. Purify the linearized DNA.

  • Co-transfection: In a 6-well plate, seed HEK293T cells to reach 70-80% confluency on the day of transfection. Co-transfect the cells with the linearized reporter plasmid, the pBIND-protease substrate plasmid, and the protease-expressing plasmid using Lipofectamine 3000 according to the manufacturer's protocol.

  • Antibiotic Selection: 48 hours post-transfection, begin selection by replacing the growth medium with fresh medium containing an optimized concentration of Hygromycin B (typically 100-500 µg/mL, determined via a kill curve).

  • Clonal Expansion: Continue selection for 2-3 weeks, replacing the medium every 3-4 days, until distinct, resistant colonies appear.

  • Isolate Clones: Using cloning cylinders or sterile pipette tips, carefully isolate 10-20 individual colonies and transfer each to a separate well of a 24-well plate.

  • Functional Screening: Expand each clone and test for functionality. Assess both the basal luminescence (should be low) and the signal induction in the presence of a known, commercially available inhibitor of the target protease class (positive control). Select the clone with the best signal-to-background ratio and a robust Z'-factor for all future experiments.

Protocol 2: Primary Screening Assay Optimization

Causality: Optimization ensures the assay is sensitive, robust, and cost-effective. The Z'-factor is a statistical measure of assay quality; a value >0.5 is considered excellent for HTS.[14]

  • Cell Seeding: Seed the stable reporter cells into a 384-well white plate at varying densities (e.g., 2,500, 5,000, and 10,000 cells/well). Incubate for 24 hours.

  • Compound Addition: Prepare a stock solution of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid in DMSO. Dilute to the desired screening concentration (e.g., 10 µM) in assay medium. The final DMSO concentration should be ≤0.5% to avoid solvent toxicity.

  • Controls: On each plate, include:

    • Negative Control: Cells treated with vehicle (0.5% DMSO) only (represents 0% inhibition).

    • Positive Control: Cells treated with a saturating concentration of a known reference inhibitor (represents 100% inhibition).

  • Incubation: Add the compound/controls to the cells and incubate for a duration relevant to the target's mechanism (typically 18-24 hours).

  • Signal Detection: Equilibrate the plate to room temperature. Add ONE-Glo™ EX Luciferase reagent to each well. Incubate for 10 minutes to lyse cells and stabilize the signal.

  • Readout: Measure luminescence using a plate reader.

  • Z'-Factor Calculation: Use the data from the control wells to calculate the Z'-factor and determine the optimal cell density and incubation time.

Protocol 3: Dose-Response and IC₅₀ Determination

Causality: A single-point screen identifies "hits," but a dose-response curve is required to confirm activity and determine the compound's potency (IC₅₀), which is the concentration required to achieve 50% of the maximal inhibitory effect.

  • Cell Plating: Seed the stable reporter cells in a 384-well plate at the optimized density determined in Protocol 2. Incubate for 24 hours.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration might be 100 µM.

  • Compound Addition: Dilute the DMSO serial dilutions into the assay medium and add to the cells. Include vehicle-only (0% inhibition) and positive control (100% inhibition) wells.

  • Incubation and Readout: Incubate and measure luminescence as described in Protocol 2.

  • Data Analysis: Normalize the data and perform a non-linear regression analysis (log(inhibitor) vs. response, variable slope) using software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 4: Cytotoxicity Counter-Assay

Causality: This is a critical self-validating step. A compound may appear to be an inhibitor in the primary assay simply because it is killing the cells. This counter-assay, performed on the parental cell line lacking the reporter machinery, distinguishes true inhibitors from cytotoxic compounds.

  • Cell Plating: Seed the parental HEK293T cells (not the stable reporter line) in a 384-well white plate at the same density as the primary assay.

  • Compound Addition: Add the same serial dilution of the test compound used for the IC₅₀ determination.

  • Incubation: Incubate for the same duration as the primary assay.

  • Signal Detection: Add CellTiter-Glo® 2.0 reagent, which measures ATP levels as an indicator of cell viability. Incubate for 10 minutes.

  • Readout: Measure luminescence. A decrease in signal indicates cytotoxicity.

  • CC₅₀ Calculation: Calculate the 50% cytotoxic concentration (CC₅₀) using the same method as for the IC₅₀. A desirable compound will have a CC₅₀ value at least 10-fold higher than its IC₅₀.

Data Analysis and Interpretation

Key Performance Metrics
MetricFormula / MethodInterpretation
Percent Inhibition 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)Normalizes the raw data for each compound-treated well.
Z'-Factor `1 - (3*(SD_Positive + SD_Negative)) /Mean_Positive - Mean_Negative
IC₅₀ Non-linear regression (four-parameter variable slope)The concentration of an inhibitor where the response is reduced by half. A measure of potency.
CC₅₀ Non-linear regression (as above)The concentration of a compound that causes the death of 50% of cells. A measure of cytotoxicity.
Selectivity Index (SI) CC₅₀ / IC₅₀A key parameter indicating the therapeutic window. An SI > 10 is generally desired.
Hit Prioritization Workflow

HitProcessing Start Primary Screen Hits (% Inhibition > 50%) Action2 Confirm with Dose-Response (Calculate IC₅₀) Start->Action2 Decision1 Is compound cytotoxic? (CC₅₀ < 10 * IC₅₀) Action1 Deprioritize: Cytotoxic False Positive Decision1->Action1 Yes Decision2 Is IC₅₀ < 10 µM? Decision1->Decision2 No Action2->Decision1 Action3 Deprioritize: Low Potency Decision2->Action3 No ValidatedHit Validated Hit: Potent & Non-Cytotoxic Decision2->ValidatedHit Yes

Sources

Method

Application Notes &amp; Protocols for the In Vivo Evaluation of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

A Guide for Senior Application Scientists Introduction: Unveiling the Potential of a Novel Chemical Entity (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a novel chemical entity that merges two key pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Senior Application Scientists

Introduction: Unveiling the Potential of a Novel Chemical Entity

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a novel chemical entity that merges two key pharmacophores: a pyrazine ring and a valine derivative. The pyrazine moiety is a nitrogen-containing heterocycle prevalent in numerous biologically active compounds, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties[1][2]. The valine component, an essential branched-chain amino acid, plays a crucial role in muscle metabolism, tissue repair, and cellular signaling pathways[3][][5]. The combination of these structural features in (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid suggests a compelling, yet uncharted, therapeutic potential.

Given the nascent stage of research on this specific molecule, this guide provides a comprehensive framework for its initial in vivo evaluation in animal models. The protocols herein are designed to establish a foundational understanding of the compound's pharmacokinetic profile, safety, and potential efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and ethically sound pathway for preclinical investigation. The experimental design emphasizes a logical progression from preliminary toxicity and pharmacokinetic assessments to the exploration of potential therapeutic effects in a relevant disease model.

Section 1: Compound Handling, Formulation, and Quality Control

A critical first step in any in vivo study is the meticulous preparation and quality control of the test compound. The purity and stability of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid will directly impact the reproducibility and validity of the experimental results.

1.1. Purity Assessment

Prior to any in vivo administration, the purity of the compound must be rigorously assessed. A purity of ≥98% is recommended for such studies.

Table 1: Recommended Analytical Techniques for Purity Assessment

Analytical TechniquePurposeAcceptance Criteria
High-Performance Liquid Chromatography (HPLC)Quantify the purity of the compound and identify any impurities.≥98% purity
Liquid Chromatography-Mass Spectrometry (LC-MS)Confirm the molecular weight of the compound and identify impurities.Consistent with the expected molecular weight (263.3 g/mol )
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidate the chemical structure and confirm its identity.Spectrum consistent with the proposed structure

1.2. Formulation for Oral Administration in Rodents

For initial studies, oral gavage is a common and effective route of administration. The formulation must be optimized to ensure the compound is fully solubilized or uniformly suspended.

Protocol 1: Preparation of a Vehicle for Oral Gavage

  • Objective: To prepare a suitable vehicle for the oral administration of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid in mice.

  • Materials:

    • (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

    • Dimethyl sulfoxide (DMSO)

    • Corn oil

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Prepare a stock solution of the compound in DMSO. Due to its chemical nature, a 10% DMSO in corn oil formulation is a reasonable starting point.

    • To prepare a 2.5 mg/mL working solution, for example, add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of corn oil.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • If precipitation or phase separation occurs, use a sonicator to aid dissolution until a clear solution is obtained.

    • Visually inspect the formulation for any undissolved particles before administration.

Section 2: Preliminary In Vivo Toxicity and Dose-Range Finding

An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. This information is crucial for designing subsequent pharmacokinetic and efficacy studies.

**dot

Caption: Workflow for an acute toxicity study.

Protocol 2: Acute Toxicity Study in Mice

  • Objective: To determine the MTD of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid in mice following a single oral dose.

  • Animals: Male and female C57BL/6 mice, 8-10 weeks old.

  • Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to ethical guidelines for animal research[][6][7][8].

  • Procedure:

    • Acclimatize animals for at least one week before the study.

    • Assign animals to dose groups (e.g., vehicle control, 50, 100, 250, 500, 1000 mg/kg).

    • Administer a single oral dose of the compound or vehicle.

    • Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) at regular intervals for the first 24 hours and then daily for 14 days.

    • Record body weight daily.

    • At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy.

    • Collect key organs (e.g., liver, kidneys, spleen, heart, lungs, brain) for histopathological analysis.

Section 3: Pharmacokinetic Profiling

Pharmacokinetic (PK) studies are vital to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This knowledge is critical for determining appropriate dosing regimens for efficacy studies[9][10][11].

**dot

Caption: Workflow for a pharmacokinetic study.

Protocol 3: Pharmacokinetic Study in Rats

  • Objective: To determine the key pharmacokinetic parameters of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid in rats.

  • Animals: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation for serial blood sampling.

  • Procedure:

    • Administer a single dose of the compound via oral gavage and intravenously (in separate groups) to determine bioavailability.

    • Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of the compound.

    • Use pharmacokinetic modeling software to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Elimination half-life
F%Bioavailability

Section 4: Efficacy Evaluation in a Relevant Animal Model

Based on the structural components of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a potential area for investigation is its effect on the central nervous system, particularly in models of anxiety. The following protocol describes the use of the marble-burying test, a widely used assay to screen for anxiolytic-like activity in rodents.

Protocol 4: Marble-Burying Test for Anxiolytic-Like Effects in Mice

  • Objective: To evaluate the potential anxiolytic-like effects of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid in mice.

  • Animals: Male BALB/c mice, 8-10 weeks old.

  • Procedure:

    • Acclimatize mice to the testing room for at least one hour before the experiment.

    • Administer the compound or vehicle control orally 30-60 minutes before the test. A positive control, such as diazepam, should also be included.

    • Place each mouse individually into a cage containing 20 marbles evenly spaced on top of 5 cm of bedding.

    • Allow the mouse to explore the cage for 30 minutes.

    • After 30 minutes, remove the mouse from the cage.

    • Count the number of marbles that are at least two-thirds buried in the bedding.

    • A significant reduction in the number of buried marbles in the compound-treated group compared to the vehicle control group suggests an anxiolytic-like effect.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a foundational strategy for the initial in vivo characterization of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. Successful execution of these studies will yield critical data on the compound's safety profile, pharmacokinetic properties, and potential therapeutic efficacy. Positive results from these initial investigations would warrant further exploration into the compound's mechanism of action and its evaluation in more complex, chronic disease models. As with any novel compound, the path of drug discovery is iterative, and the insights gained from these foundational studies will be invaluable in guiding the future development of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid as a potential therapeutic agent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6287, L-Valine. Retrieved from [Link]

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  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

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  • Adisinsight.springer.com. (2014). A Brief Guide to Small-Molecule Compounds and FDA Regulations. Retrieved from [Link]

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  • PubMed. (2012). Pyrazine derivatives: a patent review (2008 - present). Retrieved from [Link]

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Application

Application Note: Comprehensive NMR Spectroscopic Analysis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Abstract This application note provides a detailed, field-proven guide for the comprehensive NMR spectroscopic analysis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a molecule featuring multiple key functio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven guide for the comprehensive NMR spectroscopic analysis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a molecule featuring multiple key functional groups relevant to pharmaceutical and organic chemistry. Pyrazine derivatives are significant scaffolds in drug development, known for their diverse biological activities.[1] Unambiguous structural verification is therefore a critical step in their synthesis and development. This guide moves beyond a simple listing of protocols to explain the causal-driven choices in experimental design, from sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently determine and confirm the molecular structure of this and similar complex organic molecules.

Introduction: The Structural Challenge

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (Molecular Formula: C₁₃H₁₇N₃O₃) presents a fascinating challenge for structural elucidation.[2] Its architecture combines a chiral center, a bulky aliphatic cyclohexyl ring, an aromatic pyrazine system, an amide linkage, and a carboxylic acid. Each of these moieties has a distinct electronic environment, leading to a complex and potentially overlapping NMR spectrum. A simple one-dimensional ¹H NMR spectrum is insufficient for complete and unambiguous assignment. Therefore, a multi-dimensional approach is not just beneficial but essential for mapping the molecular framework with high confidence. This guide will systematically walk through the process of acquiring and interpreting the necessary suite of NMR experiments.

Molecular Structure: Chemical structure of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid with atom numbering for NMR assignment.

Figure 1: Structure of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid with systematic numbering for NMR peak assignment.

Part I: Experimental Methodology and Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly parameterized acquisition. This section details the best practices for achieving high-resolution, artifact-free spectra.

Materials and Equipment
CategoryItemNotes
Analyte (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acidPurity >98% recommended.
Solvents Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % DChosen for its excellent dissolving power for polar compounds and for observing exchangeable protons (NH, OH).
Deuterium Oxide (D₂O)For confirming exchangeable protons.
Reference Tetramethylsilane (TMS)Can be used as an internal standard, though the residual solvent peak of DMSO-d₆ is often used as a secondary reference (δH = 2.50 ppm, δC = 39.52 ppm).
Equipment NMR Spectrometer (400 MHz or higher recommended)Higher field strength improves spectral dispersion.
High-quality 5 mm NMR tubesUse tubes free of scratches or cracks to ensure good shimming.[3][4]
Pasteur pipettes and glass woolFor filtering the sample to remove particulate matter.[3]
Analytical balance, vials, vortex mixerStandard laboratory equipment.
Detailed Sample Preparation Protocol

This protocol ensures a homogenous, particle-free sample at an optimal concentration for both ¹H and ¹³C NMR experiments.

Step-by-Step Procedure:

  • Weighing the Analyte: Accurately weigh 15-20 mg of the compound for a comprehensive analysis including ¹³C and 2D NMR. While 5-10 mg is often sufficient for a standard ¹H spectrum, a higher concentration improves the signal-to-noise ratio for less sensitive nuclei like ¹³C.[5][6]

  • Dissolution: Transfer the weighed sample into a clean, dry glass vial. Add approximately 0.6 mL of DMSO-d₆.[4]

  • Homogenization: Cap the vial and vortex thoroughly for 30-60 seconds to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Filtration and Transfer: Prepare a filtering pipette by placing a small, tight plug of glass wool into a Pasteur pipette. Transfer the sample solution through this filtering pipette directly into the 5 mm NMR tube. This critical step removes any suspended microparticles that can degrade spectral quality by distorting the magnetic field homogeneity.[3]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the cap and the very top of the tube with a permanent marker.

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube (lower 10 cm) with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[6]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Analyte (15-20 mg) dissolve 2. Dissolve in DMSO-d6 (~0.6 mL) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter into NMR Tube (via Glass Wool) vortex->filter cap 5. Cap, Label, and Clean Tube filter->cap analyze 6. Insert into Spectrometer cap->analyze

Diagram 1: A streamlined workflow for NMR sample preparation.
NMR Data Acquisition Parameters

The following table provides recommended starting parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

ExperimentKey ParametersPurpose & Causality
¹H (Proton) Spectral Width: 16 ppmAcquisition Time: ~4sRelaxation Delay: 2sNumber of Scans: 8-16A wide spectral width ensures all signals, including the downfield carboxylic acid proton, are captured. A sufficient relaxation delay ensures quantitative integration.
¹³C (Carbon) Spectral Width: 240 ppmAcquisition Time: ~1sRelaxation Delay: 2sNumber of Scans: 1024+A very wide spectral width is needed to capture both aliphatic and carbonyl carbons. A large number of scans is required due to the low natural abundance and sensitivity of the ¹³C nucleus.
DEPT-135 Standard pulse program parametersDifferentiates CH/CH₃ (positive) from CH₂ (negative) signals, simplifying the assignment of the complex cyclohexyl region. Quaternary carbons are absent.
COSY ¹H x ¹H CorrelationSpectral Width (F1, F2): 12 ppmNumber of Scans: 2-4Identifies scalar-coupled protons (typically ²J and ³J), which is essential for tracing the proton connectivity within the cyclohexyl and pyrazine spin systems.[7][8]
HSQC ¹H x ¹³C Correlation (¹J)Spectral Width (F1): 180 ppmNumber of Scans: 2-4Correlates each proton directly to its attached carbon. This is the most reliable method for assigning carbon signals based on the more easily interpreted proton spectrum.[9][10]
HMBC ¹H x ¹³C Correlation (²J, ³J)Spectral Width (F1): 220 ppmNumber of Scans: 8-16Reveals long-range (2-3 bond) correlations. This is the key experiment for connecting molecular fragments across non-protonated (quaternary) carbons, such as the carbonyls, and across the amide bond.

Part II: Data Analysis and Structural Interpretation

A systematic approach is crucial for interpreting the multi-faceted data obtained from the NMR experiments.

Predicted Spectral Data

Based on established chemical shift principles, we can predict the approximate locations of signals for each unique atom in the molecule. This serves as a hypothesis to guide the interpretation.

Atom(s) (Fig. 1)TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Correlations (COSY, HMBC)
H15-COOH10.0 - 13.0 (broad s)-Disappears on D₂O exchange. HMBC to C7, C14.
H1, H3, H4Pyrazine-H8.7 - 9.2 (m)142 - 148COSY between adjacent pyrazine protons. HMBC to C2, C5, C6.
H13-NH-8.0 - 9.0 (d)-COSY to H7. HMBC to C6, C7, C8.
H7α-CH4.5 - 5.0 (dd)55 - 65COSY to H13, H8. HMBC to C6, C8, C14.
H8Cyclohexyl-CH1.8 - 2.2 (m)40 - 45COSY to H7, H9/H9', H10/H10'.
H9-H12Cyclohexyl-CH₂1.0 - 1.8 (m)25 - 35Complex intra-ring COSY network.
C6Amide C=O-162 - 168HMBC from H1, H13, H7.
C14Acid C=O-170 - 175HMBC from H7.
C2, C5Pyrazine-C-145 - 150HMBC from pyrazine protons. C2 is quaternary.
C1, C3, C4Pyrazine-CH-142 - 148HSQC to attached protons.
C8-C12Cyclohexyl-C-25 - 45HSQC to attached protons.
A Strategic Interpretation Workflow

The power of 2D NMR lies in using the spectra in concert. The following workflow provides a logical path from raw data to a fully assigned structure.

  • ¹H Spectrum Analysis:

    • Identify Key Regions: Locate the downfield aromatic signals (pyrazine, ~8.7-9.2 ppm), the exchangeable amide and acid protons, the unique α-proton (H7), and the complex upfield aliphatic signals (cyclohexyl, ~1.0-2.2 ppm).

    • Confirm Exchangeable Protons: Acquire a second ¹H spectrum after adding a drop of D₂O. The disappearance of the signals for the carboxylic acid (H15) and amide (H13) protons confirms their assignment.[11]

  • COSY Spectrum Analysis:

    • Trace the Cyclohexyl Ring: Start with the most distinct cyclohexyl proton, H8 (methine), and use its cross-peaks to identify its neighbors (H9/H9', H10/H10'). Follow the chain of correlations around the entire ring.

    • Map the Pyrazine System: Identify the coupling network between the three pyrazine protons.

    • Link the Amide and Alpha-Proton: A crucial cross-peak should be visible between the amide proton (H13) and the alpha-proton (H7), confirming their ³J-coupling through the N-C bond.

  • HSQC Spectrum Analysis:

    • Assign Carbons: Use the now-assigned proton signals to definitively assign their directly attached carbons. For example, find the ¹H signal for H7 on one axis and the cross-peak will give the precise chemical shift for C7 on the other axis.[7] This is done for every protonated carbon.

  • HMBC Spectrum Analysis:

    • Connect the Fragments: This is the final and most powerful step. Look for key long-range correlations that bridge the different parts of the molecule.

      • Pyrazine to Amide: Look for a correlation from a pyrazine proton (e.g., H1) to the amide carbonyl carbon (C6). This proves the pyrazine-2-carboxamido linkage.

      • Amide to Chiral Center: Observe correlations from the amide proton (H13) and the alpha-proton (H7) to the amide carbonyl carbon (C6).

      • Chiral Center to Acid: A strong correlation should exist from the alpha-proton (H7) to the carboxylic acid carbonyl carbon (C14).

      • Chiral Center to Cyclohexyl: Look for correlations from H7 to C8 and C9, and from H8 and H9 to C7, firmly linking the aliphatic ring to the chiral backbone.

G cluster_workflow Structure Elucidation Workflow H1 1D ¹H NMR (Identify Proton Types) COSY 2D COSY (Map ¹H-¹H Connections) H1->COSY Defines Spin Systems HSQC 2D HSQC (Assign Protonated Carbons) H1->HSQC Provides ¹H Assignments COSY->HSQC Confirms Connectivity HMBC 2D HMBC (Connect Fragments via Quat-C) COSY->HMBC HSQC->HMBC Provides C Assignments HSQC->HMBC Structure Final Validated Structure HMBC->Structure

Diagram 2: Logical workflow for integrated NMR data interpretation.

Troubleshooting Common NMR Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad, poorly resolved peaks 1. Poor shimming due to sample inhomogeneity or bad tube.2. High sample viscosity or concentration.3. Presence of paramagnetic impurities.1. Re-shim the instrument. Ensure sample is filtered and tube is high quality.[3]2. Dilute the sample. Gentle heating may reduce viscosity.[5]3. Purify the sample further if possible.
Low Signal-to-Noise (S/N) 1. Sample concentration is too low.2. Insufficient number of scans.1. Prepare a more concentrated sample.[5]2. Increase the number of scans (S/N increases with the square root of the number of scans).
Missing -OH or -NH peaks 1. Rapid chemical exchange with trace acid/base or water.2. Broadening beyond detection.1. Use a highly purified, dry aprotic solvent like DMSO-d₆. Lowering the temperature can sometimes sharpen these signals.2. Check for a broad, low-intensity hump in the baseline.
Extra, unexplained signals 1. Solvent impurities (e.g., water, grease).2. Contaminants in the sample.1. Compare signals to known solvent impurity charts. Use fresh, high-quality deuterated solvent.2. Verify sample purity via other methods (e.g., LC-MS).

Conclusion

The structural elucidation of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a prime example of the necessity of a modern, multi-dimensional NMR toolkit. By strategically combining ¹H, ¹³C, COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of every proton and carbon atom can be achieved. The causality-driven workflows and detailed protocols presented in this application note provide a robust framework for researchers to confidently verify the structures of this and other similarly complex molecules, ensuring data integrity in pharmaceutical research and development.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]

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Method

Application Note: Mass Spectrometry Analysis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Abstract This application note provides a comprehensive guide for the mass spectrometric analysis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a key building block in pharmaceutical research and development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the mass spectrometric analysis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a key building block in pharmaceutical research and development. The methodologies detailed herein are tailored for researchers, scientists, and drug development professionals, offering in-depth protocols for sample preparation, instrumentation, and data interpretation. By elucidating the compound's ionization and fragmentation behavior, this guide establishes a robust framework for its accurate identification and characterization.

Introduction

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a chiral amino acid derivative incorporating a pyrazine carboxamide moiety. The pyrazine ring is a common heterocyclic motif in medicinal chemistry, often found in kinase inhibitors and other therapeutic agents.[1][2][3] Accurate mass spectrometric analysis is paramount for confirming the identity, purity, and metabolic fate of such compounds during drug discovery and development. This document outlines the theoretical basis and practical application of mass spectrometry for the comprehensive analysis of this molecule.

The structure of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (Molecular Formula: C₁₃H₁₇N₃O₃, Molecular Weight: 263.3 g/mol ) presents several key features that dictate its mass spectrometric behavior. These include the acidic carboxylic acid group, the basic pyrazine nitrogen atoms, and the amide linkage, all of which are potential sites for ionization and fragmentation.

Predicted Ionization and Fragmentation Behavior

Understanding the likely ionization pathways and subsequent fragmentation patterns is crucial for developing a robust mass spectrometry method and for interpreting the resulting data.

Ionization

Given the presence of both acidic (carboxylic acid) and basic (pyrazine nitrogens) functional groups, (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is amenable to both positive and negative mode electrospray ionization (ESI).

  • Positive Ionization Mode (ESI+): Protonation is expected to occur at one of the nitrogen atoms of the pyrazine ring, which is a common feature for nitrogen-containing heterocyclic compounds.[4] This will result in the formation of the protonated molecule, [M+H]⁺, at m/z 264.3.

  • Negative Ionization Mode (ESI-): Deprotonation of the carboxylic acid group will lead to the formation of the deprotonated molecule, [M-H]⁻, at m/z 262.3.

The choice between positive and negative mode will depend on the specific analytical goals, such as sensitivity and the desired fragmentation information.

Fragmentation (MS/MS)

Collision-induced dissociation (CID) of the precursor ions will yield characteristic product ions. The fragmentation is likely to occur at the most labile bonds, primarily the amide bond and the bonds adjacent to the charged sites.

A proposed fragmentation pathway is illustrated below:

G cluster_main Predicted Fragmentation of [M+H]⁺ Precursor [M+H]⁺ m/z 264.3 Fragment1 Loss of H₂O [M+H-H₂O]⁺ Precursor->Fragment1 -18 Da Fragment2 Loss of CO [M+H-CO]⁺ Precursor->Fragment2 -28 Da Fragment3 Pyrazinecarboxamide fragment Precursor->Fragment3 Amide bond cleavage Fragment4 Cyclohexylglycine fragment Precursor->Fragment4 Amide bond cleavage

Caption: Predicted major fragmentation pathways for protonated (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

Experimental Protocols

This section provides detailed protocols for the analysis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid using liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh approximately 1 mg of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid standard.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Perform serial dilutions with the initial mobile phase composition to achieve the desired concentration range for calibration curves (e.g., 1 ng/mL to 1000 ng/mL).

  • Matrix Sample Preparation (e.g., Plasma, Tissue Homogenate):

    • For quantitative analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) method is recommended to remove interferences.

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for LC-MS analysis.

    • Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water. Load the sample, wash with a weak organic solvent, and elute the analyte with a solvent mixture containing an organic solvent and an acid or base. Evaporate the eluate and reconstitute in the initial mobile phase.

LC-MS/MS Method

The following is a general-purpose LC-MS/MS method that can be optimized for specific instrumentation.

Parameter Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides efficient separation of the analyte from potential impurities and matrix components.
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Offers good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation in positive ion mode and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutesA generic gradient suitable for initial method development.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLCan be adjusted based on analyte concentration and instrument sensitivity.
MS System Triple Quadrupole, Q-TOF, or Orbitrap Mass SpectrometerThe choice of instrument depends on the analytical need (quantitation vs. high-resolution accurate mass).
Ionization Source Electrospray Ionization (ESI)Suitable for polar and ionizable compounds.
Ionization Mode Positive or NegativeTo be determined based on sensitivity and fragmentation.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Typical starting values, should be optimized.
Source Temperature 150 °CInstrument-dependent, should be optimized.
Desolvation Gas Flow 800 L/hrInstrument-dependent, should be optimized.
Desolvation Temperature 400 °CInstrument-dependent, should be optimized.
MS/MS Transitions Precursor > Product Ion 1, Precursor > Product Ion 2To be determined by infusing the standard and identifying the most intense and specific product ions.
Collision Energy To be optimized for each transitionThe energy required to induce fragmentation varies for different precursor-product pairs.
Data Acquisition and Processing
  • Full Scan (MS1): Acquire full scan data to confirm the presence of the [M+H]⁺ or [M-H]⁻ ion and to assess the overall sample complexity.

  • Product Ion Scan (MS2): Fragment the precursor ion of interest to obtain the fragmentation pattern. This is crucial for structural confirmation.

  • Multiple Reaction Monitoring (MRM) (for Triple Quadrupole): For quantitative analysis, monitor specific precursor-to-product ion transitions for high sensitivity and selectivity.

  • Data Processing: Use appropriate software to integrate peaks, generate calibration curves (for quantitative analysis), and identify fragment ions.

Data Presentation and Interpretation

Expected Mass Spectra
  • Full Scan (Positive Mode): A prominent peak at m/z 264.3 corresponding to [C₁₃H₁₈N₃O₃]⁺.

  • Full Scan (Negative Mode): A prominent peak at m/z 262.3 corresponding to [C₁₃H₁₆N₃O₃]⁻.

  • Product Ion Scan: The MS/MS spectrum will show characteristic fragment ions resulting from the cleavage of the amide bond and losses of small neutral molecules like water and carbon monoxide.

Quantitative Data Summary

For quantitative studies, results should be presented in a clear and concise table.

Sample ID Concentration (ng/mL) Peak Area Calculated Concentration (ng/mL) Accuracy (%)
Calibration 1115001.1110
Calibration 210145009.898
Calibration 3100152000101101
QC Low576005.2104
QC Mid507400049.599
QC High500755000503100.6

Workflow Diagram

G cluster_workflow LC-MS Analysis Workflow Start Sample Preparation (Standard/Matrix) LC LC Separation (Reversed-Phase) Start->LC MS Mass Spectrometry (ESI+/ESI-) LC->MS MS1 Full Scan (MS1) (Precursor Ion ID) MS->MS1 MS2 Product Ion Scan (MS2) (Fragmentation Pattern) MS->MS2 Quant Quantitative Analysis (MRM) MS->Quant Data Data Processing & Interpretation MS1->Data MS2->Data Quant->Data End Report Generation Data->End

Caption: A generalized workflow for the LC-MS analysis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. By detailing the predicted fragmentation behavior and providing robust experimental methodologies, researchers can confidently identify and quantify this compound in various matrices. The presented workflows and protocols are intended as a starting point and should be further optimized based on the specific instrumentation and analytical requirements of the user.

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  • Sousek, J., Schlosserova, N., Krystofova, O., & Cihak, M. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules (Basel, Switzerland), 25(19), 4589. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, 66(540), 145-150. [Link]

  • Sharma, R., Kumar, V., & Sharma, P. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Mini reviews in medicinal chemistry, 18(1), 55–79. [Link]

  • Le, T. T., Zagnoni, M., & Arnold, R. D. (2021). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. Molecules (Basel, Switzerland), 26(21), 6438. [Link]

  • Gaertner, H., & Stegner, J. E. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Metabolites, 12(1), 51. [Link]

  • PubChem. (n.d.). (3s,8ar)-2-{(2s)-2-Cyclohexyl-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(1r)-1,2,3,4-Tetrahydronaphthalen-1-Yl]octahydropyrrolo[1,2-A]pyrazine-3-Carboxamide. Retrieved January 23, 2026, from [Link]

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Application

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid for FGFR inhibitor screening

Application Note & Protocols Topic: Screening (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic Acid as a Novel Fibroblast Growth Factor Receptor (FGFR) Inhibitor Audience: Researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Screening (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic Acid as a Novel Fibroblast Growth Factor Receptor (FGFR) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[1][2] Aberrant activation of this pathway through gene amplification, activating mutations, or chromosomal translocations is a known oncogenic driver in a variety of solid tumors, including bladder, breast, and lung cancers.[3][4][5] This makes the FGFR family a compelling target for therapeutic intervention. This document provides a comprehensive guide for the initial evaluation of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a novel small molecule, as a potential FGFR inhibitor. We present detailed protocols for a robust screening cascade, beginning with a primary biochemical kinase assay to determine direct enzymatic inhibition, followed by a secondary cell-based assay to assess activity in a relevant biological context. This dual-assay approach ensures a thorough and reliable initial assessment of the compound's potential as a targeted anti-cancer agent.

Scientific Background: The FGFR Signaling Axis

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[6] In a normal physiological state, the binding of a Fibroblast Growth Factor (FGF) ligand induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of major downstream signaling cascades, including the Ras-MAPK and PI3K-AKT pathways, which drive critical cellular processes.[2][7]

Dysregulation of this axis can lead to uncontrolled cell growth, survival, and invasion.[8][9] Small molecule inhibitors that target the ATP-binding pocket of the FGFR kinase domain are a clinically validated strategy to block this aberrant signaling.[2][10]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR Binding & Dimerization FGFR_dimer Active FGFR Dimer (Autophosphorylated) PLCg PLCγ FGFR_dimer->PLCg GRB2 GRB2/SOS FGFR_dimer->GRB2 PI3K PI3K FGFR_dimer->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Screening_Workflow cluster_primary Primary Screen: Biochemical Assay cluster_secondary Secondary Screen: Cell-Based Assay Compound Test Compound: (S)-2-cyclohexyl-2- (pyrazine-2-carboxamido)acetic acid Biochem_Assay FGFR Kinase Assay (e.g., ADP-Glo™) Compound->Biochem_Assay IC50_Calc Calculate IC50 Value Biochem_Assay->IC50_Calc Decision Active Hit? IC50_Calc->Decision Cell_Assay FGFR-Dependent Cell Line Assay GI50_Calc Calculate GI50 Value Cell_Assay->GI50_Calc Decision->Cell_Assay Yes

Caption: High-level workflow for FGFR inhibitor screening.

Protocol 1: Primary Biochemical Kinase Assay (ADP-Glo™)

This protocol measures the direct inhibition of FGFR kinase activity by quantifying the amount of ADP produced in the enzymatic reaction. The ADP-Glo™ assay is a robust, luminescence-based platform suitable for high-throughput screening. [11][12] 4.1. Principle of the Assay The assay is performed in two steps. First, the FGFR enzyme, substrate, ATP, and test compound are incubated. The kinase reaction produces ADP. Second, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP produced into ATP, fueling a luciferase/luciferin reaction that generates a light signal proportional to kinase activity. [13]A potent inhibitor will result in low ADP production and thus a low luminescent signal.

4.2. Materials & Reagents

  • Recombinant Human FGFR (e.g., FGFR1, 2, or 3 kinase domain)

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • Test Compound: (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, dissolved in 100% DMSO to create a 10 mM stock.

  • Known FGFR Inhibitor (e.g., PD173074) as a positive control. [14]* Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

4.3. Step-by-Step Protocol

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in 100% DMSO. A common starting range is 10 mM down to 100 nM (10-point, 3-fold dilution).

    • Dilute each DMSO concentration 1:25 into Kinase Assay Buffer. This creates a 4% DMSO solution for the next step.

    • Prepare positive control (e.g., PD173074) and vehicle (4% DMSO) controls similarly.

  • Kinase Reaction Setup (25 µL total volume):

    • To the wells of a white assay plate, add reagents in the following order:

      • 5 µL of diluted compound or control (final DMSO concentration will be 1%).

      • 10 µL of a 2.5x Enzyme/Substrate mix (containing FGFR enzyme and Poly(Glu,Tyr) substrate in Kinase Assay Buffer). Expert Tip: The optimal enzyme and substrate concentrations should be determined empirically to achieve a robust signal window and linear reaction kinetics.

    • Mix gently by tapping the plate.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 10 µL of 2.5x ATP solution (prepared in Kinase Assay Buffer). Expert Tip: The ATP concentration should be close to its Km value for the specific FGFR isoform to accurately assess ATP-competitive inhibitors.

    • Mix the plate, cover, and incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate for 40 minutes at room temperature. [15][16] * Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.

    • Read luminescence on a plate reader.

4.4. Data Analysis

  • Average the replicate readings for each concentration.

  • Subtract the "No Enzyme" background signal from all data points.

  • Normalize the data: Set the vehicle control (DMSO) as 100% activity and the positive control inhibitor as 0% activity.

  • Plot the normalized % inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Secondary Cell-Based Assay (Cell Viability)

This protocol assesses the compound's ability to inhibit FGFR signaling within a cellular context, leading to a reduction in the proliferation or viability of cancer cells that are dependent on this pathway.

5.1. Principle of the Assay Certain cancer cell lines harbor FGFR amplifications or activating mutations, making their survival critically dependent on continuous FGFR signaling. [2][6]Inhibiting FGFR in these cells should lead to cell cycle arrest or apoptosis, which can be measured using a variety of cell viability assays (e.g., CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity). [17] 5.2. Materials & Reagents

  • FGFR-dependent cell line: e.g., NCI-H1581 (FGFR1 amplified lung cancer) or SNU-16 (FGFR2 amplified gastric cancer).

  • Control cell line: A cell line not dependent on FGFR signaling (e.g., A549).

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • Test Compound and positive control inhibitor (as in Protocol 1).

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #G7570 or similar).

  • Sterile, clear-bottom, white-walled 96-well cell culture plates.

  • Standard cell culture equipment (incubator, biosafety cabinet).

  • Plate-reading luminometer.

5.3. Step-by-Step Protocol

  • Cell Plating:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare 2x final concentrations of the serially diluted test compound and controls in complete growth medium.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells.

    • Incubate the plates for 72 hours (37°C, 5% CO₂).

  • Measure Cell Viability:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

5.4. Data Analysis

  • Normalize the data: Set the vehicle (DMSO) control as 100% cell viability and a "no cells" or high-concentration inhibitor control as 0%.

  • Plot the normalized % viability versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic curve to determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).

Interpretation of Results & Next Steps

  • Potent Biochemical Hit: A low nanomolar to low micromolar IC₅₀ value in the biochemical assay suggests direct target engagement.

  • Cellular Activity: A corresponding low GI₅₀ value in the FGFR-dependent cell line, but not in the control cell line, confirms on-target cellular activity and selectivity.

  • Discrepancies: If a compound is potent biochemically but not in cells, it may indicate poor cell permeability, high plasma protein binding in the media, or rapid metabolism. If it is potent in cells but not biochemically, it may have an off-target effect or require metabolic activation.

A compound that demonstrates potent and selective activity in both assays, such as (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid if results are positive, warrants further investigation, including selectivity profiling against a panel of other kinases and validation of downstream signaling inhibition (e.g., p-ERK, p-AKT) via Western blot.

References

  • Creative Diagnostics. (n.d.). FGFR2 Kinase Inhibitor Screening Assay Kit (DEIABL537). Retrieved from [Link]

  • Li, X., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology. Retrieved from [Link]

  • Klang, M., et al. (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? Cancers. Retrieved from [Link]

  • Annals of Clinical Case Reports. (2023). The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Retrieved from [Link]

  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. Retrieved from [Link]

  • Sharpe, R., et al. (2011). FGFR Signaling Promotes the Growth of Triple-Negative and Basal-Like Breast Cancer Cell Lines Both In Vitro and In Vivo. Clinical Cancer Research. Retrieved from [Link]

  • Guddo, F., et al. (2021). FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance. International Journal of Molecular Sciences. Retrieved from [Link]

  • Chen, R., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Military Medical Research. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human Fibroblast Growth Factor Receptors 1 & 2 Assay for Paracrine FGF Signaling (FGFR1/2). Retrieved from [Link]

  • AACR Journals. (2025). Abstract 6840: FGFR cell lines: A comprehensive approach to drug discovery and evaluation. Retrieved from [Link]

  • Turner, N., & Grose, R. (2010). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Hristova, I., et al. (2020). Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants. Journal of Biological Chemistry. Retrieved from [Link]

  • Zwaagstra, J., & Bountra, C. (2004). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Journal of Biomolecular Screening. Retrieved from [Link]

  • Brameld, K. A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Retrieved from [Link]

  • MDPI. (2023). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • Frontiers. (2019). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Retrieved from [Link]

  • Protocol Exchange. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • ResearchGate. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371) for the Treatment of Solid Tumors. Retrieved from [Link]_

  • Brameld, K. A., et al. (2018). Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371) for the Treatment of Solid Tumors. ACS Publications. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Testing (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid Antitubercular Activity

Introduction: The Rationale for a Novel Pyrazine Derivative in Tuberculosis Therapy Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, necessitating th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Novel Pyrazine Derivative in Tuberculosis Therapy

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, necessitating the development of novel therapeutic agents to combat emerging drug resistance.[1] The pyrazine scaffold is a cornerstone of current TB treatment, with pyrazinamide (PZA) being a first-line drug crucial for shortening therapy duration.[2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[3][4] POA is particularly effective against non-replicating or "persister" Mtb bacilli residing in the acidic microenvironments of granulomas, a niche where many other antitubercular drugs are less effective.[5][6]

The development of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid represents a strategic effort to build upon the established success of the pyrazine core. The incorporation of a cyclohexyl group and an acetic acid moiety is hypothesized to enhance cell wall penetration, improve pharmacokinetic properties, or potentially engage with novel mycobacterial targets. This document provides a comprehensive suite of protocols for the systematic evaluation of this compound's antitubercular potential, from initial screening of its direct activity against Mtb to assessing its safety profile and intracellular efficacy.

Section 1: In Vitro Antitubercular Susceptibility Testing

The initial and most critical step in evaluating a new compound is to determine its direct inhibitory effect on the growth of M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Mtb, the Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective colorimetric method for determining MIC.[7][8] The assay utilizes the redox indicator Alamar blue, which changes from blue (oxidized) to pink (reduced) in the presence of metabolically active cells.[8]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol outlines the steps for determining the MIC of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid against the virulent Mtb strain H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (Test Compound)

  • Isoniazid and Pyrazinamide (Control Drugs)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Mtb Inoculum:

    • Grow Mtb H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in 7H9 broth to achieve the final inoculum concentration.

  • Compound Preparation and Plating:

    • Prepare a stock solution of the test compound and control drugs in DMSO.

    • In a 96-well plate, add 100 µL of 7H9 broth to all wells.

    • Add an additional 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.

    • The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well containing the serially diluted compound.

    • Include a drug-free well as a growth control and a well with media only as a sterility control.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading Results:

    • After the incubation period, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates for 24 hours.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.[9]

Data Presentation: Example MIC Data
CompoundMtb StrainMIC (µg/mL)MIC (µM)
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acidH37Rv4.515.3
IsoniazidH37Rv0.060.44
PyrazinamideH37Rv25203

Note: The above data are for illustrative purposes only.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Results Mtb_Culture Grow Mtb H37Rv to Mid-Log Phase Adjust_Inoculum Adjust Inoculum to McFarland 1.0 Mtb_Culture->Adjust_Inoculum Inoculate_Plate Inoculate Wells with Mtb Suspension Adjust_Inoculum->Inoculate_Plate Compound_Stock Prepare Compound Stock Solutions Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate Plate (37°C, 5-7 days) Inoculate_Plate->Incubate_Plate Add_Alamar Add Alamar Blue Reagent Incubate_Plate->Add_Alamar Incubate_Read Incubate (24h) and Read Color Change Add_Alamar->Incubate_Read Determine_MIC Determine MIC Incubate_Read->Determine_MIC

Caption: Workflow for MIC determination using MABA.

Section 2: Cytotoxicity and Selectivity Index Assessment

A promising antitubercular compound must exhibit minimal toxicity to host cells.[10] Cytotoxicity testing is a critical step to evaluate the in vitro toxicity of a drug candidate against mammalian cells.[11] The Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration to the MIC, is a crucial parameter for assessing the therapeutic potential of a compound.[12][13] A higher SI value indicates greater selectivity for the pathogen over host cells.[12]

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Vero cells (or another suitable mammalian cell line, e.g., HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (Test Compound)

  • Doxorubicin (Positive Control)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding:

    • Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and doxorubicin in DMEM.

    • Remove the old media from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (DMSO) and a cell-free blank.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation: Example Cytotoxicity and Selectivity Index Data
CompoundIC50 on Vero Cells (µM)MIC against Mtb H37Rv (µM)Selectivity Index (SI = IC50/MIC)
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid> 20015.3> 13.1
Isoniazid> 5000.44> 1136
Doxorubicin0.8N/AN/A

Note: The above data are for illustrative purposes only. A selectivity index greater than 10 is generally considered promising for further development.[15]

Section 3: Intracellular Activity Assessment

Mycobacterium tuberculosis is a facultative intracellular pathogen that primarily resides within host macrophages.[16][17] Therefore, evaluating a compound's ability to inhibit Mtb growth within this intracellular environment is a critical step in preclinical assessment.[18]

Protocol 3: Macrophage Infection Model for Intracellular Mtb Inhibition

This protocol describes an assay to determine the efficacy of the test compound against Mtb residing within a macrophage cell line (e.g., THP-1 or RAW 264.7).

Materials:

  • THP-1 human monocytic cell line (or RAW 264.7 murine macrophage line)

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Mycobacterium tuberculosis H37Rv

  • (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (Test Compound)

  • Rifampicin (Control Drug)

  • Sterile 24-well plates

  • Sterile water for cell lysis

  • Middlebrook 7H10 agar plates

Procedure:

  • Macrophage Differentiation (for THP-1 cells):

    • Seed THP-1 cells in a 24-well plate and differentiate them into macrophage-like cells by treating with PMA (25-50 ng/mL) for 24-48 hours.

    • Wash the cells with fresh media to remove PMA.

  • Macrophage Infection:

    • Infect the differentiated macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 or 5:1.

    • Incubate for 4 hours to allow phagocytosis.

    • Wash the cells with PBS to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh media containing serial dilutions of the test compound and rifampicin to the infected cells.

    • Include an untreated infected control.

    • Incubate the plates for 48-72 hours.

  • Cell Lysis and Colony Forming Unit (CFU) Enumeration:

    • After incubation, wash the cells with PBS.

    • Lyse the macrophages by adding sterile water.

    • Prepare serial dilutions of the cell lysates and plate them on Middlebrook 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFUs.

  • Data Analysis:

    • Compare the CFU counts from treated wells to the untreated control to determine the percentage of intracellular Mtb inhibition.

Experimental Workflow: Intracellular Activity Assay

Intracellular_Assay_Workflow cluster_prep Cell Preparation & Infection cluster_treatment Treatment cluster_readout Readout Seed_Cells Seed Macrophages (e.g., THP-1) Differentiate_Cells Differentiate with PMA (if required) Seed_Cells->Differentiate_Cells Infect_Cells Infect with Mtb H37Rv (MOI 1:1) Differentiate_Cells->Infect_Cells Wash_Cells Wash to Remove Extracellular Bacteria Infect_Cells->Wash_Cells Add_Compound Add Serially Diluted Test Compound Wash_Cells->Add_Compound Incubate_Plate Incubate Plate (48-72 hours) Add_Compound->Incubate_Plate Lyse_Cells Lyse Macrophages Incubate_Plate->Lyse_Cells Plate_Lysate Plate Lysate on 7H10 Agar Lyse_Cells->Plate_Lysate Incubate_Agar Incubate Plates (3-4 weeks) Plate_Lysate->Incubate_Agar Count_CFU Count Colony Forming Units (CFU) Incubate_Agar->Count_CFU Analyze_Data Calculate % Inhibition Count_CFU->Analyze_Data

Caption: Workflow for intracellular Mtb inhibition assay.

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive in vitro evaluation of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid as a potential antitubercular agent. By systematically determining its MIC, assessing its cytotoxicity and selectivity, and evaluating its intracellular activity, researchers can generate the critical data necessary to make informed decisions about the continued development of this promising compound. Positive outcomes from these assays would warrant further investigation into its mechanism of action and in vivo efficacy.

References

  • American Chemical Society. (n.d.). Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ansari, M. F., et al. (2020). Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. Pharmacognosy Magazine, 16(68), 316–323. Retrieved from [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. Retrieved from [Link]

  • Falomir, E., et al. (2021). Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves. BMC Complementary and Alternative Medicine, 14, 384. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). Retrieved from [Link]

  • Perumal, N., et al. (2020). Intracellular Accumulation of Novel and Clinically Used TB Drugs Potentiates Intracellular Synergy. Antimicrobial Agents and Chemotherapy, 64(11). Retrieved from [Link]

  • World Health Organization. (2018). Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. Molecules, 27(19), 6268. Retrieved from [Link]

  • National Tuberculosis and Leprosy Control Programme. (2023). National Guidelines for Culture and Drug Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]

  • de Melo, C. S., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry, 64(1), 719–740. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Pyrazinamide? Synapse. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Inter- and Intra-Assay Reproducibility of Microplate Alamar Blue Assay Results for Isoniazid, Rifampicin, Ethambutol, Streptomycin, Ciprofloxacin, and Capreomycin Drug Susceptibility Testing of Mycobacterium tuberculosis. Journal of Clinical Microbiology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. Retrieved from [Link]

  • International Journal of Allied Medical Sciences and Clinical Research. (2023). Microplate Alamar Blue assay for detecting anti-tubercular action of Albizia amara leaves. Retrieved from [Link]

  • American Society for Microbiology. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Incorporation of macrophage immune stresses into an intracellular assay of drug tolerance in Mycobacterium tuberculosis. Retrieved from [Link]

  • Frontiers. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Retrieved from [Link]

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  • PubMed. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure-Activity Relationship and Mode-of-Action Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Retrieved from [Link]

  • PubMed. (2017). System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. Retrieved from [Link]

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Application

Application Notes and Protocols: Antimicrobial Susceptibility Testing of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Abstract These application notes provide a comprehensive framework for determining the antimicrobial susceptibility profile of the novel compound, (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. Given the well-do...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive framework for determining the antimicrobial susceptibility profile of the novel compound, (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. Given the well-documented antimicrobial properties of various pyrazine-containing molecules, this compound represents a promising candidate for antimicrobial drug discovery.[1][2] This document outlines detailed, field-proven protocols for core susceptibility assays, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, disk diffusion for preliminary screening, and subsequent Minimum Bactericidal Concentration (MBC) testing. The methodologies are grounded in the international standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4]

Introduction and Scientific Rationale

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a synthetic organic compound featuring a central acetic acid scaffold linked to a cyclohexyl group and a pyrazine-2-carboxamide moiety. The pyrazine ring is a critical pharmacophore in several established antimicrobial agents, most notably Pyrazinamide, a first-line medication for Mycobacterium tuberculosis. The nitrogen-containing heterocyclic structure of pyrazine is known to contribute to a variety of pharmacological activities, including antibacterial and antifungal properties.[1][2] The presence of this moiety in the target compound provides a strong scientific basis for investigating its potential as a novel antimicrobial agent.

Antimicrobial Susceptibility Testing (AST) is the foundational step in this evaluation.[5][6] It determines the in vitro potency of a new chemical entity against a panel of clinically relevant microorganisms. The primary objectives of these protocols are:

  • To quantitatively determine the Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that prevents visible growth of a microorganism.[7][8][9]

  • To assess the mode of action (bacteriostatic vs. bactericidal): By determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][11][12]

This guide is designed for researchers in microbiology and drug development, providing robust, self-validating protocols to generate reliable and interpretable data.

General Workflow for Antimicrobial Susceptibility Testing

The overall process for evaluating a novel compound like (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid follows a systematic, multi-step approach. This ensures that all variables are controlled and the results are both accurate and reproducible. The workflow begins with meticulous preparation of the compound and bacterial inocula, proceeds to the core susceptibility assays, and concludes with data analysis and interpretation.

AST_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Core Assays cluster_analysis Phase 3: Analysis & Interpretation prep_compound Compound Preparation (Stock Solution in DMSO) prep_inoculum Bacterial Inoculum Prep (Standardize to 0.5 McFarland) mic_test Broth Microdilution (Determine MIC) prep_compound->mic_test Add Compound (Serial Dilution) prep_media Media & Reagent Prep (Mueller-Hinton Broth/Agar) prep_inoculum->mic_test Inoculate Plates disk_test Disk Diffusion (Screening Assay) prep_inoculum->disk_test Inoculate Plates mbc_test Subculture for MBC (Determine Bactericidal Activity) mic_test->mbc_test Plate from Clear Wells data_analysis Data Interpretation (MIC vs. MBC, Zone Diameters) disk_test->data_analysis mbc_test->data_analysis

Caption: General experimental workflow for AST of a novel compound.

Detailed Protocols

Protocol 1: Broth Microdilution for MIC Determination

This method is considered the gold standard for quantitative susceptibility testing.[13][14] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Causality Behind Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium recommended by CLSI and EUCAST. Its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.

  • Inoculum Density: Standardizing the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) is critical.[15] This starting concentration is then diluted to achieve a final test concentration of ~5 x 10⁵ CFU/mL in the microplate wells, ensuring that the test is not biased by an over- or under-inoculation.[16]

  • Controls: The inclusion of sterility, growth, and positive controls (a known antibiotic) is non-negotiable for a self-validating experiment. They confirm that the medium is sterile, the bacteria are viable, and the assay can detect antimicrobial activity.

Materials:

  • (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Micropipettes and sterile multichannel pipette

  • Plate reader (optional, for OD measurements)

Step-by-Step Methodology:

  • Compound Stock Preparation: a. Prepare a 10 mg/mL stock solution of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid in sterile DMSO. Note: DMSO concentration in the final assay wells should not exceed 1% to avoid toxicity to the bacteria. b. Create a working solution by diluting the stock in CAMHB to twice the highest concentration to be tested (e.g., 512 µg/mL).

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Vortex gently and adjust the turbidity to match the 0.5 McFarland standard.[15] d. Prepare the final inoculum by diluting this suspension 1:150 in CAMHB to yield approximately 1 x 10⁶ CFU/mL.

  • Plate Setup and Serial Dilution: a. Dispense 100 µL of CAMHB into wells 2 through 12 of the designated rows on a 96-well plate. b. Add 200 µL of the compound working solution (e.g., 512 µg/mL) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation: a. Using a multichannel pipette, add 100 µL of the final bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. Do not add bacteria to well 12. b. This brings the final volume in wells 1-11 to 200 µL and halves the compound concentrations, achieving the desired final test range (e.g., 256 µg/mL down to 0.5 µg/mL) and a final bacterial concentration of ~5 x 10⁵ CFU/mL.[16]

  • Incubation & Reading: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air. b. Visually inspect the plate. The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[5][7]

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination prep Prepare 2-fold serial dilutions of compound in 96-well plate inoculate Inoculate wells with standardized bacterial suspension (~5x10^5 CFU/mL) prep->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic subculture Subculture 10µL from all clear wells (MIC, MICx2, MICx4, etc.) onto agar read_mic->subculture Proceed with non-turbid wells incubate_agar Incubate agar plate 18-24h at 37°C subculture->incubate_agar count_colonies Count CFUs from each spot incubate_agar->count_colonies read_mbc Read MBC: Lowest concentration with ≥99.9% kill count_colonies->read_mbc

Caption: Workflow for MIC determination followed by MBC testing.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This assay is a direct extension of the MIC test and is crucial for determining whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[12][17]

Step-by-Step Methodology:

  • Subculturing: a. Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations). b. Mix the contents of each of these wells thoroughly. c. Using a calibrated loop or pipette, subculture 10-100 µL from each clear well onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar). d. Also, plate a sample from the growth control well (after appropriate dilution) to establish the initial inoculum count.

  • Incubation & Reading: a. Incubate the agar plates at 35-37°C for 18-24 hours. b. Count the number of colonies (CFUs) from each spot plated. c. The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[10][12]

Protocol 3: Disk Diffusion (Kirby-Bauer) Method

This qualitative or semi-quantitative method provides a rapid, visual assessment of antimicrobial activity.[13][18] It is an excellent primary screening tool.

Causality Behind Choices:

  • Agar Medium: Mueller-Hinton Agar (MHA) is used for its standardized composition and its ability to support the growth of most common pathogens. The agar depth (4 mm) is critical for ensuring proper diffusion of the compound.

  • Lawn of Growth: Inoculating the plate to create a confluent "lawn" of bacterial growth is necessary to visualize clear zones of inhibition where the compound is effective.[5]

Step-by-Step Methodology:

  • Inoculum and Plate Preparation: a. Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 3.1. b. Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. c. Inoculate a Mueller-Hinton Agar plate by swabbing the entire surface evenly in three directions (rotating the plate 60° each time) to ensure a uniform lawn of growth.[5]

  • Disk Application: a. Prepare sterile filter paper disks (6 mm diameter). b. Impregnate the disks with a known amount of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (e.g., 30 µg per disk). A solvent control disk (impregnated with DMSO only) must be included. c. Using sterile forceps, place the disks onto the inoculated agar surface, pressing gently to ensure full contact.

  • Incubation & Measurement: a. Invert the plates and incubate at 35-37°C for 16-20 hours. b. After incubation, measure the diameter of the zones of complete inhibition (where no growth is visible) in millimeters (mm) using a caliper or ruler.[5][15]

Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be summarized in a clear, tabular format for easy comparison across different microorganisms.

Table 1: Example Data Summary for Antimicrobial Susceptibility Testing

Test MicroorganismGram StainMIC (µg/mL) of (S)-2-cyclohexyl-2- (pyrazine-2-carboxamido)acetic acidMBC (µg/mL) of (S)-2-cyclohexyl-2- (pyrazine-2-carboxamido)acetic acidMBC/MIC RatioInterpretationPositive Control (e.g., Ciprofloxacin) MIC (µg/mL)
S. aureus ATCC 29213Positive16322Bactericidal0.25
E. coli ATCC 25922Negative64>256>4Bacteriostatic0.015
P. aeruginosa ATCC 27853Negative>256>256-Resistant0.5

Interpretation Logic:

The relationship between the MIC and MBC values is critical for classifying the compound's primary mechanism of action.

Interpretation_Logic start Obtain MIC and MBC Values decision Calculate MBC / MIC Ratio start->decision bactericidal Bactericidal Activity (Compound is killing the bacteria) decision->bactericidal Ratio ≤ 4 bacteriostatic Bacteriostatic Activity (Compound is inhibiting growth) decision->bacteriostatic Ratio > 4

Caption: Decision tree for interpreting MIC and MBC results.

A compound is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[12] It is considered bacteriostatic if the MBC is significantly higher than the MIC (MBC/MIC > 4).

Quality Control and Validation

To ensure the trustworthiness of results, rigorous quality control (QC) is essential.

  • Reference Strains: Always include well-characterized QC strains (e.g., from the American Type Culture Collection - ATCC) in each batch of tests. The results for these strains should fall within the expected ranges published by CLSI or EUCAST.[19]

  • Growth and Sterility: The growth control well must show distinct turbidity, and the sterility control well must remain clear. Failure in either control invalidates the test.

  • Media and Reagents: Each new batch of Mueller-Hinton media should be tested with QC strains to ensure it supports appropriate growth and does not contain antagonists.

  • Proficiency: Laboratories should participate in proficiency testing programs to assess the accuracy and consistency of their testing methods.[5]

References

  • Tenover, F. C., & Canton, R. (2022). Antimicrobial Susceptibility Testing. StatPearls. NCBI Bookshelf. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • EUCAST. (2026). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • EUCAST. Clinical Breakpoint Tables. [Link]

  • CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PubMed Central. [Link]

  • Biology LibreTexts. (2024). Minimal Inhibitory Concentration (MIC). [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • CLSI. Antimicrobial Susceptibility Testing. [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]

  • MDPI. (2023). Evaluation of a Novel Rapid Phenotypic Antimicrobial Susceptibility Testing System. [Link]

  • Wikipedia. Disk diffusion test. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC. YouTube. [Link]

  • EUCAST. (2024). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • CLSI. (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Journal of Visualized Experiments. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent. PMC - NIH. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • NICD. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • A2Z Chemical. (S)-2-Cyclohexyl-2-(Pyrazine-2-Carboxamido)Acetic Acid. [Link]

  • Frontiers. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]

  • The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]

  • CLSI. (2019). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]

  • EUCAST. (2025). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. [Link]

  • IUCr Journals. (2012). 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid. PMC - NIH. [Link]

  • BMC Microbiology. (2022). Evaluation of the antibacterial, antibiofilm, and anti-virulence effects of acetic acid. PubMed. [Link]

  • Cogent Chemistry. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

  • Burns. (2002). The antimicrobial effect of acetic acid--an alternative to common local antiseptics?. PubMed. [Link]

  • UKHSA Research Portal. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila. [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

  • Google Patents. (2019). Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.

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Method

Application Notes &amp; Protocols: (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid as a Novel Elicitor for Enhanced Secondary Metabolite Production in Plant Cell Cultures

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid as a potential elicitor i...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid as a potential elicitor in plant cell culture systems. The protocols outlined herein are designed to serve as a robust starting point for investigating the efficacy of this compound in enhancing the biosynthesis of high-value secondary metabolites. While direct studies on this specific molecule as a plant elicitor are emerging, the methodologies are grounded in established principles of plant cell culture and elicitation, drawing parallels from structurally related pyrazine carboxamide derivatives that have demonstrated significant elicitation activity.[1][2][3]

Introduction: The Rationale for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid as an Elicitor

Plant cell cultures represent a promising platform for the sustainable production of valuable secondary metabolites used in pharmaceuticals, nutraceuticals, and cosmetics.[4][5][6] However, the yields from in vitro cultures are often low compared to their parent plants. Elicitation, the process of inducing or enhancing the biosynthesis of secondary metabolites by exposing cell cultures to specific stimuli, is a powerful strategy to overcome this limitation.[7][8][9]

Elicitors can be of biotic or abiotic origin and act by triggering the plant's innate defense mechanisms.[3][10] This defense response often involves the activation of complex signaling cascades that lead to the accumulation of protective secondary metabolites, such as flavonoids, alkaloids, and terpenoids.[11][12]

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid belongs to the pyrazine carboxamide class of compounds. Various derivatives of pyrazine carboxamides have been reported to possess a wide range of biological activities, including antimicrobial and elicitor effects.[1][2][13][14][15][16] Studies on related substituted pyrazine-2-carboxamides have demonstrated their ability to act as effective elicitors, significantly increasing the production of secondary metabolites like flavonoids and flavonolignans in plant cell cultures.[1][2][3] The structural features of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, combining a pyrazine-2-carboxamide core with a cyclohexyl acetic acid moiety, suggest its potential to interact with plant cell receptors and trigger defense-related signaling pathways.

This document provides a detailed framework for the systematic evaluation of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid as a novel elicitor. The protocols cover the preparation of the elicitor, its application to plant cell suspension cultures, and the subsequent analysis of the cellular response, including the quantification of target secondary metabolites.

Chemical and Physical Properties of the Elicitor
  • Compound Name: (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

  • CAS Number: 848777-30-0[17]

  • Molecular Formula: C13H17N3O3[17]

  • Molecular Weight: 263.29 g/mol [17]

  • Appearance: Typically a white to off-white solid.

  • Solubility: Solubility should be empirically determined. A good starting point is to test solubility in dimethyl sulfoxide (DMSO) and ethanol, which are common solvents for preparing stock solutions of organic compounds for use in cell culture.

Proposed Mechanism of Action and Signaling Pathway

Based on the known mechanisms of other chemical elicitors, it is hypothesized that (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is recognized by receptors on the plant cell plasma membrane.[11] This recognition event likely initiates a signal transduction cascade involving intracellular messengers such as calcium ions (Ca2+), reactive oxygen species (ROS), and mitogen-activated protein kinases (MAPKs).[12] These early signaling events are then thought to activate key transcription factors that upregulate the expression of genes involved in secondary metabolite biosynthesis.[11][12] The two major defense-related signaling pathways in plants that could be activated are the salicylic acid (SA) and jasmonic acid (JA) pathways.[10][11]

G Elicitor (S)-2-cyclohexyl-2-(pyrazine-2- carboxamido)acetic acid Receptor Plasma Membrane Receptor Elicitor->Receptor Binding Signal_Transduction Signal Transduction Cascade (Ca2+, ROS, MAPKs) Receptor->Signal_Transduction Initiation Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Activation Gene_Expression Upregulation of Biosynthetic Genes Transcription_Factors->Gene_Expression Induction Metabolite_Production Increased Secondary Metabolite Production Gene_Expression->Metabolite_Production Biosynthesis

Caption: Proposed mechanism of elicitation by (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

Experimental Protocols

Rationale: A concentrated, sterile stock solution is essential for accurate and aseptic addition to the plant cell cultures. DMSO is a common solvent for water-insoluble compounds, but its final concentration in the culture medium should be minimized to avoid cytotoxicity.

Materials:

  • (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Accurately weigh a precise amount of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (e.g., 10 mg).

  • Dissolve the compound in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Rationale: The optimal elicitor concentration and exposure time are critical parameters that need to be determined for each plant cell line and target metabolite. A dose-response and time-course experiment is therefore a fundamental first step.

Materials:

  • Established plant cell suspension culture (e.g., Taxus, Vitis, Nicotiana species) in the exponential growth phase.

  • Appropriate liquid culture medium (e.g., Murashige and Skoog (MS) medium) supplemented with necessary plant growth regulators.[9]

  • Sterile flasks for suspension culture.

  • Sterile pipettes.

  • Orbital shaker with temperature and light control.

Protocol for a Dose-Response and Time-Course Experiment:

G Start Initiate Plant Cell Suspension Culture Exponential_Phase Grow to Exponential Phase Start->Exponential_Phase Elicitation Add Elicitor at Different Concentrations Exponential_Phase->Elicitation Incubation Incubate for Different Time Points Elicitation->Incubation Harvesting Harvest Cells and Medium Separately Incubation->Harvesting Analysis Analyze for Biomass and Secondary Metabolites Harvesting->Analysis

Caption: Workflow for the elicitation experiment.

Procedure:

  • Subculture the plant cells into fresh liquid medium in a series of flasks. Allow the cultures to reach the mid-exponential phase of growth.

  • Prepare a range of elicitor concentrations to be tested. Based on studies with similar compounds, a starting range of 1 µM to 100 µM is recommended.[1]

  • Add the calculated volume of the elicitor stock solution to the respective culture flasks. Ensure the final DMSO concentration in all cultures (including the control) is constant and low (e.g., ≤ 0.1% v/v). A control flask should receive only the solvent (DMSO).

  • Incubate the cultures on an orbital shaker under the same conditions as the parent culture.

  • Harvest the cells and the culture medium at different time points post-elicitation (e.g., 0, 24, 48, 72, 96, and 120 hours).

  • Separate the cells from the medium by vacuum filtration or centrifugation.

  • Record the fresh and dry weight of the cells to determine biomass accumulation.

  • Freeze the cell and medium samples at -80°C for subsequent analysis.

Table 1: Example Experimental Design for Dose-Response and Time-Course Study

Elicitor Concentration (µM)Harvest Time Points (hours)Replicates
0 (Control)0, 24, 48, 72, 96, 1203
10, 24, 48, 72, 96, 1203
100, 24, 48, 72, 96, 1203
500, 24, 48, 72, 96, 1203
1000, 24, 48, 72, 96, 1203

Rationale: The choice of extraction and analytical methods is dependent on the chemical nature of the target secondary metabolites.[18][19][20] Methanol is a common solvent for extracting a broad range of polar and semi-polar compounds. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of secondary metabolites.[18]

Materials:

  • Harvested plant cells and culture medium.

  • Methanol (HPLC grade).

  • Sonication bath or homogenizer.

  • Centrifuge.

  • Syringe filters (0.45 µm).

  • HPLC system with a suitable detector (e.g., UV-Vis, PDA, or MS).

  • Analytical standards of the target secondary metabolites.

Procedure:

  • Extraction from Cells:

    • Lyophilize the frozen cells to determine the dry weight.

    • Grind the dried cells to a fine powder.

    • Extract a known weight of the powdered cells with methanol (e.g., 10 mL of methanol per 100 mg of dry cells).

    • Sonication or homogenization can be used to improve extraction efficiency.

    • Centrifuge the extract to pellet the cell debris.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.

  • Extraction from Medium:

    • The culture medium may be directly analyzed if the metabolites are secreted and the medium is clean.

    • Alternatively, a solid-phase extraction (SPE) step may be necessary to concentrate the metabolites and remove interfering substances.

  • HPLC Analysis:

    • Develop an appropriate HPLC method (column, mobile phase, gradient, flow rate, and detection wavelength) for the separation and quantification of the target secondary metabolites.

    • Prepare a calibration curve using analytical standards of the target compounds.

    • Inject the prepared extracts and quantify the amount of the target metabolites based on the calibration curve.

Data Interpretation and Optimization

The results from the initial dose-response and time-course experiments will provide valuable information on:

  • The optimal concentration of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid for elicitation.

  • The optimal time for harvesting the cells to obtain the maximum yield of the target secondary metabolites.

  • The effect of the elicitor on cell growth and viability.

Based on these results, further optimization experiments can be designed. This may include testing a narrower range of concentrations and harvest times around the identified optimum.

Table 2: Hypothetical Data Summary for Optimization

Elicitor Conc. (µM)Harvest Time (h)Cell Dry Weight (g/L)Metabolite Yield (mg/g DW)
0 (Control)7212.50.5
502412.21.8
504811.83.5
507211.54.2
509611.03.8
100729.83.1
Troubleshooting
  • Low or no elicitation response:

    • The chosen plant cell line may not be responsive to this class of elicitor.

    • The concentrations tested may be too low or too high (toxic). Test a broader range of concentrations.

    • The timing of elicitor addition might be suboptimal. Try adding the elicitor at different stages of the cell growth cycle.

  • Toxicity/Cell Death:

    • High concentrations of the elicitor or the solvent (DMSO) can be toxic. Reduce the elicitor concentration and ensure the final DMSO concentration is minimal.

    • Perform a cell viability assay (e.g., using Evans blue or fluorescein diacetate staining) to assess the impact of the elicitor on cell health.

  • Poor extraction efficiency:

    • Optimize the extraction solvent, time, and temperature for the specific target metabolites.

    • Consider using alternative extraction techniques such as microwave-assisted or accelerated solvent extraction.[19]

Conclusion

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid holds promise as a novel elicitor for enhancing secondary metabolite production in plant cell cultures, based on the known activities of related pyrazine carboxamide derivatives. The protocols detailed in these application notes provide a systematic and scientifically sound approach for evaluating its efficacy. By carefully designing and executing dose-response and time-course experiments, researchers can determine the optimal conditions for using this compound to unlock the full potential of plant cell factories for the production of high-value phytochemicals.

References

  • Tůmová, L., et al. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In Vitro Cultures. Pharmacognosy Magazine, 12(Suppl 2), S144–S149. [Link]

  • Thakur, M., et al. (2019). Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection. ISRN Biochemistry, 2019, 762412. [Link]

  • Murthy, H. N., et al. (2016). Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories. Molecules, 21(2), 182. [Link]

  • Onofrei, V., et al. (2013). Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures. Methods in Molecular Biology, 1055, 225-236. [Link]

  • Futureco Bioscience. (2024). The Use of Elicitors in Plants as Defense Activators. [Link]

  • Bart, H.-J. (2011). Analytical Methods for the Extraction and Identification of Secondary Metabolite Production in 'In Vitro' Plant Cell Culture. ResearchGate. [Link]

  • Khan, S., et al. (2021). Elicitation, A Mechanistic Approach to Change the Metabolic Pathway of Plants to Produce Pharmacological Important Compounds in In-vitro Cell Cultures. Iris Publishers. [Link]

  • Tůmová, L., et al. (2015). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]

  • Lab Associates. (2022). Techniques for secondary metabolite production. [Link]

  • Ali, S., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(18), 6049. [Link]

  • Al-Khayri, J. M., et al. (2023). Nano-Elicitation Approaches for Boosting Secondary Metabolites in Medicinal Plant Cell Cultures. Plants, 12(13), 2533. [Link]

  • Bektas, Y., & Eulgem, T. (2015). Role of elicitors in plant defense mechanism. Journal of Pharmacognosy and Phytochemistry, 4(1), 1-8. [Link]

  • Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-481. [Link]

  • Nazir, A., et al. (2019). Elicitation strategies of in-vitro cultures for the sustainable use of medicinal plants. ResearchGate. [Link]

  • Cetin, B., et al. (2023). Production of secondary metabolites using tissue culture-based biotechnological applications. Frontiers in Plant Science, 14, 1192139. [Link]

  • Hussain, M. S., et al. (2020). Plant cell culture technologies: A promising alternatives to produce high-value secondary metabolites. Arabian Journal of Chemistry, 13(11), 8231-8258. [Link]

  • War, A. R., et al. (2018). Molecular and Biochemical Mechanisms of Elicitors in Pest Resistance. Journal of Agricultural and Food Chemistry, 66(18), 4537-4548. [Link]

  • Kumar, S., et al. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1845-1853. [Link]

  • González-Guzmán, M., et al. (2022). Elicitors and Plant Defence. ResearchGate. [Link]

  • Sharma, A., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2241-2264. [Link]

  • Kráľová, K., et al. (2010). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 15(11), 8176–8193. [Link]

  • PubChem. 2-Cyclohexyl-2-(methylamino)acetic acid. [Link]

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Application

Application Note: A Practical Guide to Dose-Response Analysis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, step-by-step guide for conducting a thorough dose-response analysis of the novel compound, (S)-2-cy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step guide for conducting a thorough dose-response analysis of the novel compound, (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. While specific biological targets of this compound are still under investigation, this document outlines a robust framework for its characterization, applicable to various potential mechanisms of action. We will delve into the theoretical underpinnings of dose-response relationships, provide detailed protocols for both cell-based and biochemical assays, and offer a clear workflow for data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and the generation of high-quality, decision-enabling results for preclinical drug discovery programs.

Introduction: Unveiling the Pharmacological Profile

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a novel small molecule with potential therapeutic applications. A critical initial step in the preclinical evaluation of any new chemical entity is the characterization of its dose-response relationship. This analysis is fundamental to understanding a compound's potency, efficacy, and potential therapeutic window. The classic sigmoidal dose-response curve provides invaluable information, including the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which are key metrics for comparing the potency of different compounds and for guiding lead optimization efforts.[1][2]

This guide will use a hypothetical scenario where (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is being investigated as an inhibitor of a hypothetical disease-relevant enzyme, "Protease X." The principles and protocols detailed can be readily adapted to other biological contexts, such as assessing its effect on cell viability or other enzymatic targets.

The Cornerstone of Pharmacological Analysis: The Dose-Response Curve

A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of its effect.[1][2] Typically, the x-axis plots the logarithm of the compound's concentration, while the y-axis shows the measured response (e.g., enzyme inhibition, cell death). The resulting sigmoidal curve allows for the determination of key pharmacological parameters.[1]

Key Parameters Derived from the Dose-Response Curve:

ParameterDescription
Top Plateau The maximum response achievable with the compound.
Bottom Plateau The minimum response observed, even at high compound concentrations.
IC50/EC50 The concentration of the compound that elicits 50% of the maximal response.[3]
Hill Slope Describes the steepness of the curve, which can provide insights into the binding cooperativity of the compound.

Experimental Design: Laying the Foundation for Robust Data

A well-designed experiment is paramount for generating a reliable dose-response curve. Careful consideration of the following factors will minimize variability and ensure the data is of high quality.

Compound Preparation and Serial Dilution

Accurate preparation of the test compound is the first critical step.

  • Stock Solution: Prepare a high-concentration stock solution of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid in a suitable solvent, such as dimethyl sulfoxide (DMSO). Ensure complete dissolution.

  • Serial Dilutions: Perform a series of dilutions to create a range of concentrations. A common practice is to use a 3-fold or 10-fold dilution series to cover a wide concentration range, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).[4]

  • Final Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay system (typically ≤ 0.5%).

Assay Selection: Choosing the Right Tool

The choice of assay depends on the hypothesized mechanism of action of the compound.

  • Biochemical Assays: Ideal for investigating direct interactions with a purified target, such as an enzyme.[5]

  • Cell-Based Assays: Provide insights into the compound's effects in a more biologically relevant context, such as measuring cell viability, proliferation, or the modulation of a specific cellular pathway.[6]

Controls: The Key to Validating Your Results

Appropriate controls are essential for interpreting the data correctly.

  • Negative Control (Vehicle Control): Contains all components of the assay except the test compound, but includes the same concentration of the vehicle (e.g., DMSO). This represents 0% inhibition or 100% viability.

  • Positive Control: A known inhibitor or activator of the target, used to confirm that the assay is performing as expected.

  • Untreated Control: Cells or enzyme in media or buffer alone, to assess the baseline health and activity of the system.

Replicates: Ensuring Statistical Significance

Performing replicate experiments is crucial for assessing the variability and reliability of the data. It is recommended to perform at least three independent experiments, with each concentration tested in triplicate within each experiment.[4][7]

Experimental Protocols

The following are example protocols for assessing the dose-response of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

Protocol 1: In Vitro Enzyme Inhibition Assay (Hypothetical Protease X)

This protocol describes a generic fluorescence-based enzyme inhibition assay.

Materials:

  • Purified recombinant Protease X

  • Fluorogenic peptide substrate for Protease X

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

  • Known Protease X inhibitor (positive control)

  • DMSO (vehicle)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid in the assay buffer. Dispense the diluted compound and controls into the wells of the 384-well plate.

  • Enzyme Addition: Add the purified Protease X to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Signal Detection: Immediately begin measuring the fluorescence signal at regular intervals using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the compound. Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the effect of the compound on the viability of a relevant cell line.[8]

Materials:

  • A549 human lung carcinoma cell line (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

  • Staurosporine (positive control for cytotoxicity)

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear microplates

  • Absorbance plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing the serially diluted (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid and controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and a background control (no cells, 0% viability).

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The goal of data analysis is to fit a dose-response curve to the experimental data and extract the key pharmacological parameters. Non-linear regression is the most common method for this analysis.[9]

Data Transformation and Normalization
  • Log Transformation of Concentration: The x-axis (concentration) is typically transformed to a logarithmic scale. This allows for a more symmetrical and easily interpretable sigmoidal curve.[2]

  • Normalization of Response: The y-axis (response) should be normalized. For an inhibition assay, the data is typically normalized to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition). For a cell viability assay, normalization is relative to the vehicle control (100% viability) and a no-cell control (0% viability).

Non-Linear Regression and Curve Fitting

Software packages such as GraphPad Prism are widely used for dose-response curve fitting.[1][9][10] The most common model is the four-parameter logistic equation (4PL).

The Four-Parameter Logistic Equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y is the response

  • X is the logarithm of the concentration

  • Top is the maximum response

  • Bottom is the minimum response

  • LogIC50 is the logarithm of the concentration that gives a response halfway between the top and bottom

  • HillSlope is the steepness of the curve

Interpreting the Results
  • IC50/EC50: A lower IC50/EC50 value indicates a more potent compound. This is a primary metric for ranking compounds in a drug discovery cascade.

  • Goodness of Fit: Evaluate the goodness of fit of the curve to the data. This can be assessed by visual inspection and by examining the R-squared value provided by the analysis software. A good fit will have an R-squared value close to 1.0.

  • Confidence Intervals: The 95% confidence intervals for the fitted parameters (especially the IC50/EC50) provide a measure of the precision of the estimate.

Visualization and Data Presentation

Clear and concise presentation of dose-response data is crucial for effective communication of the results.

Graphical Representation

The dose-response curve should be plotted with the mean response and error bars (e.g., standard deviation or standard error of the mean) for each concentration.

Tabular Summary

Summarize the key pharmacological parameters in a table for easy comparison.

Table 1: Hypothetical Dose-Response Parameters for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Assay TypeTarget/Cell LineIC50/EC50 (µM)Hill Slope
Enzyme InhibitionProtease X1.251.10.99
Cell ViabilityA5495.781.30.98

Workflow and Pathway Diagrams

Visualizing the experimental and analytical workflow can aid in understanding the overall process.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_reporting Reporting Compound_Prep Compound Stock Preparation Serial_Dilution Serial Dilution Compound_Prep->Serial_Dilution Assay_Setup Assay Setup (Enzyme or Cell-based) Serial_Dilution->Assay_Setup Incubation Incubation Assay_Setup->Incubation Data_Acquisition Data Acquisition (e.g., Fluorescence, Absorbance) Incubation->Data_Acquisition Data_Normalization Data Normalization Data_Acquisition->Data_Normalization Curve_Fitting Non-linear Regression (4PL Model) Data_Normalization->Curve_Fitting Parameter_Extraction Parameter Extraction (IC50, Hill Slope) Curve_Fitting->Parameter_Extraction Visualization Data Visualization (Graphs and Tables) Parameter_Extraction->Visualization Interpretation Interpretation and Conclusion Visualization->Interpretation

Caption: Experimental workflow for dose-response analysis.

Conclusion and Future Directions

This application note has provided a detailed framework for the dose-response analysis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. By following the outlined protocols and data analysis procedures, researchers can obtain reliable and reproducible data to characterize the potency and efficacy of this novel compound. The results from these studies will be instrumental in guiding further preclinical development, including mechanism of action studies, lead optimization, and in vivo efficacy testing.

References

  • Optimal experimental designs for dose–response studies with continuous endpoints - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • How to Perform a Dose-Response Analysis. (n.d.). GraphPad. Retrieved January 23, 2026, from [Link]

  • "Designing Drug-Response Experiments and Quantifying their Results". In: Current Protocols in Chemical Biology. (n.d.). Retrieved January 23, 2026, from [Link]

  • Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism - YouTube. (2025, August 22). Retrieved January 23, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

  • How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad. (n.d.). Retrieved January 23, 2026, from [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening - ACS Publications. (2023, March 15). Retrieved January 23, 2026, from [Link]

  • How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad. (n.d.). Retrieved January 23, 2026, from [Link]

  • Tutorial: Plotting dose-response curves. - FAQ 1726 - GraphPad. (n.d.). Retrieved January 23, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 23, 2026, from [Link]

  • Example: Global nonlinear regression (dose-response curves) - GraphPad Prism 10 Curve Fitting Guide. (n.d.). Retrieved January 23, 2026, from [Link]

  • A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI. (2026, January 7). Retrieved January 23, 2026, from [Link]

  • Design and analysis of dose-response experiments - German Cancer Research Center. (n.d.). Retrieved January 23, 2026, from [Link]

  • Selection of optimal cell lines for high-content phenotypic screening - PMC - NIH. (2023, January 12). Retrieved January 23, 2026, from [Link]

  • (PDF) Guidelines for cell viability assays - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Guidelines for accurate EC50/IC50 estimation - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • General consideration guidelines for drug clinical trials - ClinRegs. (2019, January 10). Retrieved January 23, 2026, from [Link]

  • EC50 and IC50 Determination in Excel - YouTube. (2013, July 10). Retrieved January 23, 2026, from [Link]

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Method

Application Notes and Protocols for the Pharmacokinetic Study of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for designing and executing a robust pharmacokinetic (PK) study for the novel chemical entity (S)-2-cyclohexyl-2-(pyrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for designing and executing a robust pharmacokinetic (PK) study for the novel chemical entity (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. Given the absence of publicly available PK data for this specific molecule, this guide is built upon established principles of drug development, leveraging regulatory guidance from the U.S. Food and Drug Administration (FDA), and drawing parallels with structurally related compounds where applicable. This application note is intended for researchers, scientists, and drug development professionals to facilitate a thorough and scientifically sound investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Introduction: Charting the Course for a Novel Compound

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a synthetic compound with a pyrazine-carboxamide core structure. While its specific biological activity is not yet fully characterized in public literature, the pyrazine moiety is a key pharmacophore in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The structural similarity to some valine derivatives suggests potential roles in metabolic or signaling pathways.[1][3]

The journey of any new chemical entity from the laboratory to a potential therapeutic agent is critically dependent on a thorough understanding of its pharmacokinetic profile. Preclinical and clinical PK studies are fundamental to establishing a safe and effective dosing regimen.[4] This document outlines a strategic approach to elucidating the PK properties of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, from initial preclinical investigations in animal models to the first-in-human Phase 1 clinical trials.

Preclinical Pharmacokinetic Study Design: Laying the Foundation

Preclinical PK studies are indispensable for gathering initial data on a drug's behavior in a living system, providing essential information for dose selection in subsequent toxicity studies and human trials.[4]

Core Objectives

The primary goals of the preclinical PK study for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid are to:

  • Characterize the single-dose and multiple-dose pharmacokinetic profiles.

  • Determine the absolute bioavailability and assess dose proportionality.

  • Investigate potential gender-related differences in PK parameters.

  • Identify major metabolites and their pharmacokinetic profiles, if feasible.

  • Provide data to support the design of toxicology studies and first-in-human clinical trials.

Rationale for Animal Model Selection

The choice of animal models is a critical decision. It is recommended to use at least two mammalian species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).[5] This dual-species approach provides a more comprehensive understanding of the drug's metabolism and disposition, as metabolic pathways can vary significantly between species.

Dose Formulation and Administration: A Critical First Step

The formulation of the investigational compound for in vivo administration must be carefully developed and validated.[6] For intravenous (IV) administration, the compound must be fully solubilized, while for oral (PO) administration, a solution, suspension, or capsule may be appropriate.[6] The vehicle used should be inert and not interfere with the absorption or disposition of the drug.[6]

Study Design: Single and Multiple Ascending Doses

A single ascending dose (SAD) study is typically conducted first to assess the safety and PK of a single administration of the drug at increasing dose levels.[4] This is followed by a multiple ascending dose (MAD) study to evaluate the drug's accumulation and steady-state pharmacokinetics upon repeated administration.

Table 1: Exemplar Preclinical Single Ascending Dose (SAD) Study Design

Group Number of Animals (Male/Female) Route of Administration Dose Level (mg/kg) Key Assessments
13/3IV1Pharmacokinetics, Tolerability
23/3PO5Pharmacokinetics, Tolerability
33/3PO25Pharmacokinetics, Tolerability
43/3PO100Pharmacokinetics, Tolerability

Table 2: Exemplar Preclinical Multiple Ascending Dose (MAD) Study Design

Group Number of Animals (Male/Female) Route of Administration Dose Level (mg/kg/day) Dosing Duration Key Assessments
15/5PO107 daysPharmacokinetics (Day 1 and Day 7), Tolerability, Clinical Observations
25/5PO507 daysPharmacokinetics (Day 1 and Day 7), Tolerability, Clinical Observations
35/5PO2007 daysPharmacokinetics (Day 1 and Day 7), Tolerability, Clinical Observations
Workflow for Preclinical Pharmacokinetic Investigation

Preclinical_PK_Workflow cluster_prep Preparation cluster_study In-Vivo Study cluster_analysis Analysis Compound Test Compound (S)-2-cyclohexyl-2- (pyrazine-2-carboxamido)acetic acid Formulation Dose Formulation Development (IV & PO) Compound->Formulation SAD Single Ascending Dose (SAD) Study Formulation->SAD MAD Multiple Ascending Dose (MAD) Study Formulation->MAD Animal_Models Animal Model Selection (Rodent & Non-rodent) Animal_Models->SAD Animal_Models->MAD Sampling Blood & Tissue Sample Collection SAD->Sampling MAD->Sampling Bioanalysis Bioanalytical Method Development & Validation (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Reporting Final Study Report PK_Analysis->Reporting

Caption: Workflow for Preclinical Pharmacokinetic Study.

Protocol for Preclinical Blood Sample Collection
  • Animal Preparation: Acclimatize animals to the housing conditions for at least 7 days prior to the study. Fast animals overnight (with access to water) before dosing.[4]

  • Dosing: Administer the formulated compound via the appropriate route (IV or PO).

  • Blood Collection: Collect blood samples (approximately 0.25 mL for rodents) at predetermined time points into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • Suggested IV time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Suggested PO time points: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Storage: Transfer the plasma samples to labeled cryovials and store them at -80°C until bioanalysis.

Bioanalytical Method Development and Validation: The Cornerstone of Accurate Data

A validated bioanalytical method is crucial for the reliable quantification of the analyte in biological matrices.[7][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Key Validation Parameters

The bioanalytical method must be validated according to FDA guidelines, assessing the following parameters:[7][9][10]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte from endogenous components and metabolites.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Generic Protocol for LC-MS/MS Method Development
  • Sample Preparation: Develop a robust method for extracting the analyte from plasma, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: Optimize the chromatographic conditions (column, mobile phase, gradient, and flow rate) to achieve good peak shape and separation from interfering substances.

  • Mass Spectrometric Detection: Tune the mass spectrometer to identify the optimal precursor and product ions for the analyte and an internal standard. Use multiple reaction monitoring (MRM) for quantification.

  • Method Validation: Perform a full validation of the method as per the FDA's Bioanalytical Method Validation guidance.[7][9]

Clinical Pharmacokinetic Study Design (Phase 1): First-in-Human Assessment

Following the successful completion of preclinical studies and regulatory approval, the first-in-human Phase 1 clinical trial can be initiated.[11] The primary objectives are to assess the safety, tolerability, and pharmacokinetic profile of the compound in healthy volunteers.[11][12]

Study Design: A Cautious and Methodical Approach

Phase 1 studies typically employ a single ascending dose (SAD) design, followed by a multiple ascending dose (MAD) design.[12][13][14] These studies are usually randomized, double-blind, and placebo-controlled.

Table 3: Exemplar Phase 1 Single Ascending Dose (SAD) Study Design

Cohort Number of Subjects (Active:Placebo) Dose Level (mg) Key Assessments
16:210Safety, Tolerability, Pharmacokinetics
26:230Safety, Tolerability, Pharmacokinetics
36:2100Safety, Tolerability, Pharmacokinetics
46:2300Safety, Tolerability, Pharmacokinetics

Table 4: Exemplar Phase 1 Multiple Ascending Dose (MAD) Study Design

Cohort Number of Subjects (Active:Placebo) Dose Level (mg, once daily) Dosing Duration Key Assessments
18:25014 daysSafety, Tolerability, Pharmacokinetics (Day 1 and Day 14)
28:215014 daysSafety, Tolerability, Pharmacokinetics (Day 1 and Day 14)
38:240014 daysSafety, Tolerability, Pharmacokinetics (Day 1 and Day 14)
Workflow for Clinical Pharmacokinetic Investigation

Clinical_PK_Workflow cluster_prep Pre-Study Activities cluster_study Clinical Study Conduct cluster_analysis Data Analysis & Reporting Preclinical_Data Review Preclinical PK & Toxicology Data Protocol_Dev Clinical Protocol Development Preclinical_Data->Protocol_Dev Regulatory_Approval Regulatory Submission & Approval (e.g., IND) Protocol_Dev->Regulatory_Approval Subject_Recruitment Healthy Volunteer Recruitment & Screening Regulatory_Approval->Subject_Recruitment SAD_Study Single Ascending Dose (SAD) Study Subject_Recruitment->SAD_Study MAD_Study Multiple Ascending Dose (MAD) Study SAD_Study->MAD_Study Data informs MAD Clinical_Sampling Blood & Urine Sample Collection SAD_Study->Clinical_Sampling MAD_Study->Clinical_Sampling Validated_Bioanalysis Validated Bioanalytical Method for Human Plasma Clinical_Sampling->Validated_Bioanalysis PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Validated_Bioanalysis->PK_PD_Analysis Clinical_Report Clinical Study Report PK_PD_Analysis->Clinical_Report

Caption: Workflow for Phase 1 Clinical Pharmacokinetic Study.

Data Analysis and Interpretation: Translating Data into Knowledge

Pharmacokinetic Parameter Calculation

The plasma concentration-time data will be analyzed using non-compartmental analysis to determine the key PK parameters, including:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Population pharmacokinetic (PopPK) modeling may also be employed to identify sources of variability in drug exposure.[15]

Conclusion: A Roadmap to Understanding a New Molecule

The successful execution of the pharmacokinetic studies outlined in this guide will provide a comprehensive understanding of the ADME properties of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. This knowledge is paramount for making informed decisions in the subsequent stages of drug development, including the design of pivotal efficacy and safety studies. A thorough and well-designed PK program is not merely a regulatory requirement but a scientific imperative for the successful translation of a promising molecule into a potential therapeutic.

References

  • FDA. (2019). Guidance for Industry: Population Pharmacokinetics. U.S. Food and Drug Administration. Retrieved from: [Link]

  • Quanticate. (n.d.). A Guide to Phase 1 Clinical Trial Designs. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Praziquantel, (S)-. PubChem Compound Database. Retrieved from: [Link]

  • MDPI. (n.d.). Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. Retrieved from: [Link]

  • Mei, X., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceuticals. Retrieved from: [Link]

  • GARDP Revive. (n.d.). Single ascending dose (SAD). Retrieved from: [Link]

  • Google Patents. (n.d.). US9802934B2 - Process for the synthesis of (R)-praziquantel.
  • FDA. (n.d.). Pharmacokinetics and Bioavailability. U.S. Food and Drug Administration. Retrieved from: [Link]

  • KCAS. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from: [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from: [Link]

  • Southern Star Research. (n.d.). Decoding the essential components of phase 1 clinical trial design. Retrieved from: [Link]

  • PubMed. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Retrieved from: [Link]

  • Regulations.gov. (n.d.). Guidance for Industry. Retrieved from: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from: [Link]

  • Datapharm Australia. (n.d.). SAD and MAD Studies in Early Phase Clinical Trials. Retrieved from: [Link]

  • IntechOpen. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from: [Link]

  • Avalere. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Retrieved from: [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. FDA CDER Small Business and Industry Assistance. Retrieved from: [Link]

  • ResearchGate. (2021). From preclinical to human - Prediction of oral absorption and drug-drug interaction potential using physiologically based pharmacokinetic (PBPK) modeling approach in an industrial setting: A workflow by using case example. Retrieved from: [Link]

  • BioPharma Services Inc. (n.d.). FIH & Single Ascending Dose Studies. Retrieved from: [Link]

  • FDA. (2003). Pharmacokinetics in Patients with Impaired Hepatic Function: Study Design, Data Analysis, and Impact on Dosing and Labeling. U.S. Food and Drug Administration. Retrieved from: [Link]

  • National Center for Biotechnology Information. (2022). Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid State. PubMed Central. Retrieved from: [Link]

  • SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from: [Link]

  • ACS Publications. (2021). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Praziquantel. PubChem Compound Database. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclohexyl-2-(methylamino)acetic acid. PubChem Compound Database. Retrieved from: [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from: [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid solubility issues and solutions

Welcome to the technical support center for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered with this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.

Introduction to (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a complex organic molecule with a molecular formula of C13H17N3O3[1]. Its structure, featuring a carboxylic acid group, a pyrazine carboxamide moiety, and a cyclohexyl group, presents unique solubility characteristics that can be challenging to manage in experimental settings. This guide will delve into the underlying scientific principles governing its solubility and provide actionable strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid that influence its solubility?

A1: The solubility of this compound is governed by a balance of its hydrophilic and hydrophobic components. The carboxylic acid and pyrazine-2-carboxamide groups are polar and capable of hydrogen bonding, contributing to its solubility in polar solvents. Conversely, the cyclohexyl group is nonpolar and hydrophobic, which can limit its aqueous solubility. The presence of the ionizable carboxylic acid group makes its solubility highly dependent on the pH of the solution[2][3][4].

Q2: In which common laboratory solvents is this compound expected to be soluble?

A2: While specific data for this exact molecule is limited, based on its structural similarity to other pyrazine carboxamide derivatives, it is expected to have some solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO)[5]. Its parent compound, pyrazinecarboxamide, is generally soluble in water, suggesting that (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid may also have some aqueous solubility, although this will be significantly influenced by pH[5].

Q3: Why is the crystalline form of the compound important for solubility?

A3: The crystalline form, or polymorph, of a compound can have a dramatic impact on its physicochemical properties, including solubility and dissolution rate[6][7]. Different crystal lattices have different energies, and a more stable crystalline form will generally have lower solubility[7]. Amorphous forms, which lack a defined crystal structure, are typically more soluble than their crystalline counterparts[8]. Therefore, it is crucial to characterize the solid-state form of your material, as variations between batches can lead to inconsistent solubility results[6][9].

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to addressing common solubility problems encountered with (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

Issue 1: Poor Aqueous Solubility at Neutral pH

Symptoms:

  • The compound does not dissolve in aqueous buffers (e.g., PBS pH 7.4).

  • Precipitation is observed when adding an aqueous solution to a stock solution of the compound in an organic solvent.

Root Cause Analysis: The carboxylic acid group on the molecule is likely protonated at neutral pH, making the overall molecule less polar and thus less soluble in water. The hydrophobic cyclohexyl group further contributes to low aqueous solubility.

Solutions:

1. pH Adjustment: The most effective strategy for improving the aqueous solubility of this ionizable compound is to adjust the pH[2][3][10]. By increasing the pH of the solution above the pKa of the carboxylic acid, the group will become deprotonated, forming a negatively charged carboxylate salt. This ionized form is significantly more polar and will exhibit greater aqueous solubility[11][12].

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 4 to 10 (e.g., acetate, phosphate, borate buffers).

  • Add excess compound: To a fixed volume of each buffer, add an excess amount of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility vs. pH: Generate a pH-solubility profile to identify the optimal pH range for your experiments.

2. Salt Formation: If the experimental conditions allow, converting the free acid to a salt form prior to use can significantly enhance its aqueous solubility and dissolution rate[13]. This is a common strategy in drug development to improve the biopharmaceutical properties of acidic or basic compounds.

Workflow for Salt Formation Feasibility

A Start: Poorly soluble free acid B Select a suitable base (e.g., NaOH, KOH, Tris) A->B C Dissolve free acid in a suitable organic solvent B->C D Add stoichiometric amount of base C->D E Isolate the salt (e.g., precipitation, evaporation) D->E F Characterize the salt form (e.g., NMR, DSC, XRPD) E->F G Assess aqueous solubility of the salt F->G H End: Soluble salt form G->H

Caption: Workflow for preparing and evaluating a salt form.

Issue 2: Limited Solubility in Organic Solvents

Symptoms:

  • Difficulty preparing a concentrated stock solution in common organic solvents like DMSO or ethanol.

Root Cause Analysis: While the compound has polar functional groups, the combination of the rigid pyrazine ring, the bulky cyclohexyl group, and potential strong intermolecular interactions in the solid state (crystal lattice energy) can limit its solubility even in some organic solvents.

Solutions:

1. Co-Solvent Systems: Employing a mixture of solvents can often overcome the limitations of a single solvent system[14][15][16][17]. The goal is to create a solvent blend that better matches the polarity of the solute. For this compound, a mixture of a polar aprotic solvent (e.g., DMSO, DMF) and a polar protic solvent (e.g., ethanol, methanol) may be effective.

Table 1: Example Co-Solvent Systems for Solubility Screening

Co-Solvent System (v/v)Rationale
DMSO / EthanolCombines a strong aprotic solvent with a polar protic solvent.
DMF / WaterA polar aprotic solvent with water to modulate polarity.
Propylene Glycol / WaterA biocompatible co-solvent system often used in formulations[17].
PEG 400 / EthanolA polymeric co-solvent that can enhance solubility through various mechanisms[18].

2. Heating and Sonication: Applying heat can increase the kinetic energy of the system and help overcome the activation energy barrier for dissolution. Sonication can aid in breaking up solid aggregates and increasing the surface area available for solvation.

Experimental Protocol: Preparing a Concentrated Stock Solution

  • Weigh the compound: Accurately weigh the desired amount of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

  • Add solvent: Add a portion of the chosen solvent or co-solvent system.

  • Apply energy: Gently heat the mixture (e.g., in a 40-50°C water bath) and/or sonicate for short intervals. Caution: Ensure the compound is stable at the applied temperature.

  • Vortex: Vortex the sample between heating/sonication cycles to facilitate mixing.

  • Add remaining solvent: Once the compound is dissolved, add the remaining solvent to reach the final desired concentration.

  • Cool to room temperature: Allow the solution to cool to room temperature and observe for any precipitation.

Issue 3: Precipitation Over Time or Upon Dilution

Symptoms:

  • A clear solution becomes cloudy or forms a precipitate after standing for some time.

  • Precipitation occurs when a concentrated stock solution is diluted into an aqueous buffer.

Root Cause Analysis: This is often due to the formation of a supersaturated solution that is not thermodynamically stable. The compound may initially dissolve but will precipitate out over time to reach its equilibrium solubility. This is a common issue when diluting a stock solution from a high-solubility organic solvent into a low-solubility aqueous medium.

Solutions:

1. Formulation with Excipients: For applications requiring stable aqueous solutions, formulation strategies can be employed to enhance and maintain solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its apparent solubility[19][20][21][22]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and safety[23].

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at the molecular level[24][25][26][27]. When the solid dispersion is introduced to an aqueous environment, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, which enhances the dissolution rate and can lead to a temporary supersaturated state that is beneficial for absorption[25].

Workflow for Solubility Enhancement Strategies

cluster_0 Solubility Issue cluster_1 Solution Pathways A Poor Aqueous Solubility B pH Adjustment (Ionization) A->B C Co-Solvent Systems A->C D Complexation (e.g., Cyclodextrins) A->D E Solid Dispersions A->E

Caption: Decision tree for selecting a solubility enhancement strategy.

Concluding Remarks

The solubility of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a multifaceted challenge that can be effectively addressed with a systematic and scientifically-grounded approach. By understanding the interplay of the compound's structural features, pH, and solid-state properties, researchers can select the most appropriate strategy to achieve the desired concentration and stability for their experiments. This guide provides a foundation for troubleshooting, but it is important to remember that the optimal solution will depend on the specific requirements of your experimental system.

References

  • cyclohexyl acetic acid, 5292-21-7. The Good Scents Company. URL: [Link]

  • Pyrazinecarboxamide - Solubility of Things. Solubility of Things. URL: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. URL: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. URL: [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. URL: [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. URL: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. URL: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. URL: [Link]

  • Cyclodextrins in delivery systems: Applications. PubMed Central. URL: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PubMed Central. URL: [Link]

  • Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's. URL: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed Central. URL: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. URL: [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. URL: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. URL: [Link]

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. URL: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. URL: [Link]

  • effect of crystalline to amorphous conversions on solubility of cefuroxime axetil. DSpace@MIT. URL: [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. URL: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. URL: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. URL: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. URL: [Link]

  • Solid dispersion: A strategy for solubility enhancement. ResearchGate. URL: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. URL: [Link]

  • How does pH affect solubility?. askIITians. URL: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. URL: [Link]

  • The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm. URL: [Link]

  • Pyrazinamide. PubChem. URL: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. URL: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. URL: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. URL: [Link]

  • Modeling of the Aqueous Solubility of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a] pyrazine-3-carboxamide: From Micronization to Creation of Amorphous–Crystalline Composites with a Polymer. MDPI. URL: [Link]

  • 2-Cyclohexyl-2-(methylamino)acetic acid. PubChem. URL: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. National Institutes of Health. URL: [Link]

  • Impact of Crystal Nuclei on Dissolution of Amorphous Drugs. Molecular Pharmaceutics. URL: [Link]

  • Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. URL: [Link]

  • How Does pH Impact Ionic Compound Solubility?. YouTube. URL: [Link]

  • Solubility Enhancement Techniques. Pharmaguideline. URL: [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. URL: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. URL: [Link]

  • CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS. PharmaTutor. URL: [Link]

  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. URL: [Link]

Sources

Optimization

Technical Support Center: Stability of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of (S)-2-cyclohexyl-2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid when dissolved in dimethyl sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your experimental decisions.

Introduction: Understanding the Stability Landscape

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a complex molecule with several functional groups that can influence its stability in solution, particularly in a versatile yet potentially reactive solvent like DMSO. The primary structural features of concern are the carboxamide linkage, the carboxylic acid moiety, and the pyrazine ring. Each of these can be susceptible to degradation under certain conditions.

This guide will walk you through frequently asked questions, troubleshooting scenarios, and best practices for handling and storing this compound in DMSO to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid in DMSO?

A1: The main stability concerns for this molecule in DMSO solution revolve around three potential degradation pathways:

  • Hydrolysis of the Carboxamide Bond: The amide linkage is susceptible to hydrolysis, which would cleave the molecule into two fragments: (S)-2-amino-2-cyclohexylacetic acid and pyrazine-2-carboxylic acid. This reaction is often catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[1]

  • Degradation of the Pyrazine Ring: Aromatic heterocyclic rings like pyrazine can undergo oxidative degradation.[2] This process can be influenced by factors such as exposure to light, oxygen, and the presence of trace metal impurities.

  • Reactions involving the Carboxylic Acid: While generally stable, carboxylic acids can potentially undergo esterification if alcohols are present as contaminants. In the context of DMSO, strong hydrogen bonding between the carboxylic acid and DMSO is expected, which can influence its reactivity and conformation.[3][4]

Q2: How does the quality of DMSO affect the stability of my compound?

A2: The purity of your DMSO is critical. The most detrimental impurity is water . DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Water can act as a nucleophile in the hydrolysis of the amide bond, significantly reducing the shelf-life of your stock solution.[5][6] Always use high-purity, anhydrous DMSO and handle it in a way that minimizes exposure to ambient moisture.

Q3: What are the recommended storage conditions for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid in DMSO?

A3: To maximize the long-term stability of your stock solutions, we recommend the following storage conditions. These are general guidelines, and for critical applications, stability should be empirically verified.

Storage ConditionRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down the rate of chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen) overlayMinimizes exposure to oxygen, reducing the risk of oxidative degradation of the pyrazine ring.
Container Amber glass vials with PTFE-lined capsProtects from light to prevent photodegradation and provides a good seal against moisture and air.
Aliquoting Prepare single-use aliquotsAvoids multiple freeze-thaw cycles which can introduce moisture and accelerate degradation.[5][6]

For general laboratory use, stock solutions stored at -20°C can be stable for up to a month, while storage at -80°C can extend stability to six months or longer.[7] However, the probability of compound integrity decreases over time, with one study showing a 52% probability of observing the compound after one year of storage at room temperature.[8]

Q4: I've observed precipitation in my DMSO stock solution upon thawing. What should I do?

A4: Precipitation from DMSO can be a significant issue, often more so than chemical degradation.[9] This can be due to the compound's intrinsic solubility limits in DMSO, especially at lower temperatures, or due to changes in the crystalline form of the compound over time.[9]

Troubleshooting Steps:

  • Gentle Warming and Sonication: Warm the vial to room temperature and sonicate for 5-10 minutes. This can often redissolve the precipitate.

  • Solvent Exchange: If precipitation persists, consider if a different solvent or a co-solvent system might be more appropriate, though this will require re-validation in your assays.[10][11]

  • Concentration Reduction: Storing the compound at a lower concentration can help maintain its solubility.[10]

Troubleshooting Guide: Investigating Compound Degradation

If you suspect that your (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid stock solution has degraded, a systematic approach is necessary to identify the cause and prevent future occurrences.

Scenario: Inconsistent results from a previously reliable stock solution.

This is a common indicator of compound instability. The following workflow can help you diagnose the issue.

G A Inconsistent Experimental Results B Analyze Stock Solution by LC-MS A->B C Compare with Reference Standard (Freshly Prepared Solution or Solid Compound) B->C D Is the Parent Mass Peak Area Reduced? C->D E Are New Peaks Present? D->E Yes F No Significant Change Observed D->F No E->F No H Degradation Confirmed E->H Yes G Investigate Other Experimental Variables (e.g., Assay reagents, cell health) F->G I Identify Degradation Products by MS/MS Fragmentation H->I J Review Storage and Handling Procedures I->J K Implement Corrective Actions (e.g., use anhydrous DMSO, aliquot, store under inert gas) J->K

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol 1: Preparation of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid Stock Solution

Objective: To prepare a stable, high-concentration stock solution in DMSO.

Materials:

  • (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (solid)

  • Anhydrous, high-purity DMSO (e.g., <0.025% water)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the solid compound and anhydrous DMSO to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the solid compound into an amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes to aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use aliquots in smaller, appropriately sized amber vials.

  • Inert Gas Purge: If possible, gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) before capping tightly.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment by HPLC-MS

Objective: To quantitatively assess the stability of the compound in DMSO over time.

Principle: This protocol uses High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to separate the parent compound from any potential degradants and monitor its concentration over time.[5][6]

Procedure:

  • Time Point Zero (T0) Sample Preparation:

    • Prepare a fresh stock solution of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid in anhydrous DMSO as described in Protocol 1.

    • Immediately dilute a small amount of this stock solution to a working concentration (e.g., 1 µM) in a suitable mobile phase-compatible solvent.

    • Analyze this T0 sample by HPLC-MS to obtain the initial peak area of the parent compound.

  • Incubation of Stability Samples:

    • Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C).

    • It is advisable to also include a "stressed" sample (e.g., at 40°C) to accelerate degradation and identify potential degradants more quickly.[5][6]

  • Analysis at Subsequent Time Points:

    • At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a sample from the stored stock solution.

    • Prepare a diluted sample in the same manner as the T0 sample.

    • Analyze by HPLC-MS using the same method as for the T0 sample.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the T0 peak area.

    • Calculate the percentage of the compound remaining.

    • Monitor for the appearance of new peaks, which may indicate degradation products. If new peaks are observed, their mass-to-charge ratio (m/z) can provide clues to their identity.

Potential Degradation Pathway

The most probable degradation pathway in the presence of water is the hydrolysis of the amide bond.

Caption: Predicted hydrolytic degradation pathway.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006.
  • Lipinski, C. A. (2002). Issues in Compound Storage in DMSO.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716.
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320.
  • Pliego, J. R., & Riveros, J. M. (2002). Ionization of Organic Acids in Dimethyl Sulfoxide Solution: A Theoretical Ab Initio Calculation of the pKa Using a New Parametrization of the Polarizable Continuum Model. The Journal of Physical Chemistry A, 106(32), 7434–7439.
  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
  • Kozikowski, B. A., Burt, T. M., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Popa-Burke, I. G., Novick, S. J., et al. (2014). The Effect of Initial Purity on the Stability of Solutions in Storage. Journal of Biomolecular Screening, 19(6), 947-958.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Waybright, T., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Ester Hydrolysis - Proven DMSO Reactions. Retrieved from [Link]

  • Klinger, J., et al. (2013).

Sources

Troubleshooting

Technical Support Center: Synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Welcome to the technical support center for the synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. As a key intermediate in various pharmaceutical development programs, achieving a high-yield, stereochemically pure synthesis is paramount. This document provides in-depth, field-proven insights to help you achieve consistent and optimal results.

I. Overview of the Synthesis

The synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid involves the formation of an amide bond between (S)-2-amino-2-cyclohexylacetic acid and pyrazine-2-carboxylic acid. This reaction, while conceptually straightforward, presents several challenges that can impact yield and purity. These include the potential for epimerization at the chiral center of the amino acid, the electronic properties of the pyrazine ring, and the selection of an appropriate coupling agent.

Below is a workflow diagram illustrating the key steps and potential areas for troubleshooting in the synthesis process.

G cluster_0 Synthesis Workflow cluster_1 Troubleshooting Points Reactants Reactants: (S)-2-amino-2-cyclohexylacetic acid Pyrazine-2-carboxylic acid Coupling Amide Coupling Reaction - Coupling Agent - Base - Solvent - Temperature Reactants->Coupling Step 1 Workup Aqueous Work-up - Quenching - Extraction Coupling->Workup Step 2 TS_Coupling Low Yield Epimerization Side Reactions Coupling->TS_Coupling Purification Purification - Crystallization / Chromatography Workup->Purification Step 3 TS_Workup Product Loss Emulsion Formation Workup->TS_Workup Product Final Product: (S)-2-cyclohexyl-2- (pyrazine-2-carboxamido)acetic acid Purification->Product Step 4 TS_Purification Impurities Low Recovery Purification->TS_Purification

Caption: Synthesis workflow and key troubleshooting points.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented with probable causes and actionable solutions.

Issue 1: Low or No Product Yield

Probable CauseRecommended SolutionScientific Rationale
Ineffective Carboxylic Acid Activation Switch to a more potent coupling agent such as HATU, HBTU, or COMU. Ensure the coupling agent is fresh and handled under anhydrous conditions.Pyrazine-2-carboxylic acid is an electron-deficient heteroaromatic carboxylic acid, which can make its activation more challenging. Urionium/aminium-based reagents like HATU are generally more effective and faster than carbodiimides for such substrates.[1]
Incorrect Stoichiometry Carefully verify the molar equivalents of all reagents. A slight excess (1.1-1.2 eq) of the pyrazine-2-carboxylic acid and coupling agent relative to the amino acid can drive the reaction to completion.Ensuring the limiting reagent is fully consumed is crucial for maximizing yield.
Inappropriate Base Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). Avoid using stronger bases that can promote side reactions.The base is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amino acid. A hindered base is less likely to cause epimerization of the chiral center.[2]
Suboptimal Reaction Temperature Most amide couplings proceed well at room temperature. If the reaction is sluggish, gentle heating (40-50°C) can be applied, but monitor carefully for epimerization.Higher temperatures can increase the reaction rate but also the risk of side reactions, including loss of stereochemical integrity.
Moisture in the Reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Coupling agents are sensitive to moisture, which can hydrolyze the activated carboxylic acid intermediate back to the starting material.

Issue 2: Presence of Impurities in the Final Product

Probable CauseRecommended SolutionScientific Rationale
Unreacted Starting Materials Improve the reaction conversion by optimizing the coupling agent, reaction time, or temperature as described above.Incomplete reactions will necessitate more rigorous purification.
Coupling Agent Byproducts Choose a coupling agent and work-up procedure that simplifies byproduct removal. For example, if using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.[3] If using DCC, the dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can be removed by filtration.[1]Each class of coupling agent generates characteristic byproducts that must be removed. Understanding their solubility properties is key to effective purification.
Side Reactions For carbodiimide-based couplings, the addition of HOBt or Oxyma Pure can suppress the formation of N-acylurea byproducts.[4]Additives trap the activated carboxylic acid as a less reactive ester, which is more selective towards aminolysis and less prone to rearrangement.

Issue 3: Inconsistent Stereochemistry (Epimerization)

Probable CauseRecommended SolutionScientific Rationale
Over-activation of the Carboxylic Acid Avoid prolonged pre-activation times. Add the amine component to the reaction mixture as soon as the carboxylic acid has been activated.The activated carboxylic acid can form an oxazolone intermediate, which is prone to racemization at the alpha-carbon. Minimizing the lifetime of this intermediate reduces the risk of epimerization.[2]
Excessive Base or High Temperature Use the minimum amount of base necessary (typically 2 equivalents for an amino acid salt). Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.Basic conditions and elevated temperatures can facilitate the deprotonation of the alpha-proton of the activated amino acid, leading to racemization.[2]
Choice of Coupling Reagent Use coupling reagents known to minimize racemization, such as those that incorporate additives like HOBt or HOAt (e.g., HATU, HBTU).[3] DEPBT is also an excellent choice for coupling easily epimerized amino acids.These reagents form active esters that are less prone to cyclizing into the problematic oxazolone intermediate.
Solvent Effects Polar aprotic solvents like DMF or NMP are commonly used. However, consider less polar solvents like dichloromethane (DCM) which may reduce the rate of epimerization in some cases.The choice of solvent can influence the stability of intermediates and transition states, thereby affecting the rate of epimerization.

III. Frequently Asked Questions (FAQs)

Q1: Which coupling agent is best for this synthesis?

There is no single "best" agent, as the optimal choice can depend on scale, cost, and available purification methods. However, for challenging couplings involving electron-deficient acids and chiral amino acids, uronium/aminium salts like HATU or HBTU are highly recommended. They offer high efficiency and help suppress epimerization.[1] For large-scale synthesis, the cost and atom economy of reagents like EDC in combination with an additive like HOBt might be more practical.[5]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are effective methods. A typical TLC system could be a 10:1 mixture of dichloromethane and methanol. The consumption of the limiting reactant (usually the amino acid) indicates the reaction's progress.

Q3: What is the best method for purifying the final product?

If the product is a solid, crystallization is often the most effective method for achieving high purity on a large scale. If the product is an oil or difficult to crystallize, column chromatography on silica gel may be necessary. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol, can be effective.

Q4: Can I use a protected version of the amino acid?

Yes, using an N-protected amino acid (e.g., Fmoc or Boc) is a common strategy in peptide synthesis to avoid side reactions. However, this would add deprotection steps to your synthesis. For this specific target molecule, direct coupling of the unprotected amino acid is feasible with careful optimization of the reaction conditions.

Q5: What are the key safety considerations for this synthesis?

Coupling agents can be irritants and sensitizers; always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like DMF and DCM have their own specific hazards, so consult the safety data sheets (SDS) for all chemicals before use.

IV. Recommended Protocol

This is a generalized protocol that should be optimized for your specific laboratory conditions.

Materials:

  • (S)-2-amino-2-cyclohexylacetic acid (1.0 eq)

  • Pyrazine-2-carboxylic acid (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.2 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of pyrazine-2-carboxylic acid in anhydrous DMF, add HATU.

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.

  • Add (S)-2-amino-2-cyclohexylacetic acid to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

V. References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Doležal, M., et al. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

  • Dunetz, J. R., et al. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

  • Shtamm, E. V., et al. Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent. ResearchGate. [Link]

  • Sabri, M. A., et al. Epimerisation in Peptide Synthesis. Pharmaceuticals. [Link]

Sources

Optimization

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid reducing off-target effects

Introduction Welcome to the technical support guide for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid and related compounds. This document is intended for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid and related compounds. This document is intended for researchers, scientists, and drug development professionals utilizing this novel chemical entity in their experiments. (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid belongs to the pyrazine derivative class of molecules. The pyrazine scaffold is a common feature in many biologically active compounds, exhibiting a wide range of activities including, but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2] As with any novel compound, a thorough investigation of its biological activity is crucial, with particular attention to potential off-target effects that can influence experimental outcomes and their interpretation.

This guide provides a series of troubleshooting steps and frequently asked questions to help you identify, understand, and mitigate potential off-target effects during your research.

Troubleshooting Guide

Q1: I'm observing unexpected cytotoxicity in my cell-based assays, even at low concentrations of the compound. What could be the cause and how do I investigate it?

A1:

Potential Cause: The pyrazine scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.[2] It's possible that your compound possesses intrinsic cytotoxic or anti-proliferative properties that are independent of its intended target.

Recommended Solutions & Protocols:

  • Confirm Cytotoxicity with a Dedicated Assay:

    • Protocol: Perform a dose-response curve using a standard cytotoxicity assay such as MTT, MTS, or a live/dead cell stain.

    • Cell Lines: Test a panel of cell lines, including your primary experimental line and a common, well-characterized line (e.g., HEK293, HeLa).

    • Controls: Include a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Determine the Mechanism of Cell Death:

    • Protocol: Use an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to determine if the cytotoxicity is due to programmed cell death or necrosis.

    • Rationale: Understanding the mechanism can provide clues about the potential off-target pathways being affected.

Q2: My in vitro biochemical assay shows potent activity, but this doesn't translate to my cell-based assays. Why the discrepancy?

A2:

Potential Cause: This is a common challenge in drug discovery and can be attributed to several factors, including:

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane.

  • Cellular Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), preventing it from reaching its intracellular target.

  • Off-Target Engagement: The compound could be binding to a highly abundant off-target protein within the cell, reducing the free concentration available to engage the intended target.

Recommended Solutions & Protocols:

  • Assess Cell Permeability:

    • Protocol: Use a parallel artificial membrane permeability assay (PAMPA) for a quick, cell-free assessment of passive diffusion.

    • Protocol: For a more definitive measure, perform a cellular uptake study using LC-MS/MS to quantify the intracellular concentration of the compound over time.

  • Investigate Off-Target Binding:

    • Workflow: A systematic approach to identifying off-target interactions is recommended.

    G start Discrepancy Observed: In Vitro vs. In Cell Activity comp Computational Prediction (e.g., SwissTargetPrediction, SEA) start->comp Predict potential off-targets biochem Biochemical Screening (e.g., Kinase Panel) start->biochem Empirically screen against known target families cell_based Cellular Thermal Shift Assay (CETSA) or Affinity Purification-MS start->cell_based Identify binding partners in a cellular context validation Target Validation (e.g., siRNA/CRISPR knockdown of potential off-target) comp->validation biochem->validation cell_based->validation conclusion Identify Off-Target and Redesign Experiment validation->conclusion

    Workflow for Investigating Off-Target Binding
Q3: I'm seeing activation of a signaling pathway that is unrelated to my target of interest. How do I confirm if this is an off-target effect of my compound?

A3:

Potential Cause: Compounds with a pyrazine-2-carboxamide scaffold have been investigated as inhibitors of various kinases, including FGFR and VEGFR.[3][4] It is plausible that your compound has activity against one or more kinases, leading to the modulation of unexpected signaling pathways.

Recommended Solutions & Protocols:

  • Broad-Spectrum Kinase Profiling:

    • Protocol: Submit your compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a large panel of kinases (e.g., >400 kinases).

    • Data Analysis: Analyze the results to identify any kinases that are inhibited by your compound at concentrations relevant to your experiments.

  • Cell-Based Target Engagement:

    • Protocol: Perform a Western blot analysis to examine the phosphorylation status of key proteins in the unexpectedly activated pathway. Treat cells with your compound and probe for changes in phosphorylation of downstream effectors of suspected off-target kinases.

    • Control: A crucial control is to knock down the suspected off-target kinase using siRNA or CRISPR and then treat with your compound. If the pathway activation is abolished, it strongly suggests that the effect is mediated through that off-target.

    G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Compound Compound Target_A Target_A Compound->Target_A Inhibits Target_B Target_B Compound->Target_B Inhibits (Unintended) Downstream_A Downstream_A Target_A->Downstream_A Activates Phenotype_A Phenotype_A Downstream_A->Phenotype_A Desired Effect Downstream_B Downstream_B Target_B->Downstream_B Inhibits Phenotype_B Phenotype_B Downstream_B->Phenotype_B Side Effect

    On-Target vs. Off-Target Activity

Frequently Asked Questions (FAQs)

Q: What are the known classes of off-targets for compounds containing a pyrazine-2-carboxamide scaffold?

A: While the specific off-target profile of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is not publicly documented, the broader class of pyrazine derivatives has been associated with a range of biological activities. Researchers should be aware of potential interactions with:

Potential Off-Target ClassRationale & Examples
Kinases Pyrazine scaffolds are common in kinase inhibitors targeting FGFR, VEGFR, and BCR-ABL.[3][4][5]
Epoxide Hydrolases Derivatives containing a cyclohexyl urea moiety have shown activity against soluble epoxide hydrolase (sEH).[6]
DNA/RNA Synthesis Some pyrazine derivatives can act as anti-tumor agents by forming DNA adducts.[6]
Microtubule Dynamics Certain derivatives have been designed based on microtubule inhibitors like nocodazole.[5]

Q: How can I proactively design my experiments to minimize the impact of potential off-target effects?

A:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of your compound that elicits the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.

  • Include a Structurally Related Inactive Control: If available, use a close analog of your compound that is inactive against the primary target. This can help to distinguish on-target from off-target driven phenotypes.

  • Orthogonal Approaches: Validate your findings using a non-pharmacological method. For example, if your compound inhibits a specific protein, confirm that siRNA or CRISPR-mediated knockdown of that protein recapitulates the observed phenotype.

Q: What computational tools can I use to predict potential off-target interactions for my compound?

A: Several computational methods can predict potential off-targets based on the chemical structure of your small molecule. These tools can provide a valuable starting point for experimental validation. Some examples include:

  • SwissTargetPrediction

  • SEA (Similarity Ensemble Approach)

  • SuperPred

  • Chemotargets[7]

Q: What are some of the key experimental techniques for identifying off-target effects?

A: A variety of experimental methods can be employed to identify off-target interactions:

  • Affinity Chromatography/Pull-down Assays: The compound is immobilized on a solid support and used to "pull down" binding partners from cell lysates, which are then identified by mass spectrometry.[8]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.

  • Broad-Spectrum Screening: As mentioned earlier, screening the compound against large panels of known targets (e.g., kinases, GPCRs, ion channels) is a direct way to identify unintended interactions.

  • Phenotypic Screening: Comparing the cellular phenotype induced by your compound to a database of phenotypes induced by well-characterized drugs can provide clues about its mechanism of action and potential off-targets.

References

  • MDPI. (2023). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

  • National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • ResearchGate. (2009). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • National Center for Biotechnology Information. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. [Link]

  • Dergipark. (2015). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. [Link]

  • ACS Omega. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. [Link]

  • Addgene Blog. (2024). CRISPR 101: Off-Target Effects. [Link]

  • National Center for Biotechnology Information. (2012). 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]

  • PubChem. (3s,8ar)-2-{(2s)-2-Cyclohexyl-2-[(N-Methyl-L-Alanyl)amino]acetyl}. [Link]

  • Active Biopharma. (S)-2-cyclohexyl-2-(pyrazine-2-carboxamiDo)acetic acid. [Link]

Sources

Troubleshooting

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid cell culture assay contamination

A Guide to Preventing and Troubleshooting Contamination in Cell Culture Assays Welcome to the technical support center for researchers using (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. This guide, designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Contamination in Cell Culture Assays

Welcome to the technical support center for researchers using (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. This guide, designed for drug development professionals and cell culture scientists, provides in-depth troubleshooting advice and best practices to ensure the integrity of your experiments. Contamination is a universal challenge in cell culture; when working with a novel test compound, it is critical to distinguish between the compound's biological effects and artifacts introduced by microbial contaminants.[1] This resource focuses on proactive measures for handling the compound and systematic strategies for identifying and resolving contamination issues.

Section 1: FAQs - Compound Handling and Stock Preparation

The introduction of any new reagent into a sterile cell culture environment is a potential contamination risk.[2] Proper preparation of your (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid stock solution is the first line of defense.

Q1: What is the best solvent to use for this compound, and how do I prepare a high-concentration stock solution?

A1: Based on data for similar structures, (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is likely a hydrophobic molecule with poor aqueous solubility.[3][4] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% sterile DMSO. Weigh the compound powder in a sterile microfuge tube inside a clean biological safety cabinet (BSC) or on a clean bench. Add the appropriate volume of sterile DMSO to achieve the target concentration. Ensure complete dissolution, using gentle vortexing or sonication if necessary.[5]

Q2: My compound is in powder form. How can I be sure the powder itself isn't contaminated?

A2: While manufacturers strive to provide sterile products, it is a best practice to assume that any powdered compound weighed outside of a sterile environment is not sterile. The most reliable method to ensure sterility is to filter the reconstituted stock solution. Exposing the powder to UV light is sometimes suggested but is not recommended as it can potentially degrade the compound.[6] The definitive method for ensuring a sterile stock solution is filtration.

Q3: How do I properly sterile-filter a DMSO-based stock solution of the compound?

A3: You must use a syringe filter with a membrane that is compatible with DMSO. The incorrect membrane can degrade and leach impurities into your stock solution.

  • Recommended Membranes: Use a 0.22 µm syringe filter made of Polytetrafluoroethylene (PTFE) or Polyvinylidene Fluoride (PVDF). These materials show excellent chemical resistance to DMSO.[6]

  • Avoid: Do not use filters with nylon, cellulose acetate, or polysulfone (PES) membranes for high-concentration DMSO solutions, as they are not compatible.

  • Procedure: Draw your dissolved compound stock into a sterile syringe, attach the DMSO-compatible 0.22 µm syringe filter, and dispense the solution into a new, sterile, and clearly labeled cryogenic vial or microfuge tube. Perform this entire procedure within a certified biological safety cabinet.[7]

Q4: How should I store the stock solution, and how do I prepare working dilutions?

A4: Store the primary DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] When preparing for an experiment, thaw a single aliquot. Prepare intermediate dilutions in sterile culture medium immediately before adding to your cells. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to your specific cell line, typically well below 0.5% and often below 0.1%.

Section 2: FAQs - Identifying Contamination in Your Assay

After adding the compound, you observe changes in your culture. The following Q&A and table will help you identify the likely culprit.

Q1: My cell culture media turned cloudy and yellow overnight after adding the compound. Is this due to the compound or contamination?

A1: A rapid change to cloudy, yellow media is a classic sign of bacterial contamination.[9] Bacteria metabolize nutrients in the media, producing acidic byproducts (like lactic acid) that cause the pH indicator (phenol red) to turn yellow.[10][11] The turbidity is caused by the high density of bacterial cells. While compound precipitation can sometimes cause cloudiness, it does not typically cause a rapid pH shift.

Q2: I see thin, white filaments floating in the culture. What could this be?

A2: Visible filamentous structures are characteristic of fungal (mold) contamination.[10] You may also see small, dark spores. Fungal contamination may not initially cause a dramatic pH shift, but as the contamination progresses, the media may become more acidic or alkaline.[9]

Q3: The media is clear, but my cells are dying and there are small, round, budding particles visible under high magnification. What is the issue?

A3: This strongly suggests yeast contamination. Yeast are single-celled fungi that appear as individual, ovoid, or spherical particles, often seen budding to form new cells.[8] The culture media may remain clear in the early stages but will eventually become acidic and turn yellow.[8]

Q4: My media looks clear and the pH is stable, but the cells are growing poorly, look stressed, and have black specks on their surface. What should I suspect?

A4: This is highly suspicious of Mycoplasma contamination. Mycoplasma are very small bacteria that lack a cell wall, making them invisible to the naked eye and resistant to many common antibiotics like penicillin.[12][13] They do not cause media turbidity but can severely alter cell metabolism, growth, and morphology, leading to unreliable experimental results.[12][14] Regular testing for Mycoplasma is essential for any cell culture lab.[8]

Table 1: Common Microbial Contaminants in Cell Culture
ContaminantMicroscopic AppearanceMedia AppearancepH Change (with Phenol Red)
Bacteria Small, motile rods or cocci between cells.Rapidly becomes turbid/cloudy.Rapid shift to acidic (yellow).[9]
Yeast Individual, ovoid or spherical budding particles.Remains clear initially, may become turbid later.Gradual shift to acidic (yellow).[8]
Mold (Fungus) Thin, multicellular filaments (hyphae).Clumps of growth, often fuzzy in appearance.Variable; can become acidic or alkaline.[9]
Mycoplasma Not visible with a standard light microscope.Remains clear.[13]Typically no significant change.
Section 3: Systematic Troubleshooting Guide

When contamination is suspected after treating cells with (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, follow a logical workflow to identify the source.

Contamination Troubleshooting Workflow

G Contamination Troubleshooting Workflow start Contamination Suspected in (S)-2-cyclohexyl-2...acetic acid Treated Culture q_visual Perform Visual & Microscopic Inspection of Culture start->q_visual q_media_clear Is Media Clear? q_visual->q_media_clear a_media_cloudy Media is Cloudy/Turbid q_media_clear->a_media_cloudy No q_filaments Are Filaments or Fuzzy Colonies Visible? q_media_clear->q_filaments Yes d_bacteria High Probability of Bacterial Contamination a_media_cloudy->d_bacteria action_discard IMMEDIATE ACTION: 1. Isolate and discard contaminated culture. 2. Decontaminate BSC and incubator. d_bacteria->action_discard a_filaments_yes Filaments/Spores Visible q_filaments->a_filaments_yes Yes q_cell_health Cells Look Unhealthy (Granular, Detaching, Poor Growth)? q_filaments->q_cell_health No d_fungus High Probability of Fungal (Mold) Contamination a_filaments_yes->d_fungus d_fungus->action_discard a_cells_unhealthy Cells Unhealthy, Media Clear q_cell_health->a_cells_unhealthy Yes end_ok Culture Appears Healthy q_cell_health->end_ok No d_myco_compound Suspect Mycoplasma OR Compound Toxicity/Precipitation a_cells_unhealthy->d_myco_compound action_test_myco ACTION: Perform Mycoplasma Test (e.g., PCR, Staining) d_myco_compound->action_test_myco action_check_stock ACTION: 1. Check Compound Stock for Precipitation. 2. Perform Sterility Test on Stock. 3. Run Dose-Response Curve. d_myco_compound->action_check_stock

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(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid inconsistent experimental results

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. This resource is designed to assist you in troub...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. This resource is designed to assist you in troubleshooting common experimental challenges and answering frequently asked questions related to the synthesis, purification, and characterization of this compound. As Senior Application Scientists, we understand that nuanced experimental details can significantly impact research outcomes. This guide provides in-depth, field-proven insights to help you navigate the complexities of working with this molecule.

I. Synthesis and Reaction-Related Issues

The synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid typically involves the coupling of (S)-2-amino-2-cyclohexylacetic acid with pyrazine-2-carboxylic acid. While seemingly straightforward, this amide bond formation can be prone to inconsistencies.[1]

Frequently Asked Questions (FAQs):

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this and similar carboxamides can stem from several factors.[2] A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: Ensure the high purity of both (S)-2-amino-2-cyclohexylacetic acid and pyrazine-2-carboxylic acid. Impurities can interfere with the coupling reaction.

  • Coupling Reagent Choice: The selection of an appropriate coupling agent is critical for efficient amide bond formation.[1] While various options exist, consider the following:

    • Carbodiimides (DCC, EDC): These are common coupling agents. However, the byproduct of DCC, dicyclohexylurea (DCU), can be difficult to remove.[2][3] EDC forms a more water-soluble urea byproduct, simplifying purification.[2][3]

    • Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): These reagents are often more efficient and lead to faster reaction times with fewer side reactions, particularly with sterically hindered or electron-deficient amines.[1]

  • Reaction Conditions:

    • Solvent: Use anhydrous aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) to prevent hydrolysis of activated intermediates.[2]

    • Temperature: The reaction is typically carried out at room temperature, but cooling to 0°C during the addition of the coupling reagent can minimize side reactions.[2]

    • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acid formed during the reaction and to deprotonate the amine.[2]

  • Moisture: The presence of water can lead to the hydrolysis of the activated carboxylic acid, reducing the yield of the desired amide.[4] It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Troubleshooting Workflow for Low Yield:

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Troubleshooting

Technical Support Center: Metabolite Identification of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Welcome to the technical support center for the metabolite identification of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a significant metabolite of the anthelmintic drug Praziquantel (PZQ). This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the metabolite identification of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a significant metabolite of the anthelmintic drug Praziquantel (PZQ). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing this and related metabolites. Our goal is to provide you with in-depth, field-proven insights to overcome common experimental challenges.

Introduction: The Significance of Praziquantel Metabolism

Praziquantel is a cornerstone therapy for schistosomiasis, a parasitic disease affecting millions worldwide[1]. The drug is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer being primarily responsible for its anthelmintic activity[2]. PZQ undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2D6, and CYP3A4/5[1][2][3]. This metabolic process leads to a variety of hydroxylated metabolites, with hydroxylation of the cyclohexyl ring being a major pathway[2][4][5][6]. The resulting metabolites, such as (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, can exist as different isomers and may possess their own pharmacological or toxicological profiles, making their accurate identification and quantification critical for a comprehensive understanding of PZQ's disposition and effects[2][7].

The primary challenges in the metabolite identification of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid and other PZQ metabolites lie in the separation and structural elucidation of closely related isomers, including cis- and trans-isomers of hydroxylated products[2][4]. This guide provides a structured approach to addressing these challenges through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary metabolic pathways of Praziquantel I should be aware of?

The primary metabolic pathways of Praziquantel are Phase I oxidation reactions, predominantly hydroxylation, followed by Phase II conjugation. The main sites of hydroxylation are the cyclohexyl and isoquinoline rings. You can expect to find a variety of monohydroxylated and dihydroxylated metabolites[5]. The formation of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a result of these metabolic transformations.

dot graph "Metabolic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

PZQ [label="Praziquantel\n(R- and S-enantiomers)"]; PhaseI [label="Phase I Metabolism\n(CYP450-mediated hydroxylation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mono_OH [label="Monohydroxylated Metabolites\n(e.g., 4-OH-PZQ)"]; Di_OH [label="Dihydroxylated Metabolites"]; Target_Metabolite [label="(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid and other acidic metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PhaseII [label="Phase II Metabolism\n(Glucuronidation)"]; Excretion [label="Excretion"];

PZQ -> PhaseI; PhaseI -> Mono_OH; PhaseI -> Di_OH; Mono_OH -> Target_Metabolite; Mono_OH -> PhaseII; Di_OH -> PhaseII; Target_Metabolite -> Excretion; PhaseII -> Excretion; } caption { label = "Figure 1: Simplified metabolic pathway of Praziquantel."; fontsize = 10; } }

FAQ 2: Which analytical techniques are most suitable for identifying (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid and other PZQ metabolites?

A combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for the identification and structural elucidation of drug metabolites[5][8][9][10].

  • LC-MS/MS is highly sensitive and selective, making it ideal for detecting and quantifying metabolites in complex biological matrices[8][11][12]. It is particularly useful for separating isomers when coupled with appropriate chromatographic techniques.

  • NMR spectroscopy is unparalleled for the definitive structural elucidation of novel metabolites, providing detailed information about the connectivity of atoms within a molecule[5][9][10][13].

FAQ 3: I am having difficulty separating the cis- and trans-isomers of hydroxylated PZQ metabolites. What can I do?

The separation of cis- and trans-isomers of hydroxylated PZQ metabolites is a known challenge. Here are some strategies to improve chromatographic resolution:

  • Optimize your mobile phase: Experiment with different solvent compositions and gradients. The use of different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium acetate) can significantly impact selectivity.

  • Select the right column: A C18 column is a good starting point, but for challenging separations, consider columns with different stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, which can offer alternative selectivities.

  • Employ chiral chromatography: Since PZQ is a racemic mixture, its metabolites will also be chiral. The use of a chiral stationary phase, such as a cellulose tris(3-chloro-4-methylphenylcarbamate) column, is essential for separating the enantiomers and may also aid in the separation of diastereomers (cis/trans isomers)[11].

  • Adjust the temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of solute partitioning, thereby affecting resolution.

Troubleshooting Guides

Guide 1: Poor Sensitivity in LC-MS/MS Analysis

Problem: You are not detecting the expected metabolites or the signal intensity is too low.

Potential Cause Troubleshooting Step Rationale
Suboptimal Ionization Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ion modes.Efficient ionization is crucial for generating a strong signal. PZQ and its metabolites are known to ionize well in positive mode[9][11].
Inefficient Sample Extraction Evaluate your sample preparation method. Consider solid-phase extraction (SPE) for cleaner samples and better concentration of analytes.Biological matrices can cause ion suppression. A robust extraction method will remove interfering substances and enrich your analytes of interest[12].
Incorrect MS/MS Transition If using Multiple Reaction Monitoring (MRM), ensure you have selected the optimal precursor and product ions. Perform a product ion scan to identify the most intense and specific fragment ions.The choice of MRM transitions is critical for sensitivity and selectivity in quantitative analysis[8][11].
Guide 2: Ambiguous Metabolite Identification by Mass Spectrometry

Problem: You have detected a potential metabolite with the correct mass, but you are unsure of its exact structure, particularly the position of hydroxylation.

dot graph "Metabolite_ID_Workflow" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="Putative Metabolite Detected\n(Correct Mass)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; HRMS [label="High-Resolution MS (HRMS)\n- Obtain accurate mass\n- Determine elemental composition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MSMS [label="Tandem MS (MS/MS)\n- Analyze fragmentation pattern", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compare [label="Compare Fragmentation to Parent Drug"]; NMR [label="Isolate Metabolite for NMR Analysis\n- 1D NMR (¹H, ¹³C)\n- 2D NMR (COSY, HSQC, HMBC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Structure [label="Definitive Structure Elucidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> HRMS; Start -> MSMS; MSMS -> Compare; Compare -> NMR [label="Ambiguity Remains"]; HRMS -> NMR [label="Ambiguity Remains"]; NMR -> Structure; } caption { label = "Figure 2: Workflow for unambiguous metabolite identification."; fontsize = 10; } }

Step-by-Step Protocol for Structural Elucidation:

  • Acquire High-Resolution Mass Spectrometry (HRMS) Data: This will provide the accurate mass of the metabolite, allowing you to confirm its elemental composition and rule out other possibilities.

  • Analyze the MS/MS Fragmentation Pattern: Compare the fragmentation pattern of the metabolite to that of the parent drug, Praziquantel. Common losses or retained fragments can provide clues about the site of modification.

  • Isolate the Metabolite: If the structure is still ambiguous, you will need to isolate a sufficient quantity of the metabolite for NMR analysis. This can be achieved through preparative HPLC.

  • Perform NMR Spectroscopy:

    • ¹H NMR: Will show the number of different types of protons and their chemical environments. A change in the chemical shift of a proton can indicate its proximity to the site of hydroxylation.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the metabolite's structure[5].

Guide 3: In Vitro Metabolism Studies Yielding No or Unexpected Metabolites

Problem: Your incubation of Praziquantel with liver microsomes or other subcellular fractions is not producing the expected metabolites.

Potential Cause Troubleshooting Step Rationale
Inactive Enzyme System Ensure the proper storage and handling of your liver microsomes. Verify the activity of the microsomes with a known positive control substrate for the relevant CYP enzymes.Liver microsomes are sensitive to temperature fluctuations and repeated freeze-thaw cycles, which can lead to a loss of enzymatic activity.
Missing Cofactors Confirm that your incubation buffer contains all necessary cofactors for CYP450 activity, most importantly an NADPH-regenerating system.CYP450 enzymes require NADPH as a cofactor to function. Without it, metabolic reactions will not proceed.
Inappropriate Substrate Concentration Perform a concentration-response experiment to determine the optimal concentration of Praziquantel for your in vitro system.High substrate concentrations can lead to substrate inhibition, while very low concentrations may not yield detectable levels of metabolites.
Genetic Variability in Microsomes Be aware that the expression and activity of CYP enzymes can vary significantly between individuals and populations[1]. Consider using pooled human liver microsomes to account for this variability.Genetic polymorphisms in CYP genes can lead to altered rates of drug metabolism[1].

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Plasma Samples
  • Thaw Plasma Samples: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Conditions for PZQ Metabolite Analysis
  • LC System: A UHPLC system is recommended for optimal resolution.

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a good starting point. For chiral separations, a specialized chiral column is necessary[11].

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM)[8][11]. For qualitative analysis, use full scan and product ion scan modes.

References

  • Ghanem, M. M., & El-Alfy, M. A. (2018). Metabolite Profiling of Praziquantel and its Analogs During the Analysis of in vitro Metabolic Stability Using Information-Dependent Acquisition on a Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometer. National Institutes of Health. [Link]

  • Mutucumarana, V. P., et al. (2021). Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment. Frontiers in Pharmacology. [Link]

  • Perišić, M., et al. (2021). Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products. Molecular Pharmaceutics. [Link]

  • Oufir, M., et al. (2016). Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Meister, I., et al. (2014). Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy. [Link]

  • Sripa, B., et al. (2021). Metabolic Profiling of Praziquantel-mediated Prevention of Opisthorchis viverrini-induced Cholangiocyte Transformation in the Hamster Model of Cholangiocarcinoma. in vivo. [Link]

  • de Oliveira, J. F. P., et al. (2022). Coacervated and Freeze-Dried Polysaccharides-Nanoparticle with Efficient Encapsulation of Albendazole for High-Performance Treatment of Monogenean Parasite Infestation in Tilapia Fish. MDPI. [Link]

  • Mutucumarana, V. P., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. PLoS Neglected Tropical Diseases. [Link]

  • Cotreau, D., et al. (2017). Evaluation of the pharmacokinetic-pharmacodynamic relationship of praziquantel in the Schistosoma mansoni mouse model. PLoS Neglected Tropical Diseases. [Link]

  • Olliaro, P., et al. (2014). Little we know about the pharmacokinetics and pharmacodynamics of praziquantel (racemate and R-enantiomer). Journal of Antimicrobial Chemotherapy. [Link]

  • Valentova, K., et al. (2021). Pharmacokinetics of praziquantel and its metabolites in grass carp (Ctenopharyngodon idella) following the oral administration of a single bolus. Veterinární Medicína. [Link]

  • Blaschke, G., & Westhoff, F. (2001). Isolation and identification of 8-hydroxypraziquantel as a metabolite of the antischistosomal drug praziquantel. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mutucumarana, V. P., et al. (2020). Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models. National Institutes of Health. [Link]

  • Perišić, M., et al. (2021). Investigation of Praziquantel/Cyclodextrin Inclusion Complexation by NMR and LC-HRMS/MS: Mechanism, Solubility, Chemical Stability, and Degradation Products. FULIR. [Link]

  • ResearchGate. (n.d.). Identification of Degradation Products of Praziquantel during the Mechanochemical Activation. ResearchGate. [Link]

  • Obach, R. S., et al. (2005). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition. [Link]

  • Kovac, J., et al. (2018). Pharmacokinetics of Praziquantel and Its Metabolites in Schistosoma mansoni- and Schistosoma haematobium-Infected School- and Preschool-Aged Children. Antimicrobial Agents and Chemotherapy. [Link]

  • El-Subbagh, H. I., & Al-Badr, A. A. (2007). Analytical Profile of Praziquantel. Profiles of Drug Substances, Excipients and Related Methodology. [Link]

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. MDPI. [Link]

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Optimization

Technical Support Center: (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (Emricasan/IDN-6556)

Introduction & Mechanism of Action Welcome to the technical support guide for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a compound more commonly known by its developmental names Emricasan or IDN-6556. This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Welcome to the technical support guide for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a compound more commonly known by its developmental names Emricasan or IDN-6556. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance, field-proven protocols, and in-depth troubleshooting for experiments involving this potent, orally bioavailable, and irreversible pan-caspase inhibitor.[1]

Emricasan's primary mechanism of action is the broad-spectrum inhibition of caspases, a family of cysteine proteases that are the central executioners of apoptosis (programmed cell death) and are also involved in inflammation.[2][3] By binding to and inactivating these enzymes, Emricasan effectively blocks the downstream events of the apoptotic cascade, thereby preventing cell death.[4] This has made it a valuable tool in studying cellular processes where apoptosis is detrimental, such as in non-alcoholic steatohepatitis (NASH), cirrhosis, and organ transplantation.[2][5][6]

How Does Caspase Inhibition "Overcome Drug Resistance"?

The phrase "overcoming drug resistance" with a cell death inhibitor can be counterintuitive, especially in oncology. While apoptosis is a desired outcome for chemotherapy, some cancer cells develop resistance by downregulating or mutating core apoptotic machinery.[7][8] The role of Emricasan in this context is nuanced and highly strategic:

  • Shifting Cell Death Modalities: In certain cancer models, when apoptosis is blocked by Emricasan, a co-administered therapeutic (like a SMAC mimetic) can force the cancer cell into an alternative, lytic cell death pathway called necroptosis.[9] This is a powerful strategy, as necroptosis is often more inflammatory and immunogenic than apoptosis, potentially recruiting an anti-tumor immune response.[9]

  • Enhancing Immunogenic Cell Death (ICD): Recent studies suggest that inhibiting specific caspases (like caspase-9) can paradoxically enhance the immunogenicity of chemotherapy.[10] By preventing the "clean" and immunologically silent disposal of apoptotic cells, caspase inhibition can promote the release of damage-associated molecular patterns (DAMPs), triggering an innate immune response against the tumor.[10]

  • Preventing Off-Target Toxicity: In non-oncology applications, "drug resistance" can refer to dose-limiting toxicity in healthy tissues. For instance, Emricasan has been studied to protect liver cells from drug-induced injury.[1][3][5] By mitigating this damage, it could theoretically allow for higher, more effective doses of a primary therapeutic agent, thereby "overcoming" a resistance barrier imposed by toxicity.

The following pathway diagram illustrates the central role of caspases in apoptosis and the point of intervention for Emricasan.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) ProCasp8 Pro-Caspase-8 DeathReceptor->ProCasp8 FADD/TRADD Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp37 Pro-Caspase-3, 7 Casp8->ProCasp37 Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Stress/Damage Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp37 Casp37 Active Caspase-3, 7 ProCasp37->Casp37 Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis Inhibitor (S)-2-cyclohexyl-2- (pyrazine-2-carboxamido)acetic acid (Emricasan) Inhibitor->Casp8 Inhibitor->Casp9 Inhibitor->Casp37 caption Apoptosis pathways and Emricasan's points of inhibition.

Caption: Apoptosis pathways and Emricasan's points of inhibition.

Frequently Asked Questions (FAQs)

Q1: What is (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (Emricasan/IDN-6556)? It is a potent, orally active, and irreversible pan-caspase inhibitor.[1] It has been investigated in numerous clinical trials, primarily for liver diseases like NASH and cirrhosis, due to its ability to suppress apoptosis and inflammation.[6][11][12]

Q2: What are the recommended storage and handling conditions for Emricasan? Proper storage is critical for maintaining the compound's activity.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsKeep desiccated and protected from light.
4°C2 yearsFor short-term storage.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthFor frequent use.

This data is compiled from supplier technical data sheets. Always refer to your specific supplier's recommendation.[13]

Q3: How do I prepare a stock solution of Emricasan? Emricasan is soluble in DMSO up to 100 mg/mL and in ethanol up to ~28 mg/mL.[13] For most cell culture applications, a high-concentration stock solution in sterile DMSO is recommended.

  • Example: To make a 10 mM stock solution (MW = 569.5 g/mol ), dissolve 5.7 mg of Emricasan powder in 1 mL of high-quality, anhydrous DMSO.[13]

  • Best Practice: Briefly vortex and/or sonicate to ensure complete dissolution.[13] Store aliquots at -80°C.

Q4: What is a typical starting concentration for in vitro experiments? The effective concentration varies by cell type and experimental context. A common starting point for in vitro cell-based assays is 10 µM.[14] However, it is crucial to perform a dose-response curve (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific model system.

Experimental Protocols & Workflows

Protocol 3.1: Validating Emricasan Activity via Caspase-3/7 Inhibition Assay

This protocol validates that Emricasan is active in your system by measuring its ability to inhibit apoptosis-induced caspase activity.

Principle: An apoptosis-inducing agent (e.g., Staurosporine, TRAIL) activates caspases. A specific caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) is added, which, when cleaved, produces a luminescent or fluorescent signal. Active Emricasan will prevent this cleavage, reducing the signal.

Materials:

  • Cells of interest plated in a 96-well white, clear-bottom plate

  • Emricasan stock solution (10 mM in DMSO)

  • Apoptosis inducer (e.g., Staurosporine, 10 mM stock in DMSO)

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to adhere overnight.

  • Pre-treatment (Inhibitor): Dilute Emricasan in culture medium to your desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). The "0 µM" well will contain the same final concentration of DMSO as the highest Emricasan concentration well (vehicle control). Replace the old medium with the Emricasan-containing medium. Incubate for 1-2 hours.

  • Treatment (Inducer): Add the apoptosis inducer to all wells except the "untreated" controls. A typical final concentration for Staurosporine is 1 µM.

  • Incubation: Incubate for the required time to induce apoptosis (typically 3-6 hours, this should be optimized for your cell line).

  • Caspase Assay: Equilibrate the plate and the Caspase-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol (usually a 1:1 volume ratio).

  • Signal Development: Mix gently on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Read luminescence on a plate reader.

Self-Validation & Expected Results:

  • Negative Control (Untreated cells): Should show low, baseline caspase activity.[15]

  • Positive Control (Inducer only): Should show a high luminescent signal, indicating robust caspase activation.

  • Test Wells (Emricasan + Inducer): Should show a dose-dependent decrease in luminescence compared to the positive control. High concentrations of Emricasan should reduce the signal to near-baseline levels.

Caption: Workflow for validating Emricasan's inhibitory activity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: I'm not observing any inhibition of caspase activity in my assay.

Potential Cause Explanation & Causality Troubleshooting Steps & Validation
Compound Inactivity The compound may have degraded due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at 4°C in solution).[13]1. Prepare Fresh: Prepare a fresh dilution from a new or properly stored stock aliquot. 2. Confirm Source: Ensure the compound is from a reputable supplier with a certificate of analysis.
Insufficient Pre-incubation Emricasan is an irreversible inhibitor, but it requires time to enter the cell and bind to its target caspases before they are activated en masse by the apoptotic stimulus.1. Extend Time: Increase the pre-incubation time with Emricasan from 1 hour to 2-4 hours before adding the apoptosis inducer.
Suboptimal Apoptosis Induction If the apoptotic stimulus is too weak, the difference between the induced and baseline caspase activity will be too small to observe a significant inhibition.[16]1. Validate Induction: Run a time-course (e.g., 2, 4, 6, 8 hours) and dose-response (e.g., 0.1-5 µM Staurosporine) for your inducer alone to find the peak of caspase activity.[15] 2. Use Alternative Assay: Confirm apoptosis induction using an orthogonal method like Annexin V staining or Western blot for cleaved PARP.[16]
Assay Buffer Issues Caspase activity is highly dependent on a reducing environment. The DTT (dithiothreitol) in many assay lysis buffers is unstable and essential for caspase catalytic activity.[16][17]1. Use Fresh DTT: Always add freshly prepared DTT to the assay buffer immediately before use. Do not use pre-mixed buffer that has been stored for long periods.[16][17]

Problem 2: My cell viability results are inconsistent when using Emricasan in combination with a cytotoxic drug.

Potential Cause Explanation & Causality Troubleshooting Steps & Validation
Compound Solubility/Stability At higher concentrations, Emricasan or the cytotoxic drug may precipitate out of the culture medium, especially in serum-containing media over long incubation times. This reduces the effective concentration.[18]1. Solubility Test: Prepare the highest concentration of the drug combo in media, let it sit in the incubator for 2 hours, then centrifuge at high speed. Measure the concentration in the supernatant (e.g., by HPLC or UV-Vis) to check for precipitation.[18] 2. Visual Check: Inspect wells under a microscope for precipitates before and after treatment.
Timing of Assay Readout Caspase inhibition will delay, but may not ultimately prevent, cell death, especially if necroptosis or another pathway is initiated. A single-timepoint viability assay may capture the cells at different stages of dying.1. Time-Course Experiment: Measure cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of cell death in the presence and absence of Emricasan.
Viability Assay Interference The chosen viability assay (e.g., MTT, XTT) relies on metabolic activity. Emricasan or the cytotoxic drug could be altering cellular metabolism without affecting viability, leading to misleading results.1. Use Orthogonal Assay: Compare results with a viability assay that measures a different parameter, such as membrane integrity (e.g., Trypan Blue, CellTox™ Green) or ATP content (e.g., CellTiter-Glo®).[15]
DMSO/Vehicle Toxicity High concentrations of DMSO, especially when used for two different compounds, can accumulate to cytotoxic levels.1. Vehicle Control: Ensure your vehicle control contains the combined final concentration of DMSO from both stock solutions. The final DMSO concentration should ideally be <0.5%.

Problem 3: I'm observing unexpected cytotoxicity from Emricasan alone.

Potential Cause Explanation & Causality Troubleshooting Steps & Validation
High Concentration While generally well-tolerated, very high concentrations of any compound can induce off-target effects or physical stress on cells.1. Dose-Response: Perform a viability assay on cells treated with Emricasan alone across a wide concentration range (e.g., 1 µM to 100 µM) for 24-72 hours to determine its IC50 value in your cell line. Stay well below this concentration for mechanism-of-action studies.
Cell Line Sensitivity Some cell lines may have a basal level of apoptosis required for normal turnover. A potent pan-caspase inhibitor could disrupt this homeostasis, leading to reduced proliferation or cell death over long-term culture.1. Long-Term Culture: Monitor cell morphology and proliferation (e.g., using a real-time imaging system like IncuCyte) over several days in the presence of Emricasan.
Contamination The compound powder or stock solution may be contaminated with a cytotoxic substance.1. Test a New Lot: If possible, test a new batch or lot number of the compound. 2. LC-MS Analysis: For critical experiments, consider having the purity of your compound verified by mass spectrometry.

References

  • Barreyro, F. J., Holod, S., & Finocchietto, P. (2015). The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis. Mayo Clinic Proceedings. [Link]

  • Frenette, C., et al. (2020). Multicenter, Double-Blind, Randomized Trial of Emricasan in Hepatitis C-Treated Liver Transplant Recipients With Residual Fibrosis or Cirrhosis. PubMed. [Link]

  • Garcia-Tsao, G., et al. (2016). Emricasan (IDN-6556) Lowers Portal Pressure in Patients With Compensated Cirrhosis and Severe Portal Hypertension. Hepatology. [Link]

  • Gonzalez-Aseguinolaza, G., et al. (2014). The Pan-Caspase Inhibitor Emricasan (IDN-6556) Decreases Liver Injury and Fibrosis in a Murine Model of Non-Alcoholic Steatohepatitis. CORE. [Link]

  • Linton, S. D., et al. (2005). First-in-class pan-caspase inhibitor emricasan (IDN-6556) in patients with chronic hepatitis C. Journal of Hepatology. [Link]

  • McIntyre, A. S., et al. (2017). A Placebo-Controlled, Multicenter, Double-Blind, Phase 2 Randomized Trial of the Pan-Caspase Inhibitor Emricasan in Patients with Acutely Decompensated Cirrhosis. ResearchGate. [Link]

  • Miyata, K., et al. (2024). Therapeutic Potential of Emricasan, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy. MDPI. [Link]

  • McComb, S., et al. (2016). The caspase-8 inhibitor emricasan combines with the SMAC mimetic birinapant to induce necroptosis and treat acute myeloid leukemia. Science Signaling. [Link]

  • O'Donovan, N., & Crown, J. (2002). The role of caspase-8 in resistance to cancer chemotherapy. PubMed. [Link]

  • Wang, Q., et al. (2023). Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity. Journal for ImmunoTherapy of Cancer. [Link]

  • Miyata, K., et al. (2025). Therapeutic Potential of Emricasan, a Pan-Caspase Inhibitor, in Reducing Cell Death and Extracellular Matrix Accumulation in Fuchs Endothelial Corneal Dystrophy. PubMed Central. [Link]

  • Wang, Q., et al. (2023). Caspase-9 inhibition triggers Hsp90-based chemotherapy-mediated tumor intrinsic innate sensing and enhances antitumor immunity. PubMed. [Link]

  • Al-Lamki, R. S., & Kuida, K. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. PubMed Central. [Link]

  • Captivate Bio. (2022). Technical Data Sheet - Emricasan. Captivate Bio. [Link]

  • Mayo Clinic. (n.d.). Emricasan, a Caspase Inhibitor, for Treatment of Subjects With Decompensated NASH Cirrhosis. Mayo Clinic. [Link]

  • Fulda, S. (2018). Caspase-8: A Novel Target to Overcome Resistance to Chemotherapy in Glioblastoma. Cancers. [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Taylor, C. P., et al. (1998). The gabapentin, (systematic name: 2-[1-(aminomethyl)cyclohexyl]acetic acid), is used commercially as an anti-convulsant drug. Acta Crystallographica Section C. [Link]

  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • Fulda, S. (2009). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Welcome to the technical support center for the synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are looking...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up the synthesis of this critical intermediate. Here, we address common challenges and frequently asked questions to ensure a robust, efficient, and scalable process.

I. Overview of the Synthesis

The synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a crucial step in the production of several active pharmaceutical ingredients. The most common route involves the acylation of the chiral amino acid, (S)-2-amino-2-cyclohexylacetic acid, with an activated pyrazine-2-carboxylic acid derivative. While the reaction appears straightforward, scaling up can introduce challenges related to reaction kinetics, impurity profiles, and product isolation.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow A 1. Starting Material QC ((S)-2-amino-2-cyclohexylacetic acid) C 3. Acylation Reaction (Amide Bond Formation) A->C Substrate B 2. Reagent Preparation (Pyrazine-2-carbonyl chloride) B->C Acylating Agent D 4. Reaction Quench & Work-up C->D Crude Product E 5. Product Isolation & Purification D->E Aqueous & Organic Phases F 6. Final Product QC E->F Purified Product

Caption: A generalized workflow for the synthesis of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: We are observing low yields upon scale-up. What are the likely causes?

Low yields during scale-up can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:

  • Incomplete Reaction: The reaction may not be going to completion. This could be due to:

    • Insufficient mixing: Ensure that the reaction mixture is being agitated effectively. In larger reactors, dead zones can occur, leading to localized concentration gradients.

    • Poor temperature control: The reaction may be temperature-sensitive. Ensure that the reactor's heating/cooling system can maintain a consistent temperature throughout the reaction.

    • Decomposition of the acylating agent: Pyrazine-2-carbonyl chloride is moisture-sensitive and can degrade if not handled under anhydrous conditions.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include:

    • Dimerization of the amino acid: This can be minimized by controlling the addition rate of the acylating agent.

    • Reaction with the solvent: Ensure that the chosen solvent is inert under the reaction conditions.

  • Product Loss During Work-up: Significant amounts of the product may be lost during the extraction and isolation steps.

    • Aqueous solubility: The product has some water solubility. Minimize the volume of water used during the work-up and consider back-extracting the aqueous phase.

    • Emulsion formation: Emulsions can trap the product. Consider adding a small amount of brine to break up emulsions.

Troubleshooting Guide: Low Yields
Potential Cause Diagnostic Check Recommended Action
Incomplete Reaction Monitor reaction progress using HPLC or TLC.Optimize reaction time and temperature. Improve agitation.
Reagent Decomposition Test the purity of the acylating agent before use.Use freshly prepared or properly stored pyrazine-2-carbonyl chloride. Ensure anhydrous conditions.
Side Product Formation Analyze the crude reaction mixture by HPLC-MS to identify byproducts.Adjust the stoichiometry of the reactants. Control the addition rate of the acylating agent.
Product Loss in Work-up Analyze the aqueous phase for the presence of the product.Optimize the extraction procedure. Consider using a different solvent system.
FAQ 2: We are struggling with the purification of the final product. What are the best practices?

Purification is a critical step to ensure the final product meets the required specifications. Here are some key considerations:

  • Crystallization: This is the preferred method for purifying the final product on a large scale.

    • Solvent selection: A suitable solvent system should provide good solubility at high temperatures and low solubility at room temperature or below. A mixture of solvents may be necessary to achieve the desired solubility profile.

    • Seeding: Seeding the solution with a small amount of pure product can help to control the crystallization process and yield a more uniform particle size.

    • Cooling rate: A slow cooling rate generally leads to larger crystals and higher purity.

  • Control of Polymorphism: The product may exist in different crystalline forms (polymorphs), which can have different physical properties.

    • Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the crystalline form of the product.

    • Consistent process: Ensure that the crystallization process is consistent from batch to batch to produce the desired polymorph.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude Product Solution Hot_Filtration Hot Filtration (to remove insoluble impurities) Crude->Hot_Filtration Crystallization Controlled Cooling & Crystallization Hot_Filtration->Crystallization Isolation Filtration & Washing Crystallization->Isolation Drying Drying under Vacuum Isolation->Drying Final_Product Pure Crystalline Product Drying->Final_Product

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antitubercular Efficacy of Pyrazinamide and the Investigational Compound (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

For Researchers, Scientists, and Drug Development Professionals In the persistent global battle against tuberculosis (TB), the evaluation of novel chemical entities against established therapeutics is a cornerstone of dr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent global battle against tuberculosis (TB), the evaluation of novel chemical entities against established therapeutics is a cornerstone of drug discovery. This guide provides a detailed comparison between the first-line antitubercular drug, pyrazinamide, and the novel compound (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. Due to the limited publicly available data on (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, this document will serve as a comprehensive review of pyrazinamide's efficacy and mechanism of action, while outlining the necessary experimental framework to evaluate the potential of this and other novel pyrazine derivatives.

Pyrazinamide: The Established Benchmark

Pyrazinamide (PZA) is a critical component of the standard short-course chemotherapy for tuberculosis, valued for its potent sterilizing activity against semi-dormant mycobacteria residing in acidic environments.[1][2]

Mechanism of Action

PZA is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1][3] Once converted to its active form, pyrazinoic acid (POA), it is thought to disrupt multiple cellular processes in Mycobacterium tuberculosis, including membrane transport, energy production, and the inhibition of coenzyme A synthesis.[1][3][4][5] The acidic environment found within phagolysosomes of macrophages enhances the activity of PZA.[2][5]

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_mycobacterium Mycobacterium tuberculosis PZA Pyrazinamide (PZA) PZA_in PZA (intracellular) PZA->PZA_in Passive Diffusion PZase Pyrazinamidase (pncA) PZA_in->PZase Metabolic Activation POA Pyrazinoic Acid (POA) PZase->POA Targets Multiple Targets: - Membrane Disruption - Energy Production Inhibition - Coenzyme A Synthesis Blockade POA->Targets Inhibition Cell_Death Bactericidal Effect Targets->Cell_Death

Caption: Mechanism of action of Pyrazinamide (PZA).

Antitubercular Efficacy

The efficacy of pyrazinamide is well-documented in numerous in vitro and in vivo studies. It is a crucial agent for shortening the duration of TB therapy from 9-12 months to 6 months.

Parameter Pyrazinamide (PZA) Reference
Spectrum of Activity Highly specific for Mycobacterium tuberculosis complex[1]
In Vitro Activity (MIC) Variable, highly dependent on acidic pH (typically active at pH < 6.0)[2]
In Vivo Activity Potent sterilizing activity in animal models (e.g., mice, guinea pigs)[6][7][8]
Clinical Use First-line agent in combination therapy for drug-susceptible TB[2]
Resistance to Pyrazinamide

The primary mechanism of resistance to PZA involves mutations in the pncA gene, which prevent the conversion of the prodrug to its active form, POA.[1][4] Mutations in other genes, such as rpsA and panD, have also been implicated in PZA resistance.[1][3][4]

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid: An Investigational Compound

A thorough review of the scientific literature reveals a lack of published data on the antitubercular activity of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. The compound is identified as a valine derivative, but its biological effects against M. tuberculosis have not been publicly documented.[9]

However, the pyrazine core is a common scaffold in many compounds with demonstrated antitubercular activity.[10][11] The exploration of novel pyrazine and pyrazoline derivatives continues to be an active area of research in the quest for new TB drugs.[12][13][14][15][16]

Experimental Workflow for Efficacy Assessment

To ascertain the antitubercular potential of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid and enable a direct comparison with pyrazinamide, a standardized set of experiments is required.

In Vitro Efficacy Assessment
  • Minimum Inhibitory Concentration (MIC) Determination: The initial step is to determine the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis. This is typically performed using broth microdilution or agar dilution methods.

  • Bactericidal Activity Assessment: To determine if the compound is bacteriostatic or bactericidal, a minimum bactericidal concentration (MBC) assay is performed.

  • Intracellular Activity: The ability of the compound to kill mycobacteria within macrophages is a critical indicator of its potential efficacy, as this is the primary niche of M. tuberculosis in the host.

in_vitro_workflow start Novel Compound (e.g., (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid) mic MIC Determination (Broth Microdilution/Agar Dilution) start->mic mbc MBC Determination mic->mbc intracellular Intracellular Activity Assay (Macrophage Infection Model) mic->intracellular data In Vitro Efficacy Data mbc->data intracellular->data

Caption: In vitro workflow for assessing antitubercular activity.

In Vivo Efficacy Assessment

Promising compounds from in vitro studies are advanced to in vivo testing using established animal models of tuberculosis, most commonly the mouse model.[6]

  • Acute Infection Model: This model assesses the early bactericidal activity of a compound.

  • Chronic Infection Model: This model evaluates the sterilizing activity of a compound, its ability to kill persistent mycobacteria.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion of the compound, which informs dosing regimens.[7][8]

Conclusion

Pyrazinamide remains a vital tool in the fight against tuberculosis, with a well-characterized mechanism of action and proven clinical efficacy. While there is currently no available data to support the antitubercular activity of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, its pyrazine core suggests that it warrants investigation. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of this and other novel compounds, which is essential for the discovery of the next generation of antitubercular drugs.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
  • Scorpio, A., & Zhang, Y. (1996). Mutations in pncA, a gene encoding pyrazinamidase/nicotinamidase, cause resistance to the antituberculous drug pyrazinamide in tubercle bacillus.
  • World Health Organization. (2023). Global tuberculosis report 2023. Retrieved from [Link]

  • Ali, M. A., Yar, M. S., Kumar, M., & Pandian, G. S. (2007). Synthesis and antitubercular activity of substituted novel pyrazoline derivatives.
  • Gopal, P., Nartey, W., Ragunathan, P., & Sarathy, J. (2020). Pyrazinamide resistance is caused by two distinct mechanisms: Prevention of coenzyme A depletion and loss of virulence factor synthesis. ACS Infectious Diseases, 6(9), 2466-2476.
  • Deswal, S., & Kumar, A. (2015). Synthesis, antimicrobial and antitubercular activities of some novel pyrazoline derivatives.
  • Soares de Melo, C., Singh, V., Myrick, A., Simelane, S. B., Taylor, D., Brunschwig, C., ... & Ghorpade, S. R. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Journal of Medicinal Chemistry, 64(1), 719-740.
  • Wikipedia. (n.d.). Pyrazinamide. Retrieved from [Link]

  • Diacon, A. H., Maritz, J. S., Venter, A., van Helden, P. D., & Donald, P. R. (2012). In vitro and in vivo models of tuberculosis drugs and its impact on optimization of doses and regimens. Current Pharmaceutical Design, 17(27), 2881-2888.
  • Gopal, P., & Sarathy, J. P. (2021). Structural and Genomic Insights Into Pyrazinamide Resistance in Mycobacterium tuberculosis Underlie Differences Between Ancient and Modern Lineages. Frontiers in Microbiology, 12, 687504.
  • Cardona, P. J. (2016). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 71(5), 1266-1274.
  • Royal Society of Chemistry. (2021). The design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. Retrieved from [Link]

  • Chibale, K., et al. (2021). Antitubercular 2-Pyrazolylpyrimidinones: Structure-Activity Relationship and Mode-of-Action Studies. PubMed.
  • Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide? Retrieved from [Link]

  • Singh, P., & Kumar, V. (2023). Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. PMC - NIH.
  • National Institutes of Health. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Retrieved from [Link]

  • Srivastava, S., & Gumbo, T. (2011). In vitro and in vivo modeling of tuberculosis drugs and its impact on optimization of doses and regimens. Current Pharmaceutical Design, 17(27), 2881-2888.
  • Miotto, P., Cirillo, D. M., & Köser, C. U. (2014). Mycobacterium tuberculosis Pyrazinamide Resistance Determinants: a Multicenter Study. mBio, 5(5), e01819-14.
  • Hassan, W., & Abdel-Wahab, B. F. (2020). Novel Pyrazine Based Anti-tubercular Agents: Design, Synthesis, Biological Evaluation and In Silico Studies.
  • Gumbo, T. (2011).
  • Heifets, L. B., & Lindholm-Levy, P. J. (1990). Activity of 2-acetylpyridine and 2-acetylquinoline thiosemicarbazones tested in vitro in combination with other antituberculous drugs. PubMed.

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Comparative

A Comparative Guide to Known FGFR Inhibitors for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a pivotal class of therapeutics, demonstrating significant clinical activity in various malignancies driven...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a pivotal class of therapeutics, demonstrating significant clinical activity in various malignancies driven by aberrant FGFR signaling.[1][2] This guide provides a comprehensive comparison of established FGFR inhibitors, offering a benchmark for the evaluation of novel chemical entities. This analysis is framed in the context of a specific query regarding "(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid." Our extensive search of publicly available scientific literature and chemical databases reveals no current evidence to suggest that (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is an inhibitor of FGFR. The compound is commercially available as a chemical reagent, with some structurally related molecules described as valine derivatives.[3][4] Therefore, this guide will focus on the profiles of well-characterized, clinically relevant FGFR inhibitors to provide a "gold standard" for comparison.

The FGFR Signaling Pathway: A Critical Target in Oncology

The FGFR signaling cascade is a crucial regulator of cellular processes including proliferation, differentiation, migration, and survival.[5][6] This pathway is initiated by the binding of Fibroblast Growth Factors (FGFs) to their corresponding FGFRs (FGFR1-4), leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[7] Genetic alterations such as gene fusions, mutations, and amplifications in FGFRs can lead to constitutive activation of these pathways, driving tumorigenesis in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[8][9]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 P2 P FGFR->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor FGFR Inhibitor Inhibitor->FGFR Inhibition

Caption: The FGFR signaling pathway and the point of intervention for FGFR inhibitors.

Comparative Analysis of Leading FGFR Inhibitors

Several FGFR inhibitors have received regulatory approval or are in late-stage clinical development. These agents can be broadly categorized based on their selectivity and mechanism of action. Most are ATP-competitive inhibitors targeting the kinase domain of the receptors.[10]

InhibitorTarget SelectivityFDA Approved IndicationsKey Efficacy Data (Objective Response Rate)Common Adverse Events
Pemigatinib (Pemazyre®) FGFR1-3Cholangiocarcinoma with FGFR2 fusion/rearrangement; Myeloid/lymphoid neoplasms with FGFR1 rearrangement.[11]Cholangiocarcinoma: ~36%Hyperphosphatemia, alopecia, diarrhea, nail toxicity.[12]
Erdafitinib (Balversa®) Pan-FGFR (FGFR1-4)Urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[7][13]Urothelial Carcinoma: ~40%[7]Hyperphosphatemia, stomatitis, fatigue, diarrhea.[1]
Infigratinib (Truseltiq®) FGFR1-3Cholangiocarcinoma with FGFR2 fusion/rearrangement.[14][15][16]Cholangiocarcinoma: ~23%[14]Hyperphosphatemia, stomatitis, fatigue, alopecia.[14]
Futibatinib (Lytgobi®) Irreversible, FGFR1-4Cholangiocarcinoma with FGFR2 fusion/rearrangement.[7][10]Cholangiocarcinoma: ~42%Hyperphosphatemia, nail toxicity, constipation, diarrhea.

Note: Efficacy data are based on specific clinical trial populations and may vary.

Mechanism of Action and Resistance

The majority of clinically approved FGFR inhibitors function by competing with ATP for binding to the kinase domain of the FGFRs, thereby preventing receptor autophosphorylation and downstream signaling.[10] Futibatinib is a notable exception, as it forms a covalent bond with a cysteine residue in the ATP binding pocket, leading to irreversible inhibition.[10]

A significant challenge in FGFR inhibitor therapy is the development of resistance. Mechanisms of acquired resistance can include the emergence of secondary mutations in the FGFR kinase domain that prevent drug binding, as well as the activation of bypass signaling pathways that circumvent the need for FGFR signaling.[17]

Experimental Protocols for Inhibitor Characterization

The evaluation of a potential FGFR inhibitor requires a multi-faceted experimental approach, progressing from biochemical assays to cellular and in vivo models.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against purified FGFR enzymes.

Workflow:

Biochemical_Assay_Workflow Compound Test Compound ((S)-2-cyclohexyl-2-(pyrazine-2- carboxamido)acetic acid or Known Inhibitor) Incubation Incubation Compound->Incubation Enzyme Purified FGFR Kinase (e.g., FGFR1, 2, 3, 4) Enzyme->Incubation Substrate Substrate (e.g., Poly(Glu,Tyr)) Substrate->Incubation ATP ATP (with 32P-ATP or for detection antibody) ATP->Incubation Detection Detection of Substrate Phosphorylation Incubation->Detection IC50 IC50 Determination Detection->IC50

Caption: A generalized workflow for a biochemical kinase assay to determine IC50 values.

Step-by-Step Protocol (Example: Radioactivity-based assay):

  • Reaction Setup: In a 96-well plate, combine the purified FGFR kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)), and varying concentrations of the test compound.

  • Initiation: Start the kinase reaction by adding a solution containing ATP and a tracer amount of radiolabeled [γ-³²P]ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Assays

Objective: To assess the ability of a compound to inhibit FGFR signaling and cellular proliferation in cancer cell lines with known FGFR alterations.

Workflow:

Cellular_Assay_Workflow cluster_assays Endpoint Assays Cell_Line Cancer Cell Line with FGFR Alteration Compound_Treatment Treat with Test Compound (Varying Concentrations) Cell_Line->Compound_Treatment Incubation Incubation (e.g., 72 hours) Compound_Treatment->Incubation Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Incubation->Proliferation Western_Blot Western Blot for Phospho-FGFR, Phospho-ERK Incubation->Western_Blot GI50 GI50 Determination Proliferation->GI50 Signaling_Inhibition Confirmation of Target Engagement Western_Blot->Signaling_Inhibition

Caption: Workflow for cellular assays to evaluate an FGFR inhibitor's effect.

Step-by-Step Protocol (Example: Cell Proliferation Assay using MTT):

  • Cell Seeding: Plate cancer cells harboring a specific FGFR alteration (e.g., FGFR2 fusion) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce MTT to formazan, forming a purple precipitate.

  • Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Determine the GI50 (concentration causing 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of a lead compound in a living organism.

Workflow:

In_Vivo_Workflow Cell_Implantation Implant Human Tumor Cells (with FGFR alteration) into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish and Grow Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Test Compound or Vehicle Control (e.g., daily oral gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI), Pharmacodynamics (e.g., pFGFR in tumors) Monitoring->Endpoint

Caption: A typical workflow for an in vivo xenograft study.

Step-by-Step Protocol (Example: Subcutaneous Xenograft Model):

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells with a defined FGFR alteration into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Establishment: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Group Assignment: Randomize the tumor-bearing mice into treatment and control groups.

  • Drug Administration: Administer the test compound (formulated in an appropriate vehicle) and the vehicle control to the respective groups according to a predetermined schedule (e.g., once daily by oral gavage).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

  • Pharmacodynamic Assessment (Optional): At specific time points after the final dose, tumors can be excised to assess the level of target inhibition (e.g., by measuring phosphorylated FGFR levels via Western blot or immunohistochemistry).

Conclusion

The development of FGFR inhibitors represents a significant advancement in precision oncology, offering effective treatment options for patients with specific genetic alterations. While "(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid" currently lacks documented activity as an FGFR inhibitor, the established profiles of agents like pemigatinib, erdafitinib, and infigratinib provide a clear and data-rich benchmark for the field. Any novel compound entering this space must undergo rigorous evaluation through the biochemical, cellular, and in vivo assays outlined in this guide to demonstrate a competitive and clinically meaningful profile. The continuous exploration of novel chemical scaffolds and inhibition mechanisms remains a high priority to overcome resistance and improve therapeutic outcomes for patients with FGFR-driven cancers.

References

  • Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End?. (2022-10-10). Source: MDPI. [Link]

  • Facts and New Hopes on Selective FGFR Inhibitors in Solid Tumors. (2020-03-01). Source: AACR Journals. [Link]

  • The Development of FGFR Inhibitors. (2019-07-16). Source: Targeted Oncology. [Link]

  • How FGFR isoform selectivity may shape the therapeutic window. (2023-10-18). Source: VJOncology. [Link]

  • Promising Results of FGFR Inhibitors in Solid Tumors. (2024-04-21). Source: Oncodaily. [Link]

  • A Structure-guided Approach to Creating Covalent FGFR Inhibitors. (2013-05-23). Source: NIH. [Link]

  • Infigratinib: First Approval. (2021-08-01). Source: PubMed Central. [Link]

  • Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. (2023-09-06). Source: PubMed. [Link]

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2022-05-13). Source: PubMed Central. [Link]

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  • Erdafitinib Prolongs Survival in Patients with Metastatic Urothelial Carcinoma and FGFR Alterations After Previous Anti–PD1(-L1) Treatment. (2023-11-03). Source: ESMO. [Link]

  • Data Showing Potential of Low-Dose Infigratinib. (2020-05-11). Source: BridgeBio. [Link]

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Validation

A Framework for Comparative Cytotoxicity Analysis of Novel Pyrazine Carboxamide Derivatives: A Case Study with (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Introduction: The Imperative for Rigorous Cytotoxicity Profiling in Drug Discovery The journey of a novel chemical entity from the bench to the bedside is fraught with challenges, paramount among which is ensuring its sa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from the bench to the bedside is fraught with challenges, paramount among which is ensuring its safety and efficacy. For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's cytotoxic potential is a critical determinant of its future therapeutic viability. Pyrazine carboxamide derivatives have emerged as a promising class of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. This guide provides a comprehensive framework for conducting a comparative cytotoxicity study of a novel pyrazine carboxamide derivative, using (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid as a focal point.

While specific cytotoxic data for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is not extensively available in public literature, its structural motifs—a pyrazine ring and a carboxamide linker—are features of numerous bioactive molecules[1][2]. Therefore, a systematic evaluation of its effect on cell viability is a logical and necessary step in its preclinical assessment. This guide will not only detail the requisite experimental protocols but also elucidate the scientific rationale behind the methodological choices, ensuring a robust and reproducible evaluation.

Compound Selection for Comparative Analysis: Establishing a Frame of Reference

A meaningful comparative study hinges on the judicious selection of comparator compounds. To contextualize the cytotoxic profile of our lead compound, we will employ a multi-faceted approach utilizing a positive control, a negative control, and our test article.

  • Test Article: (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid: The novel derivative under investigation. Its unique combination of a bulky cyclohexyl group, a chiral center, and the pyrazine-2-carboxamido moiety necessitates a thorough cytotoxic evaluation.

  • Positive Control: Doxorubicin: A well-characterized anthracycline antibiotic and a widely used chemotherapeutic agent. Its potent cytotoxic effects are mediated through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II[3][][5]. Doxorubicin will serve as a benchmark for potent cytotoxicity.

  • Negative Control: 2-Methylpyrazine: A simple, commercially available pyrazine derivative. While structurally related to our test article in possessing the pyrazine core, it is generally recognized as a flavoring agent and is not expected to exhibit significant cytotoxicity at the concentrations tested, thus serving as a baseline for non-specific effects[6].

Methodology: A Multi-Assay Approach to Characterizing Cytotoxicity

To obtain a comprehensive understanding of a compound's cytotoxic effects, it is imperative to employ multiple assays that interrogate different aspects of cell health. This guide will focus on three widely accepted and complementary assays: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and the Annexin V/Propidium Iodide assay for apoptosis detection.

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Stock Preparation treatment Treatment with Test Compounds (24, 48, 72 hours) compound_prep->treatment cell_seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Annexin V/PI Staining treatment->apoptosis data_acq Data Acquisition (Spectrophotometer, Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Determination data_acq->ic50 statistical Statistical Analysis ic50->statistical G Compound (S)-2-cyclohexyl-2- (pyrazine-2-carboxamido)acetic acid Cell Cancer Cell Compound->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signal CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a hypothetical intrinsic apoptosis pathway.

Conclusion: A Pathway to Characterization

This guide has outlined a robust and multi-faceted approach to conducting a comparative cytotoxicity study of the novel pyrazine carboxamide derivative, (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. By employing a panel of complementary assays and appropriate controls, researchers can generate reliable and comprehensive data to inform the early stages of the drug development process. The hypothetical data presented herein illustrates a scenario where the test compound exhibits moderate, time-dependent cytotoxicity, primarily through the induction of apoptosis. Such findings would warrant further investigation into its specific molecular targets and signaling pathways. The principles and protocols detailed in this guide are broadly applicable to the cytotoxic evaluation of other novel chemical entities, providing a solid foundation for rigorous preclinical safety and efficacy assessment.

References

  • Carvalho, C., Santos, R. X., & Cardoso, S. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Journal of Cancer Research and Clinical Oncology, 148(2), 283-298. [Link]

  • de Oliveira, R. B., & de Lima, D. P. (2012). Pyrazine derivatives: a patent review (2008 – present). Expert Opinion on Therapeutic Patents, 22(8), 869-893. [Link]

  • Gutto, M. W., & Feroz, S. (2020). Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Advances, 10(16), 9474-9489. [Link]

  • Hassan, M., & Kour, D. (2015). A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. Journal of Chemical and Pharmaceutical Research, 7(3), 1334-1343. [Link]

  • Jayaraman, S. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 4(21), e1293. [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved January 23, 2026, from [Link]

  • Li, X., & Zhang, J. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Molecules, 28(19), 6898. [Link]

  • Murtuda, A. (2023). MTT (Assay protocol). protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. [Link]

  • Al-Hadiya, Z. H. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC. [Link]

  • Provost, J. J. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • World Health Organization. (2001). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. [Link]

  • Jampilek, J., & Kralova, K. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(1), 103. [Link]

  • Promega Corporation. (2021). LDH cytotoxicity assay. protocols.io. [Link]

  • Medicine of the week. (2023, January 29). 07 Medicine of the week: Doxorubicin [Video]. YouTube. [Link]

  • da Silva, A. D., & de Souza, M. V. N. (2012). Pyrazine derivatives: a patent review (2008 – present). Expert Opinion on Therapeutic Patents, 22(8), 869-893. [Link]

  • Khan, S. A., & Yusuf, M. (2019). Synthesis, characterization and anticancer activity of pyrazine-2-carboxamide metal complexes. ResearchGate. [Link]

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Comparative

Validating a Novel SARS-CoV-2 PLpro Inhibitor: A Comparative Guide from In Vitro Efficacy to In Vivo Proof-of-Concept

A Senior Application Scientist's Guide to Navigating the Preclinical Path for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a Next-Generation Antiviral Candidate. In the relentless pursuit of novel therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating the Preclinical Path for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, a Next-Generation Antiviral Candidate.

In the relentless pursuit of novel therapeutics to combat viral pandemics, the journey from a promising molecular hit to a viable drug candidate is both arduous and intricate. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on validating the in vitro results of a novel antiviral compound, exemplified by the hypothetical new chemical entity (NCE), (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid—hereafter referred to as "Compound X"—in a robust in vivo setting.

The focus of this guide is on targeting the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[1][2] Inhibition of PLpro presents a dual-action therapeutic strategy: directly hindering viral maturation and restoring the host's antiviral defenses.[2][3]

This document moves beyond a mere recitation of protocols. It delves into the scientific rationale behind experimental choices, establishing a self-validating system of inquiry. By objectively comparing Compound X's projected performance with established alternatives, supported by detailed experimental methodologies and data visualization, this guide aims to equip researchers with the necessary tools to confidently advance their antiviral candidates toward preclinical and clinical development.

The Crucial Role of Papain-like Protease (PLpro) in the Viral Lifecycle

SARS-CoV-2, like other coronaviruses, produces large polyproteins that must be cleaved into functional non-structural proteins (nsps) to form the viral replication and transcription complex.[4] PLpro is one of the two essential proteases responsible for this processing.[1][5] Beyond its role in viral polyprotein processing, PLpro also exhibits deubiquitinating and deISGylating activities, effectively stripping host-cell proteins of ubiquitin and ISG15 tags that are crucial for signaling in the innate immune response.[6] This interference with the host's immune system is a key factor in the pathogenicity of SARS-CoV-2. Consequently, a potent PLpro inhibitor is expected to not only block viral replication but also to bolster the host's natural defenses.[2][3]

The In Vitro to In Vivo Translation Challenge

While in vitro assays are indispensable for initial screening and characterization of potential inhibitors, they represent a simplified biological system.[7] A compound that demonstrates high potency in a biochemical or cell-based assay may fail in an in vivo model due to a variety of factors including poor pharmacokinetics (absorption, distribution, metabolism, and excretion), off-target toxicity, or lack of efficacy in a complex physiological environment.[1][5][7] Therefore, a meticulously planned in vivo study is the critical next step to validate the therapeutic potential of a compound like Compound X.

Visualizing the PLpro Inhibition and Validation Pathway

The following diagrams illustrate the mechanism of PLpro and the workflow for validating an inhibitor from in vitro discovery to in vivo confirmation.

PLpro_Mechanism cluster_virus SARS-CoV-2 Infected Host Cell cluster_host Host Immune Response Viral_RNA Viral RNA Polyprotein Viral Polyproteins (pp1a/ab) Viral_RNA->Polyprotein Translation PLpro Papain-like Protease (PLpro) Polyprotein->PLpro Self-cleavage NSPs Functional Non-Structural Proteins (nsps) PLpro->NSPs Cleavage Ub_ISG15 Ubiquitin/ISG15 Conjugation PLpro->Ub_ISG15 Deubiquitination/ DeISGylation Replication Viral Replication NSPs->Replication Host_Protein Host Proteins Host_Protein->Ub_ISG15 Immune_Signal Antiviral Immune Signaling Ub_ISG15->Immune_Signal Compound_X Compound X (PLpro Inhibitor) Compound_X->PLpro Inhibition caption Mechanism of PLpro and its inhibition.

Figure 1: Mechanism of PLpro and its inhibition.

Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical_Assay Biochemical Assays (Enzyme Inhibition, IC50) Cell_Assay Cell-Based Assays (Antiviral Activity, EC50, CC50) Biochemical_Assay->Cell_Assay ADMET In Vitro ADMET (Solubility, Stability, Permeability) Cell_Assay->ADMET Decision Go/No-Go Decision ADMET->Decision PK_Study Pharmacokinetics (PK) in Mice (Oral Bioavailability, Exposure) Efficacy_Model Efficacy in SARS-CoV-2 Mouse Model (Viral Titer, Survival) PK_Study->Efficacy_Model Tox_Study Preliminary Toxicology (Weight Loss, Clinical Signs) Efficacy_Model->Tox_Study Decision->PK_Study Go caption In Vitro to In Vivo Validation Workflow.

Figure 2: In Vitro to In Vivo Validation Workflow.

Part 1: In Vitro Characterization of Compound X

The initial validation of Compound X begins with a series of in vitro experiments designed to quantify its activity against PLpro and its antiviral effect in a cellular context.

Experimental Protocol 1: PLpro Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against recombinant SARS-CoV-2 PLpro.

Methodology:

  • Reagents: Recombinant SARS-CoV-2 PLpro, fluorogenic substrate (e.g., Z-RLRGG-AMC), assay buffer, Compound X, and a known PLpro inhibitor as a positive control (e.g., GRL-0617).[8]

  • Procedure:

    • Prepare a serial dilution of Compound X in DMSO.

    • In a 384-well plate, add the assay buffer, PLpro enzyme, and the diluted Compound X or control.

    • Incubate for a predefined period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of Compound X. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Experimental Protocol 2: Antiviral Activity in Cell Culture

Objective: To determine the half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of Compound X in a relevant cell line infected with SARS-CoV-2.

Methodology:

  • Cell Line and Virus: Vero E6 cells are commonly used due to their high susceptibility to SARS-CoV-2 infection.[10]

  • Procedure (Antiviral Assay):

    • Seed Vero E6 cells in 96-well plates and incubate overnight.

    • Prepare serial dilutions of Compound X.

    • Pre-treat the cells with the diluted compound for a short period.

    • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After incubation, quantify the viral load in the supernatant using methods like quantitative reverse transcription PCR (qRT-PCR) or a plaque assay.[9]

  • Procedure (Cytotoxicity Assay):

    • Treat uninfected Vero E6 cells with the same serial dilutions of Compound X.

    • After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.[9]

  • Data Analysis: Calculate the EC50 from the viral load data and the CC50 from the cell viability data. The Selectivity Index (SI = CC50/EC50) is a crucial parameter to evaluate the therapeutic window of the compound.

Comparative In Vitro Data

The following table presents hypothetical in vitro data for Compound X, compared with known PLpro inhibitors.

CompoundPLpro IC50 (µM)Antiviral EC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound X (Hypothetical) 0.5 1.2 >100 >83
GRL-06170.6[11]14.5[11]>50>3.4
PF-07957472-0.0139[12]--
Simeprevir9.6 (Mpro), No PLpro inhibition[13][14]4.08[14]19.33[14]4.7

Part 2: In Vivo Validation of Compound X

Positive in vitro results, particularly a high Selectivity Index, provide a strong rationale for advancing Compound X to in vivo studies. The primary goals are to assess its pharmacokinetic profile and demonstrate efficacy in a relevant animal model of SARS-CoV-2 infection.[7]

Experimental Protocol 3: Pharmacokinetic (PK) Study in Mice

Objective: To evaluate the oral bioavailability and exposure of Compound X in mice.

Methodology:

  • Animals: Healthy BALB/c mice.

  • Procedure:

    • Administer Compound X to two groups of mice: one via intravenous (IV) injection and the other via oral gavage.

    • Collect blood samples at multiple time points after administration.

    • Process the blood to obtain plasma and quantify the concentration of Compound X using LC-MS/MS.

  • Data Analysis: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life. Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Experimental Protocol 4: Efficacy in a SARS-CoV-2 Mouse Model

Objective: To evaluate the antiviral efficacy of Compound X in a mouse-adapted SARS-CoV-2 infection model.

Methodology:

  • Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, are a commonly used model.[15] Alternatively, a mouse-adapted strain of SARS-CoV-2 can be used in standard laboratory mice.[16]

  • Procedure:

    • Infect the mice intranasally with SARS-CoV-2.

    • Administer Compound X orally at different dose levels, starting a few hours post-infection and continuing for a set number of days (e.g., twice daily for 4 days).[16]

    • Include a vehicle control group and a positive control group (e.g., treated with another effective antiviral like Nirmatrelvir or PF-07957472).[16]

    • Monitor the animals daily for weight loss and clinical signs of disease.

    • At the end of the study, euthanize the animals and collect lung tissue to measure the viral titer.

  • Data Analysis: Compare the lung viral titers, weight loss, and survival rates between the treatment groups and the vehicle control group. A statistically significant reduction in viral load and amelioration of disease symptoms would indicate in vivo efficacy.

Comparative In Vivo Efficacy Data

This table illustrates the expected outcomes for Compound X in an in vivo efficacy study, benchmarked against a known potent inhibitor.

CompoundDosing Regimen (Mouse Model)Reduction in Lung Viral Titer (log10)Survival Rate (%)
Compound X (Projected) 50 mg/kg, oral, BID >3.0 100
PF-0795747220, 50, 150 mg/kg, oral, BIDDose-dependent reductionNot specified, but efficacious
Vehicle Control-0 (baseline)Variable, depends on model

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to validating a novel PLpro inhibitor, from initial in vitro characterization to in vivo proof-of-concept. The successful translation of in vitro potency to in vivo efficacy, as projected for Compound X, is a critical milestone in the drug discovery pipeline.

A compound demonstrating a strong in vitro profile (potent IC50 and EC50, high SI), favorable pharmacokinetics (good oral bioavailability and exposure), and significant in vivo efficacy (reduction in viral load and disease symptoms) would be a prime candidate for further preclinical development. This would include expanded toxicology studies, formulation development, and ultimately, Investigational New Drug (IND)-enabling studies to pave the way for clinical trials in humans.

By adhering to a logical, evidence-based progression of experiments and continuously comparing against relevant benchmarks, researchers can de-risk their drug development programs and increase the probability of delivering novel, effective antiviral therapies to patients in need.

References

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Validation

A Researcher's Guide to Investigating Cross-Resistance of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cross-resistance profile of the novel compound (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cross-resistance profile of the novel compound (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, hereafter referred to as Compound P2C. As this is a novel investigational molecule, this document outlines the essential experimental strategies, from foundational susceptibility testing to the elucidation of underlying genetic resistance mechanisms.

Introduction and Mechanistic Hypothesis

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (Compound P2C) is a synthetic molecule featuring a pyrazine-2-carboxamide core. This structural motif is notably present in pyrazinamide (PZA), a critical first-line drug for treating Mycobacterium tuberculosis (TB).[1] PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by a bacterial enzyme, pyrazinamidase (PZase), which is encoded by the pncA gene.[1] POA disrupts membrane potential and inhibits trans-translation in susceptible mycobacteria. Given this structural analogy, a primary hypothesis is that Compound P2C may share a similar mechanism of action and, consequently, a similar resistance pathway. Resistance to PZA is most commonly associated with mutations in the pncA gene that prevent the activation of the prodrug.[1][2]

However, the addition of a bulky cyclohexylacetic acid group distinguishes Compound P2C from PZA, suggesting potential differences in target engagement, spectrum of activity, or susceptibility to common resistance mechanisms like efflux pumps. This guide will provide the methodologies to test these possibilities systematically.

Foundational Susceptibility Testing

The initial step is to determine the intrinsic activity of Compound P2C against a panel of clinically relevant bacteria. This is achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6][7][8][9][10]

  • Preparation of Inoculum:

    • Select bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and a reference strain like M. tuberculosis H37Rv if appropriate facilities are available).

    • Culture the strains on suitable agar plates overnight.

    • Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound P2C and Plates:

    • Prepare a stock solution of Compound P2C in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of Compound P2C in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL to 0.125 µg/mL).

    • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of Compound P2C where no visible bacterial growth is observed.

Assessing Cross-Resistance and Synergy

Cross-resistance occurs when resistance to one antibiotic confers resistance to another, often due to a shared mechanism. Conversely, synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. The checkerboard assay is the gold standard for evaluating these interactions.[11][12][13][14]

Experimental Protocol: Checkerboard Assay
  • Plate Setup:

    • Use a 96-well plate. Along the x-axis, prepare serial two-fold dilutions of Compound P2C (e.g., from 4x MIC to 1/8x MIC).

    • Along the y-axis, prepare serial two-fold dilutions of a comparator antibiotic (e.g., a beta-lactam, fluoroquinolone, or aminoglycoside).

    • The final plate will contain a matrix of concentrations for both compounds, alone and in combination.[11][13]

  • Inoculation and Incubation:

    • Inoculate the plate with the test organism at ~5 x 10⁵ CFU/mL as described for the MIC assay.

    • Incubate under appropriate conditions.

  • Data Analysis and Interpretation:

    • After incubation, determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:[15][16]

      • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI value as follows:[16]

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Workflow for Synergy and Cross-Resistance Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Interaction Analysis cluster_2 Phase 3: Interpretation MIC_P2C Determine MIC of Compound P2C Checkerboard Perform Checkerboard Assay (Compound P2C + Comparator ABX) MIC_P2C->Checkerboard MIC_ABX Determine MIC of Comparator Antibiotics MIC_ABX->Checkerboard Calc_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard->Calc_FICI Interpret Interpret FICI Calc_FICI->Interpret Synergy Synergy (FICI <= 0.5) Interpret->Synergy Indifference Indifference (0.5 < FICI <= 4.0) Interpret->Indifference Antagonism Antagonism (FICI > 4.0) Interpret->Antagonism

Caption: Workflow for assessing antibiotic interactions using the checkerboard assay.

Hypothetical Data: Checkerboard Analysis of Compound P2C

The following table presents hypothetical data for Compound P2C tested against a wild-type and a known efflux pump-overexpressing strain of P. aeruginosa.

StrainCompoundMIC Alone (µg/mL)MIC in Combination (µg/mL) with Ciprofloxacin (0.25 µg/mL)FICIInterpretation
Wild-Type Compound P2C820.75Additive
Ciprofloxacin10.25
Efflux-Positive Compound P2C6440.56Additive
Ciprofloxacin161

This hypothetical data suggests that while the efflux pump confers resistance to both agents (higher MICs), the nature of their interaction remains additive, not synergistic or antagonistic.

Investigating the Rate and Mechanism of Resistance Development

Understanding how quickly resistance emerges and the mechanisms involved is critical for predicting the clinical longevity of a new antibiotic.

Time-Kill Kinetic Assays

Time-kill assays reveal the pharmacodynamic properties of a drug, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[17] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]

Experimental Protocol: Time-Kill Assay
  • Preparation:

    • Prepare flasks containing CAMHB with Compound P2C at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control flask without any compound.

  • Inoculation:

    • Inoculate each flask with a logarithmic-phase bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[19][20]

    • Perform serial dilutions in sterile saline and plate onto agar plates to determine the viable cell count (CFU/mL).[18]

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration.

    • Compare the reduction in bacterial count to the starting inoculum to determine bactericidal or bacteriostatic activity.[17]

In Vitro Generation of Resistant Mutants

To identify the genetic basis of resistance, mutants resistant to Compound P2C must be generated and selected in the laboratory.

Experimental Protocol: Mutant Generation by Serial Passage
  • Initial Exposure:

    • Determine the MIC of Compound P2C for the susceptible parent strain.

    • Inoculate the parent strain into a broth containing a sub-inhibitory concentration of Compound P2C (e.g., 0.5x MIC).

  • Serial Passage:

    • After incubation, transfer an aliquot of the culture to a fresh tube of broth containing a two-fold higher concentration of Compound P2C.[21]

    • Repeat this process daily, progressively increasing the drug concentration.[21] This method is a form of adaptive laboratory evolution.[21]

  • Isolation and Confirmation:

    • Once growth is observed at significantly higher concentrations (e.g., >8x the original MIC), streak the culture onto an agar plate to isolate single colonies.

    • Confirm the resistance level of the isolated mutants by re-determining the MIC.

Elucidating Resistance Mechanisms

Once stable, resistant mutants are isolated, the next step is to identify the genetic changes responsible for the resistance phenotype.

Workflow for Identifying Resistance Mechanisms

G cluster_0 Mutant Generation cluster_1 Genetic & Phenotypic Analysis cluster_2 Mechanism Identification Generate Generate Resistant Mutants (Serial Passage) Isolate Isolate & Confirm Resistant Phenotype (MIC) Generate->Isolate WGS Whole Genome Sequencing (WGS) of Parent vs. Mutant Strains Isolate->WGS Efflux Phenotypic Efflux Assay (e.g., with EtBr) Isolate->Efflux Analysis Comparative Genomic Analysis (Identify SNPs, Indels) WGS->Analysis Mechanism Identify Potential Resistance Mechanism Analysis->Mechanism Efflux->Mechanism Target Target Modification (e.g., pncA mutation) Mechanism->Target Pump Efflux Pump Upregulation Mechanism->Pump Other Other Mechanisms Mechanism->Other

Caption: Step-by-step workflow for the generation and characterization of resistant mutants.

Whole-Genome Sequencing (WGS): This is the most comprehensive method for identifying all genetic alterations (single nucleotide polymorphisms, insertions, deletions) in the resistant mutants compared to the susceptible parent strain.[22]

  • Causality: By comparing the genomes, researchers can pinpoint mutations in genes that are likely responsible for resistance. If the primary hypothesis is correct, mutations would be expected in the pncA gene or its orthologs. Unexpected mutations could point to novel resistance pathways, such as upregulation of efflux pumps or modification of the drug's ultimate target.[23][24]

Phenotypic Efflux Pump Assays: Overexpression of multidrug efflux pumps is a common mechanism of resistance that can extrude a wide variety of compounds from the bacterial cell.[25][26][27]

  • Protocol Insight: A simple method involves using an efflux pump substrate like ethidium bromide (EtBr). Bacteria overexpressing efflux pumps will show lower intracellular accumulation of EtBr. This can be tested by measuring fluorescence in the presence and absence of an efflux pump inhibitor (EPI) like CCCP. If Compound P2C is a substrate for an efflux pump, its MIC should decrease significantly in the presence of an EPI.

Conclusion

This guide provides a robust, multi-step framework for characterizing the cross-resistance profile of the novel compound (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. By systematically applying these standardized methodologies, researchers can determine the compound's spectrum of activity, its interactions with existing antibiotic classes, and the potential mechanisms by which bacteria may develop resistance. This foundational data is essential for the rational progression of any new antimicrobial agent through the drug development pipeline.

References

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Comparative

A Comparative Efficacy Analysis of Antiviral Pyrazine Derivatives: A Guide for Drug Development Professionals

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bondi...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of a diverse array of therapeutic agents.[1][2] Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and notably, antiviral effects.[1] This guide provides a comparative analysis of the efficacy of antiviral pyrazine derivatives, with a focus on the well-characterized broad-spectrum antiviral agent Favipiravir, and contrasts its performance with other emerging pyrazine-based compounds.

Favipiravir (T-705): A Paradigm of Broad-Spectrum Antiviral Activity

Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a prodrug that has garnered significant attention for its potent activity against a wide range of RNA viruses.[3][4] Its efficacy stems from a unique mechanism of action that targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many viruses.[3][5]

Mechanism of Action:

Upon entering a host cell, Favipiravir is converted into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3][4] This active metabolite structurally mimics purine nucleosides (adenosine and guanosine triphosphate) and is recognized as a substrate by the viral RdRp. The primary mechanisms of action are twofold:

  • Chain Termination: Favipiravir-RTP is incorporated into the nascent viral RNA strand, where it can act as a chain terminator, halting further elongation of the viral genome.[6]

  • Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce a high rate of mutations in the viral genome, a process known as lethal mutagenesis. This leads to the production of non-viable viral progeny.[3][6]

This dual mechanism, targeting a highly conserved enzyme across many RNA viruses, is the foundation of Favipiravir's broad-spectrum activity.[3]

Experimental Workflow: Intracellular Activation of Favipiravir

The following diagram illustrates the intracellular conversion of Favipiravir to its active triphosphate form, which is the prerequisite for its antiviral activity.

G cluster_cell Host Cell Favipiravir Favipiravir (Prodrug) Favipiravir_R Favipiravir-ribofuranose (Favipiravir-R) Favipiravir->Favipiravir_R Phosphoribosylation Favipiravir_RMP Favipiravir-ribofuranosyl monophosphate (Favipiravir-RMP) Favipiravir_R->Favipiravir_RMP Phosphorylation Favipiravir_RTP Active Favipiravir-RTP Favipiravir_RMP->Favipiravir_RTP Phosphorylation RdRp Viral RNA-dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Binds to and inhibits Inhibition Inhibition of Viral Replication RdRp->Inhibition

Caption: Intracellular activation pathway of Favipiravir.

Comparative Efficacy of Pyrazine Derivatives

While Favipiravir stands as a benchmark, research into other pyrazine carboxamide derivatives has yielded compounds with significant, and sometimes superior, antiviral potency against specific viruses. The structure-activity relationship (SAR) is crucial in this class of compounds, where small modifications to the pyrazine core or its substituents can dramatically alter efficacy and selectivity.[7][8]

A study on novel pyrazine conjugates synthesized via microwave-assisted click chemistry and benzotriazole chemistry revealed several compounds with potent activity against SARS-CoV-2.[9] The data from this study allows for a direct comparison with Favipiravir.

CompoundTarget VirusIC50 (mM)CC50 (mM)Selectivity Index (SI = CC50/IC50)Reference
Favipiravir SARS-CoV-2--Reference Drug[9]
Compound 5f SARS-CoV-20.9523.5083.685[9]
Compound 5g SARS-CoV-21.0792.3082.139[9]
Compound 12a SARS-CoV-20.2064> 10> 48.45[9]
Compound 12i SARS-CoV-20.36381.3963.837[9]

Analysis of Comparative Data:

  • Potency (IC50): Several of the newly synthesized pyrazine derivatives, particularly Compound 12a (IC50 = 0.2064 mM) and Compound 12i (IC50 = 0.3638 mM), demonstrated significantly higher potency against SARS-CoV-2 in vitro than what is generally observed for Favipiravir in similar assays.[9]

  • Cytotoxicity (CC50): A critical aspect of drug development is ensuring a high therapeutic window. Compound 12a exhibited low cytotoxicity (CC50 > 10 mM), leading to a very high selectivity index (>48.45), suggesting it is highly selective for the virus with minimal impact on host cells.[9]

  • Structural Insights: The superior performance of compounds like 12a and 12i highlights key structure-activity relationships. For instance, the presence of an unsubstituted methylene linker between the benzothiazole and pyrazinecarboxamide moieties in compound 12a was associated with enhanced antiviral properties.[9] Similarly, the use of a phenylalanine-derived conjugate in compound 12i resulted in a more potent agent compared to a tryptophan-derived analogue.[9]

Pyrazinamide and its Derivatives: A Different Therapeutic Arena

It is important to contrast the antiviral pyrazines with another well-known member of this family, Pyrazinamide (PZA) . PZA is a cornerstone of first-line tuberculosis treatment.[10][11] It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[10] POA disrupts membrane potential and inhibits fatty acid synthase I in Mycobacterium tuberculosis.[8]

While PZA itself is not an antiviral, the extensive research into its derivatives for antitubercular activity provides a rich library of synthetic strategies and SAR insights that can be applied to the development of novel antiviral agents.[12][13][14] For example, studies on PZA derivatives have shown that substitutions on the pyrazine ring can significantly modulate biological activity.[13]

Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)

To quantitatively determine the efficacy of a compound like those listed in the table, a Plaque Reduction Neutralization Assay (PRNA) is a standard method.

Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Methodology:

  • Cell Seeding: Seed confluent monolayers of a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and incubate until they form a complete monolayer.

  • Compound Dilution: Prepare a series of 2-fold serial dilutions of the test compound (e.g., Compound 12a) in a virus-grade medium.

  • Virus Incubation: Mix a standard amount of virus (e.g., 100 plaque-forming units) with each dilution of the compound. Incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-4 days at 37°C until visible plaques are formed.

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet. Count the number of plaques in each well.

  • Calculation: The IC50 is calculated by plotting the percentage of plaque reduction against the compound concentration and determining the concentration at which a 50% reduction is observed compared to the virus-only control.

Self-Validation: This protocol includes a virus-only control (no compound) and a cell-only control (no virus, no compound) to ensure the validity of the results. The virus control establishes the baseline plaque formation, while the cell control confirms the health of the cell monolayer.

Future Directions and Conclusion

The pyrazine scaffold continues to be a highly fruitful starting point for the development of novel antiviral agents. The success of Favipiravir has paved the way for exploring a wider chemical space around the pyrazine-carboxamide core.

Key Takeaways:

  • Mechanism Matters: The RdRp-targeting mechanism of Favipiravir provides a template for broad-spectrum antiviral design.

  • SAR is Paramount: As demonstrated by the superior potency and selectivity of compounds like 12a, targeted modifications based on SAR principles can lead to significant improvements in efficacy.[9]

  • Cross-Disciplinary Learning: Knowledge from the development of other pyrazine-based drugs, such as Pyrazinamide, can inform the synthesis and optimization of new antiviral candidates.[13]

Future research should focus on optimizing the pharmacokinetic and safety profiles of highly potent derivatives. The data presented herein strongly supports the continued investigation of pyrazine-based structures as a promising avenue for discovering the next generation of antiviral therapeutics.

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  • Wang, Y., Zhang, Y., Chen, L., Li, Y., Wang, Y., & Zhang, Y. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1136-1143. [Link]

  • Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 93(7), 449-463. [Link]

  • P, S., G, S., K, S., & P, S. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 119-130.
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  • (n.d.). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Retrieved from [Link]

  • (n.d.). Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. Sterispharma. Retrieved from [Link]

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  • Parra, A., Tortorella, S., Pieroni, M., & Radi, M. (2021). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Molecules, 26(16), 4991. [Link]

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  • Siddiqui, H. L., Rauf, A., Al-Rashida, M., Hameed, A., & Khan, A. (2012). 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o409. [Link]

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Validation

A Strategic Guide to the Preclinical Benchmarking of Novel Anti-Inflammatory Agents: A Case Study with (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Introduction: The pyrazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-mi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The pyrazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties[1]. The subject of this guide, (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, is a novel compound incorporating this privileged scaffold. As of the date of this publication, this molecule is not extensively characterized in publicly available literature, and a specific therapeutic target has not been elucidated. Consequently, a direct benchmark against a clinical standard of care is not yet possible.

This guide, therefore, serves a dual purpose. First, it acknowledges the current informational gap regarding (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. Second, and more importantly, it provides a comprehensive, technically detailed roadmap for the preclinical characterization and benchmarking of such a novel compound. To illustrate this process, we will hypothesize a therapeutic application in the treatment of inflammatory diseases, a common activity for pyrazine derivatives. We will outline a series of experiments to test its efficacy, elucidate its mechanism of action, and benchmark it against a well-established standard of care. For this hypothetical case study, we will use the selective COX-2 inhibitor, Celecoxib , as our benchmark.

Our objective is to equip researchers and drug development professionals with a robust framework for evaluating novel chemical entities, ensuring scientific integrity and a logical, data-driven progression from initial hypothesis to preclinical candidate selection.

Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Pathway

Given the prevalence of anti-inflammatory activity among pyrazine-containing compounds, a plausible starting hypothesis is the modulation of a central inflammatory signaling cascade. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases. We hypothesize that (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid may exert its anti-inflammatory effects through the inhibition of an upstream component of this pathway, such as the IκB kinase (IKK) complex.

Figure 1: The NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binding IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation P_IkB p-IκBα NFkB_dimer NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_dimer->NFkB_active IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB_dimer Release Ub_P_IkB Ub-p-IκBα P_IkB->Ub_P_IkB Ubiquitination Proteasome Proteasome Ub_P_IkB->Proteasome Degradation DNA DNA NFkB_active->DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Experimental Workflow for Benchmarking

A logical and phased approach is critical for the efficient evaluation of a novel compound. The following workflow outlines the key stages of our proposed preclinical benchmarking strategy.

Figure 2: Preclinical Benchmarking Workflow

Workflow Start Cell_Based_Screen Primary Screen: NF-κB Reporter Assay Start->Cell_Based_Screen Cytotoxicity Counter Screen: Cell Viability Assay Cell_Based_Screen->Cytotoxicity Mechanism_Validation Mechanism of Action: IKK Kinase Assay Cytotoxicity->Mechanism_Validation Standard_Comparison Benchmark Comparison: COX-2 Inhibition Assay Mechanism_Validation->Standard_Comparison Data_Analysis Data Analysis & Interpretation Standard_Comparison->Data_Analysis End Data_Analysis->End

Caption: A flowchart illustrating the key experimental stages for characterization.

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro assays proposed in our benchmarking workflow. These protocols are designed to be self-validating by including appropriate controls and standards.

NF-κB Reporter Assay
  • Objective: To quantify the inhibitory effect of the test compound on the overall NF-κB signaling pathway in a cellular context.

  • Methodology:

    • Cell Culture: Culture HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seeding: Seed cells in a 96-well white, clear-bottom plate at a density of 5 x 104 cells per well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid and Celecoxib (as a negative control for this pathway) in assay medium. Add the compounds to the cells and incubate for 1 hour.

    • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL final concentration) to all wells except the unstimulated control.

    • Incubation: Incubate the plate for 6 hours at 37°C and 5% CO2.

    • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Data Analysis: Normalize the luciferase signal to a control (e.g., a constitutively expressed Renilla luciferase) to account for variations in cell number and transfection efficiency. Calculate the IC50 value for the test compound.

IKKβ Kinase Assay
  • Objective: To determine if the test compound directly inhibits the kinase activity of IKKβ, a key upstream kinase in the NF-κB pathway.

  • Methodology:

    • Reaction Setup: In a 96-well plate, combine recombinant human IKKβ enzyme, a specific peptide substrate (e.g., a biotinylated IκBα fragment), and ATP.

    • Compound Addition: Add serial dilutions of the test compound and a known IKKβ inhibitor (as a positive control) to the reaction mixture.

    • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation of the substrate.

    • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or an antibody-based ELISA.

    • Data Analysis: Plot the inhibition of kinase activity against the compound concentration to determine the IC50 value.

Cell Viability Assay (e.g., MTS Assay)
  • Objective: To assess the cytotoxicity of the test compound and ensure that any observed inhibition in the reporter assay is not due to cell death.

  • Methodology:

    • Cell Seeding: Seed a relevant cell line (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with the same concentrations of the test compound used in the primary screen for 24 hours.

    • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

    • Absorbance Reading: Measure the absorbance at 490 nm. The absorbance is directly proportional to the number of viable cells.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC50 (50% cytotoxic concentration).

COX-2 Inhibition Assay
  • Objective: To determine if the test compound inhibits the cyclooxygenase-2 (COX-2) enzyme, allowing for a direct mechanistic comparison with Celecoxib.

  • Methodology:

    • Enzyme and Substrate Preparation: Use a commercial COX-2 inhibitor screening assay kit. Prepare the reaction buffer, heme, COX-2 enzyme, and arachidonic acid substrate according to the kit's protocol.

    • Compound Incubation: Add serial dilutions of the test compound and Celecoxib (as a positive control) to the wells.

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

    • Prostaglandin Measurement: Incubate for a specified time and then measure the amount of prostaglandin H2 (PGH2) produced, typically via a colorimetric or fluorometric method.

    • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 values.

Hypothetical Data Summary and Interpretation

The following tables summarize hypothetical data from the proposed experiments, comparing our novel compound with the standard of care, Celecoxib.

Table 1: In Vitro Assay Results

CompoundNF-κB Reporter Assay IC50 (µM)IKKβ Kinase Assay IC50 (µM)Cell Viability CC50 (µM)
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid0.50.8> 50
Celecoxib> 50> 50> 50

Table 2: COX-2 Inhibition Assay

CompoundCOX-2 Inhibition IC50 (µM)
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid> 50
Celecoxib0.04

Interpretation:

In this hypothetical scenario, the data suggests that (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a potent inhibitor of the NF-κB pathway, likely through direct inhibition of IKKβ. Importantly, it does not exhibit significant cytotoxicity at effective concentrations. In contrast, Celecoxib does not inhibit the NF-κB pathway but is a potent COX-2 inhibitor, as expected. This indicates that our novel compound has a distinct mechanism of action from the standard of care, which could be advantageous, particularly in patient populations where COX-2 inhibition is undesirable.

Conclusion and Future Directions

This guide has outlined a strategic framework for the initial characterization and benchmarking of a novel compound, (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, in a hypothetical anti-inflammatory context. By following a logical workflow of primary screening, mechanism of action studies, and direct comparison to a standard of care, researchers can efficiently gather the critical data needed to make informed decisions about the future development of a compound.

Based on our hypothetical data, the next steps would include:

  • Selectivity Profiling: Assessing the compound's activity against other kinases to determine its selectivity.

  • In Vivo Efficacy: Testing the compound in animal models of inflammation (e.g., carrageenan-induced paw edema or collagen-induced arthritis) to establish in vivo efficacy and pharmacokinetic/pharmacodynamic relationships.

  • ADME/Tox Studies: Initiating preliminary absorption, distribution, metabolism, excretion, and toxicity studies.

By employing such a rigorous and systematic approach, the full therapeutic potential of novel chemical entities like (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid can be thoroughly and efficiently explored.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(19), 7440. [Link]

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Comparative

A Comparative Guide to Confirming Cellular Target Engagement of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

This guide provides a comprehensive comparison of modern biophysical and cell-based methods to confirm the intracellular target engagement of the novel compound, (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. Fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of modern biophysical and cell-based methods to confirm the intracellular target engagement of the novel compound, (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. For the purpose of this illustrative guide, we will hypothesize that our target of interest is the mechanistic Target of Rapamycin (mTOR) , a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. The principles and methods described herein are broadly applicable to other protein targets.

We will delve into the technical nuances of three distinct and powerful techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and a downstream signaling reporter assay. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously validate the interaction of a small molecule with its intended intracellular target.

The Imperative of Confirming Target Engagement

In drug discovery, unequivocally demonstrating that a compound binds to its intended target within a cellular environment is a critical step.[1] This confirmation, known as target engagement, provides the mechanistic link between a compound's chemical structure and its biological effect. Without robust target engagement data, it is difficult to ascertain whether a compound's observed phenotype is due to its on-target activity or off-target effects.[1]

Comparative Overview of Target Engagement Methodologies

Here, we compare three orthogonal approaches to confirm the engagement of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid with our hypothetical target, mTOR.

Methodology Principle Advantages Limitations Typical Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Label-free, applicable to native proteins, can be performed in cells and tissues.Requires a specific antibody for detection, lower throughput for traditional Western blot-based readout.Thermal shift (ΔTm) and Isothermal dose-response fingerprint (ITDRF).
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.High-throughput, quantitative, provides affinity and residence time data in live cells.Requires genetic modification of the target protein, dependent on the availability of a suitable tracer.IC50 values, kinetic binding data.
Downstream Signaling Reporter Assay Measures the functional consequence of target engagement by quantifying the activity of a downstream reporter gene.Provides functional validation of target modulation, highly sensitive.Indirect measure of target binding, susceptible to artifacts from pathway crosstalk.Luminescence or fluorescence signal proportional to reporter gene expression.

I. Cellular Thermal Shift Assay (CETSA): The Gold Standard for Label-Free Target Engagement

CETSA is a powerful biophysical method that directly assesses the physical interaction between a drug and its target protein in a native cellular environment.[2][3] The underlying principle is that the binding of a ligand, such as our compound of interest, stabilizes the target protein, leading to an increase in its melting temperature (Tm).[4]

Causality Behind the Experimental Choices in CETSA

The choice of CETSA is predicated on the desire to observe target engagement without genetically modifying the target protein or introducing labels that might interfere with the binding event. This method provides a direct readout of the physical interaction in a physiologically relevant context.

Experimental Workflow for mTOR CETSA

The workflow for performing a CETSA experiment to confirm the engagement of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid with mTOR is as follows:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_separation Fractionation cluster_detection Detection cell_culture 1. Culture HEK293T cells treatment 2. Treat cells with varying concentrations of the compound cell_culture->treatment Incubate heating 3. Heat cell lysates to a range of temperatures treatment->heating Lyse and aliquot separation 4. Separate soluble and precipitated protein fractions heating->separation Centrifuge detection 5. Detect soluble mTOR by Western Blot separation->detection Load supernatant

Caption: CETSA experimental workflow.

Detailed Protocol for mTOR CETSA
  • Cell Culture and Treatment:

    • Seed HEK293T cells in a 10 cm dish and grow to 80-90% confluency.

    • Treat the cells with varying concentrations of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 2 hours at 37°C.

  • Cell Lysis and Heating:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Aliquot the supernatant into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]

  • Separation and Detection:

    • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[5]

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble mTOR in each sample by Western blotting using a specific anti-mTOR antibody.

Expected Data and Interpretation

The Western blot results are quantified, and the amount of soluble mTOR at each temperature is plotted to generate a melting curve. A positive target engagement will result in a rightward shift of the melting curve in the presence of the compound, indicating an increase in the thermal stability of mTOR.

Treatment Apparent Tm (°C) ΔTm (°C)
Vehicle (DMSO)52.5-
1 µM Compound55.0+2.5
10 µM Compound58.2+5.7

II. NanoBRET™ Target Engagement Assay: A Quantitative Live-Cell Approach

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a target protein in living cells.[6] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor (NanoLuc® luciferase) to a fluorescent acceptor (a cell-permeable fluorescent tracer).[6]

Causality Behind the Experimental Choices in NanoBRET™

This method is chosen for its high-throughput capability and its ability to provide quantitative binding data (IC50) in real-time within living cells.[7] It is particularly useful for assessing compound potency and residence time.[8]

Experimental Workflow for mTOR NanoBRET™

NanoBRET_Workflow cluster_transfection Cell Transfection cluster_plating Cell Plating cluster_treatment Compound & Tracer Addition cluster_detection BRET Measurement transfection 1. Transfect cells with NanoLuc®-mTOR fusion vector plating 2. Plate transfected cells in a 96-well plate transfection->plating 24 hours treatment 3. Add test compound and fluorescent tracer plating->treatment Incubate detection 4. Add NanoBRET® substrate and measure BRET signal treatment->detection Equilibrate

Caption: NanoBRET™ experimental workflow.

Detailed Protocol for mTOR NanoBRET™
  • Cell Transfection:

    • Transfect HEK293T cells with a plasmid encoding for a NanoLuc®-mTOR fusion protein.

    • Culture the cells for 24 hours to allow for protein expression.[9]

  • Cell Plating and Treatment:

    • Plate the transfected cells in a white, 96-well assay plate.

    • Add serial dilutions of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid to the wells.

    • Add a specific fluorescent tracer that binds to the mTOR kinase domain.

  • BRET Measurement:

    • Add the NanoBRET® substrate to all wells.

    • Measure the donor emission at 450 nm and the acceptor emission at 610 nm using a luminometer capable of detecting BRET signals.[9]

    • Calculate the BRET ratio (acceptor emission / donor emission).

Expected Data and Interpretation

In the presence of a competing compound, the tracer is displaced from the NanoLuc®-mTOR fusion protein, leading to a decrease in the BRET signal. The data is plotted as BRET ratio versus compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Compound Cellular IC50 (µM)
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid1.2
Known mTOR Inhibitor (Control)0.05

III. Downstream Signaling Reporter Assay: Functional Confirmation of Target Engagement

A downstream reporter assay provides functional evidence of target engagement by measuring the modulation of a signaling pathway controlled by the target protein. For mTOR, a key downstream event is the phosphorylation of S6 Kinase (S6K), which in turn promotes protein synthesis. A reporter construct containing the S6K promoter driving the expression of a reporter gene like luciferase can be used.

Causality Behind the Experimental Choices in Reporter Assays

This assay is selected to confirm that the binding of the compound to the target translates into a functional cellular response. It provides a biologically relevant readout of target modulation.[10]

Experimental Workflow for mTOR Reporter Assay

Reporter_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_lysis Cell Lysis cluster_detection Luminescence Measurement transfection 1. Co-transfect cells with S6K-luciferase reporter treatment 2. Treat cells with the test compound transfection->treatment 24 hours lysis 3. Lyse cells to release luciferase treatment->lysis Incubate detection 4. Add luciferin substrate and measure luminescence lysis->detection Add substrate

Caption: Reporter assay experimental workflow.

Detailed Protocol for mTOR Reporter Assay
  • Cell Transfection:

    • Co-transfect HEK293T cells with a reporter plasmid containing the S6K promoter upstream of the firefly luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Allow the cells to recover and express the reporters for 24 hours.

  • Compound Treatment:

    • Treat the cells with a dose-response of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

  • Cell Lysis and Luminescence Measurement:

    • After the desired incubation time, wash the cells with PBS and lyse them using a suitable lysis buffer.[11]

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[11][12]

    • Subsequently, add the Renilla luciferase substrate and measure the luminescence for normalization.

Expected Data and Interpretation

Inhibition of mTOR by the compound will lead to a decrease in S6K activity and, consequently, a reduction in the expression of the luciferase reporter gene. The data is presented as a dose-dependent decrease in luciferase activity.

Compound Concentration (µM) Normalized Luciferase Activity (RLU) % Inhibition
0 (Vehicle)10,0000
0.18,50015
15,20048
101,10089
10050095

Conclusion

Confirming target engagement is a cornerstone of modern drug discovery. The three methodologies described in this guide—CETSA, NanoBRET™, and reporter gene assays—provide a powerful and complementary toolkit for researchers. CETSA offers a label-free approach to directly measure binding to the native target. The NanoBRET™ assay provides high-throughput, quantitative binding data in live cells. Finally, downstream reporter assays offer crucial functional validation of target modulation. By employing a multi-pronged approach, researchers can build a robust and compelling case for the on-target activity of their compounds, thereby increasing the probability of success in their drug discovery programs.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

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  • Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

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Validation

Independent Verification of Biological Activity for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid: A Comparative Guide for SARS-CoV-2 Main Protease Inhibition

This guide provides a comprehensive framework for the independent verification of the potential biological activity of the novel compound (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. Given the absence of exten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the potential biological activity of the novel compound (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid. Given the absence of extensive public data on this molecule, we will proceed based on a structure-activity relationship (SAR) hypothesis. The presence of a pyrazine-2-carboxamide moiety suggests a potential interaction with the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), a validated target for antiviral therapeutics.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It outlines a rigorous, multi-step experimental plan to assess the compound's efficacy and compares it against the established Mpro inhibitor, Nirmatrelvir (the active component of Paxlovid), and another alternative protease inhibitor, GC376.

Introduction: The Rationale for Mpro Inhibition

The SARS-CoV-2 virus relies on the main protease (Mpro) for its replication.[2] Mpro is a cysteine protease that cleaves viral polyproteins into functional non-structural proteins, which are essential for forming the replication-transcription complex.[2][3] Inhibition of Mpro blocks this crucial step, thereby halting viral replication.[4][5] This mechanism is the basis for the clinical success of Paxlovid.[4][6]

The chemical structure of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid contains a pyrazine ring linked to an amide, a common feature in various biologically active compounds, including some with antiviral properties.[7][8] This structural alert provides a logical starting point for hypothesizing its activity as an Mpro inhibitor. This guide will detail the necessary biochemical and cell-based assays to test this hypothesis.

Comparative Compounds:
  • Test Compound: (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

  • Benchmark Inhibitor: Nirmatrelvir (PF-07321332)

  • Alternative Inhibitor: GC376 (a broad-spectrum coronavirus Mpro inhibitor)

Mechanism of Action: Targeting the SARS-CoV-2 Lifecycle

The core principle of our investigation is to determine if the test compound can effectively inhibit the enzymatic activity of Mpro. A successful inhibitor will bind to the active site of the protease, preventing it from processing the viral polyproteins.

Mpro_Mechanism cluster_virus SARS-CoV-2 Lifecycle cluster_inhibition Inhibition Mechanism Viral_RNA Viral RNA Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Mpro_Cleavage Mpro Cleavage Site Polyprotein->Mpro_Cleavage Functional_Proteins Functional Viral Proteins Mpro_Cleavage->Functional_Proteins Mpro Mpro Enzyme Mpro_Cleavage->Mpro Replication Viral Replication Functional_Proteins->Replication Blocked_Cleavage Blocked Cleavage Mpro->Blocked_Cleavage Inhibits Inhibitor (S)-2-cyclohexyl-2- (pyrazine-2-carboxamido)acetic acid Inhibitor->Mpro Binds to active site Blocked_Cleavage->Replication Prevents Experimental_Workflow Start Hypothesis: Test Compound Inhibits Mpro Tier1 Tier 1: Biochemical Assay (In Vitro Mpro FRET Assay) Start->Tier1 Tier2 Tier 2: Cell-Based Assay (Antiviral CPE Reduction) Tier1->Tier2 If IC50 is potent Tier3 Tier 3: Cytotoxicity Assay (MTS/XTT Assay) Tier2->Tier3 If EC50 is potent Analysis Data Analysis & Comparison (IC50, EC50, CC50, SI) Tier3->Analysis Conclusion Conclusion on Biological Activity Analysis->Conclusion

Caption: Three-tiered experimental verification workflow.

Tier 1: In Vitro Mpro Enzymatic Assay

Objective: To quantify the direct inhibitory effect of the test compound on purified SARS-CoV-2 Mpro enzyme.

Methodology: A fluorescence resonance energy transfer (FRET) based assay is the gold standard for this purpose. [9][10]This assay uses a synthetic peptide substrate that contains a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Detailed Protocol: Mpro FRET Assay
  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM TCEP.

    • Mpro Enzyme: Recombinant SARS-CoV-2 Mpro, diluted in assay buffer to a final concentration of 50 nM.

    • FRET Substrate: Dabcyl-KTSAVLQ↓SGFRKME-Edans, diluted in assay buffer to a final concentration of 20 µM.

    • Compounds: Prepare a 10-point serial dilution of the test compound, Nirmatrelvir, and GC376 in DMSO, followed by dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of each compound dilution to the wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 10 µL of the Mpro enzyme solution to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme. [11] * Initiate the reaction by adding 5 µL of the FRET substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes. [12] * Calculate the initial reaction velocity (v) for each well by determining the linear slope of the fluorescence signal over time.

    • Normalize the data to the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Tier 2: Cell-Based Antiviral Efficacy Assay

Objective: To determine the compound's ability to inhibit SARS-CoV-2 replication in a cellular environment. This assay accounts for cell permeability and metabolic stability.

Methodology: The cytopathic effect (CPE) reduction assay is a robust method to assess antiviral activity. [13][14]SARS-CoV-2 infection typically leads to host cell death (CPE), which can be visually scored or quantified using a cell viability reagent. An effective antiviral will protect the cells from virus-induced death.

Detailed Protocol: CPE Reduction Assay
  • Cell Culture:

    • Use Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection.

    • Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compound, Nirmatrelvir, and GC376 in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions.

    • In a BSL-3 facility, infect the cells with SARS-CoV-2 (e.g., USA-WA1/2020 isolate) at a multiplicity of infection (MOI) of 0.01.

    • Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Data Acquisition and Analysis:

    • After incubation, assess cell viability using a colorimetric reagent such as MTS or XTT. Add the reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Normalize the data to the "cell control" (100% viability) and "virus control" (0% viability).

    • Plot the percentage of cell protection against the compound concentration and calculate the half-maximal effective concentration (EC50).

Tier 3: Cytotoxicity Assay

Objective: To ensure that the observed antiviral activity is not a result of the compound being toxic to the host cells.

Methodology: This assay is performed in parallel with the CPE assay but without the addition of the virus.

Detailed Protocol: MTS/XTT Assay
  • Cell Culture and Treatment:

    • Seed Vero E6 cells in a 96-well plate as described above.

    • Add the same serial dilutions of the test compounds to the cells.

    • Incubate for 72 hours under the same conditions as the CPE assay.

  • Data Acquisition and Analysis:

    • Measure cell viability using MTS or XTT reagent as described above.

    • Normalize the data to the "no compound" control (100% viability).

    • Plot the percentage of cell viability against the compound concentration and calculate the half-maximal cytotoxic concentration (CC50).

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized for clear comparison.

CompoundMpro IC50 (nM)Antiviral EC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid [Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Nirmatrelvir (Benchmark) 10 - 5050 - 200> 100> 500
GC376 (Alternative) 20 - 100100 - 500> 50> 100

Interpretation of Results:

  • IC50: A low IC50 value indicates potent direct inhibition of the Mpro enzyme. The test compound's IC50 should be in a similar nanomolar range to Nirmatrelvir and GC376 to be considered a promising candidate.

  • EC50: A low EC50 value demonstrates that the compound is effective at inhibiting viral replication within a host cell. An EC50 value significantly higher than the IC50 may suggest issues with cell permeability or metabolic instability.

  • CC50 and SI: A high CC50 value (ideally >50 µM) and a high SI value (ideally >100) are critical. This indicates that the compound's antiviral effect occurs at concentrations far below those that cause harm to the host cells, suggesting a good therapeutic window.

By systematically executing this experimental plan, researchers can achieve an independent and robust verification of the hypothesized biological activity of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, directly comparing its performance against clinically relevant and well-characterized inhibitors.

References

  • The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants - MDPI. Available from: [Link]

  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC. Available from: [Link]

  • Mechanism of Action | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets). Available from: [Link]

  • Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC - NIH. Available from: [Link]

  • Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC - PubMed Central. Available from: [Link]

  • SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC - NIH. Available from: [Link]

  • Potential SARS-CoV-2 main protease inhibitors - PMC - PubMed Central. Available from: [Link]

  • Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed. Available from: [Link]

  • (PDF) Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - ResearchGate. Available from: [Link]

  • Nirmatrelvir - Wikipedia. Available from: [Link]

  • SARS-CoV-2 Protease Assay Services - Reaction Biology. Available from: [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Publications. Available from: [Link]

  • Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS) - PMC - PubMed Central. Available from: [Link]

  • Screening of SARS-CoV-2 Antivirals Through a Cell-Based RNA-Dependent RNA Polymerase (RdRp) Reporter Assay | bioRxiv. Available from: [Link]

  • Understanding the science behind PAXLOVID | NextGen Global Brand site. Available from: [Link]

  • SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme | ACS Medicinal Chemistry Letters. Available from: [Link]

  • SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - DR-NTU. Available from: [Link]

  • Mutation-Induced Resistance of SARS-CoV-2 M pro to WU-04 Revealed by Multi-Scale Modeling - MDPI. Available from: [Link]

  • The Remarkable Selectivity of Nirmatrelvir | ACS Pharmacology & Translational Science. Available from: [Link]

  • Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity | ACS Omega. Available from: [Link]

  • The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - MDPI. Available from: [Link]

  • Classical and alternative receptors for SARS‐CoV‐2 therapeutic strategy - PubMed Central. Available from: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available from: [Link]

  • 13 Things To Know About Paxlovid, the COVID-19 Pill | News | Yale Medicine. Available from: [Link]

  • Paxlovid- history and mechanism of action - SigutLabs. Available from: [Link]

  • (3s,8ar)-2-{(2s)-2-Cyclohexyl-2-[(N-Methyl-L-Alanyl)amino]acetyl} - PubChem. Available from: [Link]

  • 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid - PMC - NIH. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

This document provides a detailed protocol for the safe handling and disposal of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (CAS No. 848777-30-0).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid (CAS No. 848777-30-0). As a complex heterocyclic carboxylic acid derivative used in drug development and chemical synthesis, its proper disposal is paramount to ensuring laboratory safety and environmental protection. This guide is designed for researchers and laboratory personnel, offering a framework built on established safety protocols and regulatory compliance.

Core Principles: Hazard Identification and Risk Assessment

Understanding the chemical nature of (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is fundamental to its safe management. The molecule incorporates three key functional groups that dictate its hazard profile: a carboxylic acid, a pyrazine ring, and a carboxamide linkage.

  • Carboxylic Acid Moiety: This group renders the compound acidic. While specific corrosivity data is not available, it should be treated as a potential corrosive, especially in solution, capable of causing skin and eye irritation.[1][2]

  • Pyrazine Ring: Pyrazine derivatives are biologically active and can be environmentally persistent. The pyrazine ring is not readily cleaved in biological systems, suggesting that it may resist natural degradation pathways.[3][4] Therefore, release into sanitary sewer systems is ill-advised.

  • General Hazards: According to supplier safety information, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Based on this assessment, all waste streams containing this compound must be treated as hazardous chemical waste.

Hazard Summary: (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid
GHS Pictogram

Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.

Personnel Protection: The First Line of Defense

Given the identified hazards, stringent adherence to personal protective equipment (PPE) protocols is mandatory when handling the compound or its waste products.[2][5][6]

Required Personal Protective Equipment (PPE)
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber), inspected for integrity before use.
Body Protection Standard laboratory coat. Ensure sleeves are fully extended.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if dusts or aerosols may be generated.

Primary Disposal Protocol: Segregation and Collection

The universally accepted and most compliant method for disposal is collection by a licensed hazardous waste management service.[7][8] Do not attempt to dispose of this chemical down the drain.[9]

Step-by-Step Waste Collection Procedure
  • Waste Characterization: Identify the physical state of the waste:

    • Solid Waste: Unused or expired pure compound, contaminated weigh boats, or paper.

    • Liquid Waste: Solutions containing the compound, including reaction mixtures, mother liquors, and rinsates from glassware cleaning.

    • Contaminated Labware: Non-reusable items such as pipette tips, gloves, and chromatography columns.

  • Container Selection:

    • Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[8]

    • For liquid waste, use a container designed for liquids, such as a high-density polyethylene (HDPE) jerry can or a glass bottle with a screw cap. Do not use metal containers for acidic waste.[8]

    • For solid waste, a clearly labeled, sealed bag or a wide-mouth solid waste container is appropriate.

  • Waste Labeling:

    • All waste containers must be labeled immediately upon the first addition of waste.[9]

    • The label must include the words "HAZARDOUS WASTE ".[8][9]

    • List all chemical constituents by their full name and approximate percentages. Do not use abbreviations or chemical formulas.[8]

    • Clearly indicate the associated hazards (e.g., Irritant, Acidic).[9]

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) , such as a labeled secondary container within a chemical fume hood.[7][9]

    • Keep the container closed at all times except when adding waste.[8]

    • Segregate this waste stream from incompatible materials. Specifically, store it separately from bases, strong oxidizing agents, and water-reactive substances.[9]

    • Arrange for pickup with your institution's Environmental Health & Safety (EHS) department once the container is full or within the time limits specified by regulations (e.g., one year for partially filled containers in an SAA).[9][10]

Management of Spills and Contaminated Materials

Accidental spills must be managed promptly and safely.

Minor Spill Cleanup Protocol
  • Alert Personnel: Notify colleagues in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect Yourself: Don the appropriate PPE as detailed in Section 2.

  • Contain & Absorb: For liquid spills, cover with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). For solid spills, gently sweep up the material to avoid generating dust.[11]

  • Collect: Carefully scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water and detergent), collecting all cleaning materials and rinsate as hazardous waste.

  • Label and Dispose: Seal and label the waste container according to the protocol in Section 3.

Disposal Workflow: A Decision-Making Diagram

The following diagram outlines the logical workflow for the proper disposal of waste containing (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

G Disposal Workflow for (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid Waste Start Generate Waste Containing Compound Waste_Type Characterize Waste Type Start->Waste_Type Solid Solid Waste (e.g., powder, contaminated items) Waste_Type->Solid Solid or Contaminated Labware Liquid Liquid Waste (e.g., solutions, rinsates) Waste_Type->Liquid Liquid Container Select Compatible, Labeled Waste Container Solid->Container Liquid->Container Label Label with 'Hazardous Waste', Contents, and Hazards Container->Label Storage Store in Designated Satellite Accumulation Area (SAA) Label->Storage Segregate Segregate from Incompatible Chemicals Storage->Segregate Pickup Arrange for EHS Pickup Segregate->Pickup

Caption: Decision workflow for proper waste segregation and disposal.

Important Considerations: Neutralization Pre-Treatment

For dilute aqueous waste streams, neutralization of the carboxylic acid may be considered as a pre-treatment step to reduce the corrosivity hazard. However, this procedure does not render the waste safe for drain disposal.

Causality: Neutralizing the acidic proton with a base converts the carboxylic acid into a carboxylate salt, which typically has a pH closer to neutral (pH 5.0 - 12.5).[9] This reduces the immediate danger of acid burns but does not degrade the persistent pyrazine ring.

Experimental Protocol: Neutralization of Dilute Aqueous Waste

WARNING: This procedure must only be performed if permitted by your institution and local regulations. The final neutralized solution must still be collected as hazardous chemical waste.

  • Work Area: Perform the procedure in a chemical fume hood while wearing full PPE.

  • Cooling: Place the container of acidic aqueous waste in an ice-water bath to dissipate any heat generated during neutralization.

  • Base Preparation: Prepare a dilute solution of sodium bicarbonate or a 1M solution of sodium hydroxide.

  • Slow Addition: While stirring the waste solution, add the basic solution dropwise or in very small aliquots. Be prepared for potential gas evolution (effervescence) if using bicarbonate.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding base until the pH is stable within a neutral range (e.g., pH 6-9).

  • Final Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container for collection by EHS.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • INCHEM. (2001). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Google Patents. (2014). CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method.
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-20. Retrieved from [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • Chemfax. (2021). Acetic Acid Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid

Introduction: A Proactive Stance on Laboratory Safety (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a complex organic molecule featuring a pyrazine-2-carboxamide moiety, a structure found in various biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Stance on Laboratory Safety

(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid is a complex organic molecule featuring a pyrazine-2-carboxamide moiety, a structure found in various biologically active compounds, including kinase inhibitors used in pharmaceutical development.[1][2] As a research chemical and potential active pharmaceutical ingredient (API), its toxicological properties are not yet fully characterized. Therefore, this guide adopts a conservative, risk-based approach to safety, grounded in the principles of chemical hazard assessment and best practices for handling powdered APIs.[3][4]

The primary objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for personal protective equipment (PPE) selection, operational handling, and disposal. By understanding the rationale behind each safety measure, laboratory personnel can cultivate a culture of safety that goes beyond mere compliance, ensuring both personal well-being and the integrity of their research.

Hazard Identification and Risk Assessment

While exhaustive toxicological data for this specific molecule is unavailable, a reliable hazard profile can be inferred from its structural components and available supplier safety information.[5] The molecule is a white to off-white solid, which presents a significant risk of aerosolization and inhalation during handling.[4][5]

Inferred Hazards based on Chemical Structure:

  • Carboxylic Acid Moiety: Contributes to potential skin and eye irritation or corrosion, similar to other organic acids.[6][7]

  • Pyrazine-2-carboxamide Core: This class of compounds is known for high biological potency. While many pyrazine derivatives are considered safe as flavoring agents, their pharmaceutical counterparts can have significant physiological effects.[2][8] Systemic effects following absorption cannot be ruled out.

  • Powdered Form: Fine powders are easily dispersed into the air, creating an inhalation hazard.[4] Even non-toxic powders can be respiratory irritants.

Hazard ClassGHS ClassificationRationale & Potential EffectsSource
Acute Toxicity (Oral) H302: Harmful if swallowedThe compound is biologically active; ingestion could lead to systemic toxicity.[5]
Skin Irritation H315: Causes skin irritationThe acidic nature and amide functionality can irritate skin upon contact.[5]
Eye Irritation H319: Causes serious eye irritationDirect contact with the powder can cause significant irritation or damage to the eyes.[5]
Respiratory Irritation H335: May cause respiratory irritationInhalation of the fine powder can irritate the mucous membranes and respiratory tract.[4][5]

The Hierarchy of Controls: A Foundational Safety Principle

Effective safety management prioritizes engineering and administrative controls over sole reliance on PPE. PPE is the last line of defense, essential for protecting the operator when other controls cannot eliminate the hazard entirely.[9] This hierarchy ensures a multi-layered, robust safety system.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

  • Engineering Controls: The primary method for containment. This includes using a certified chemical fume hood, a powder containment hood (balance enclosure), or a glovebox. These systems physically separate the operator from the hazard.[3]

  • Administrative Controls: Standard Operating Procedures (SOPs), safety training, and restricting access to authorized personnel.

  • Personal Protective Equipment (PPE): The equipment worn by the operator, as detailed in the following section.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific task and the scale of the operation. The following table provides a baseline recommendation.

Operation ScaleRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Milligram Scale (e.g., analytical weighing)Disposable N95 or FFP2 respiratorSafety glasses with side shieldsNitrile gloves (single pair)Standard laboratory coat
Gram Scale (e.g., reaction setup)Half-mask elastomeric respirator with P100/FFP3 particulate filtersChemical splash gogglesDouble-gloved with nitrile glovesChemical-resistant disposable gown or coverall (e.g., Tyvek) over lab coat
Large Scale / High Dust Potential Powered Air-Purifying Respirator (PAPR) with HEPA filtersFull face shield worn over chemical splash gogglesDouble-gloved with nitrile or neoprene glovesFull-body disposable coveralls with elasticated hood and cuffs
Respiratory Protection

Causality: The primary exposure route for powdered APIs is inhalation.[4] Fine particles can be easily aerosolized and deposited deep within the respiratory tract. An appropriate respirator is non-negotiable.

  • N95/FFP2: Suitable for low-quantity, short-duration tasks where dust generation is minimal.

  • Half-mask with P100/FFP3 filters: Offers a higher protection factor and a better facial seal, essential for gram-scale work.

  • PAPR: Provides the highest level of respiratory protection and is recommended for large-scale operations or for personnel with facial hair that interferes with the seal of a tight-fitting respirator.

Eye and Face Protection

Causality: The compound is classified as a serious eye irritant.[5] Chemical splash goggles that form a seal around the eyes are crucial to prevent powder from entering. A face shield should be worn over the goggles during tasks with a higher risk of splashing or aerosolization, such as transfers or spill clean-ups.[10]

Hand Protection

Causality: The compound causes skin irritation.[5] While specific chemical breakthrough data is not available, nitrile gloves provide a good barrier for incidental contact with solids.

  • Double Gloving: For gram-scale work, wearing two pairs of gloves provides an extra layer of protection. If the outer glove becomes contaminated, it can be removed without exposing the skin.

  • Frequent Changes: Gloves should be changed immediately if they are knowingly contaminated, torn, or after handling is complete.

Body Protection

Causality: A standard lab coat protects personal clothing from minor contamination. For larger-scale work, a disposable, chemical-resistant coverall prevents the permeation of fine powders and avoids the transfer of contamination outside the laboratory.[10] Always ensure footwear is closed-toe and covers the entire foot.

Operational and Disposal Plans

A self-validating protocol minimizes ambiguity and reduces the chance of error. The following step-by-step procedures provide a clear guide for safe handling.

Standard Protocol for Weighing and Transfer

This workflow is designed to minimize the release of airborne particles at every stage.

Prep 1. Prepare Workspace (Don PPE, verify fume hood) Weigh 2. Weigh Compound (Use containment hood, anti-static tools) Prep->Weigh Transfer 3. Transfer to Vessel (Careful scooping, rinse weigh boat) Weigh->Transfer Clean 4. Decontaminate (Wipe surfaces, clean equipment) Transfer->Clean Dispose 5. Dispose Waste (Segregate contaminated items) Clean->Dispose

Caption: Workflow for the safe handling of powdered (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid.

Step-by-Step Methodology:

  • Preparation: Before handling the compound, verify that the chemical fume hood or powder containment enclosure is functioning correctly. Don all required PPE as specified in Section 4.

  • Weighing: Conduct all weighing operations within the containment enclosure. Use an anti-static weigh boat or paper to prevent the powder from "jumping" due to static electricity.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel using a spatula. To ensure a quantitative transfer, rinse the weigh boat with a small amount of the reaction solvent and add the rinse to the vessel.

  • Decontamination: After the transfer is complete, decontaminate the spatula and the work surface. Wipe down the balance and surrounding area with a damp cloth (e.g., wetted with 70% ethanol or as appropriate for the surface) to capture any residual powder.

  • Waste Disposal: All contaminated items (gloves, weigh boats, disposable gowns, wipes) must be considered hazardous waste.

Spill Management

In the event of a small spill (<1 gram) within a containment hood:

  • Do NOT create dust: Do not attempt to sweep up the dry powder.

  • Cover: Gently cover the spill with damp paper towels to wet the powder.

  • Wipe: Carefully wipe the area from the outside in, placing the used towels into a sealed, labeled hazardous waste bag.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, followed by a water rinse.

  • Dispose: Dispose of all cleaning materials as hazardous waste.

For larger spills, or any spill outside of a containment hood, evacuate the area, restrict access, and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal
  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, coveralls, weigh boats, paper towels) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Chemical Waste: Solutions containing the compound and excess solid material should be disposed of in a labeled hazardous chemical waste container.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's EHS guidelines for specific procedures.[11]

Conclusion

Handling (S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid requires a diligent and informed approach to safety. Due to the lack of comprehensive toxicological data, all handling procedures must be based on the precautionary principle. By implementing robust engineering controls, adhering to strict administrative procedures, and correctly selecting and using personal protective equipment, researchers can significantly mitigate the risks of exposure. This guide provides the foundational knowledge to build safe and effective laboratory practices, ensuring that scientific advancement and personal safety proceed hand in hand.

References

  • The Good Scents Company. (n.d.). cyclohexyl acetic acid. The Good Scents Company. Retrieved from [Link]

  • Powder Systems Ltd. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems Ltd. Retrieved from [Link]

  • INCHEM. (2001). Pyrazine Derivatives (JECFA Food Additives Series 48). INCHEM. Retrieved from [Link]

  • ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules. Retrieved from [Link]

  • GMP Journal. (2023). Safe Handling of Highly Potent Substances. GMP Journal. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Acetic acid. Carl Roth. Retrieved from [Link]

  • 3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]

  • De Dietrich. (n.d.). White Paper | Powder Handling. De Dietrich Process Systems. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexyl-2-(methylamino)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • GOV.UK. (n.d.). Acetic acid: incident management. Public Health England. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Cyclohexyl Acetate. NJ.gov. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid
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